molecular formula C6H6BN3O2 B1456258 [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid CAS No. 1588769-34-9

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

Cat. No.: B1456258
CAS No.: 1588769-34-9
M. Wt: 162.94 g/mol
InChI Key: RGVGNPCIAUFRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid is a useful research compound. Its molecular formula is C6H6BN3O2 and its molecular weight is 162.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVGNPCIAUFRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=NC=N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boronic Acids and the Triazolopyridine Scaffold

In the landscape of modern medicinal chemistry, boronic acids have risen to prominence as versatile and indispensable building blocks. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. The triazolo[1,5-a]pyridine core, a fused heterocyclic system, is a privileged scaffold in drug discovery, frequently found in compounds targeting a range of biological pathways. The fusion of these two entities in the form of Triazolo[1,5-a]pyridin-6-ylboronic acid has created a powerful tool for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of this pivotal chemical intermediate.

The Genesis of a Scaffold: Discovery and Historical Context

The history of Triazolo[1,5-a]pyridin-6-ylboronic acid is intrinsically linked to the broader development of the triazolopyridine scaffold and the rise of boronic acids in drug design. While the parent triazolopyrimidine ring system was first reported in the early 20th century, the specific functionalization of the triazolo[1,5-a]pyridine core with a boronic acid at the 6-position is a more recent development, driven by the demands of targeted drug discovery programs.

The discovery of this specific boronic acid was not a singular event but rather an enabling step in the synthesis of more complex molecules. Its emergence in the scientific literature, primarily within patents and medicinal chemistry journals, highlights its role as a key intermediate. For instance, its utility is showcased in the development of potent and selective inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The strategic placement of the boronic acid group on the triazolopyridine scaffold allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug candidates.

Synthesis and Molecular Architecture

The principal and most efficient method for the synthesis of Triazolo[1,5-a]pyridin-6-ylboronic acid and its stable pinacol ester derivative is the Miyaura borylation reaction . This palladium-catalyzed process involves the cross-coupling of a halogenated triazolopyridine precursor, typically 6-bromo-[1][2][3]triazolo[1,5-a]pyridine , with a diboron reagent.

Synthesis of the Precursor: 6-bromo-[1][2][3]triazolo[1,5-a]pyridine

The journey to the target boronic acid begins with the synthesis of its halogenated precursor. 6-bromo-[1][2][3]triazolo[1,5-a]pyridine serves as a crucial intermediate in organic synthesis and is valued in drug research.[1]

dot

Synthesis_of_Bromo_Precursor cluster_start Starting Material cluster_reagents Reagents cluster_product Product Starting_Material 5-bromo-2-aminopyridine Reaction_Step Reaction Starting_Material->Reaction_Step Cyclization Reagent1 Reagent A Reagent1->Reaction_Step Reagent2 Reagent B Reagent2->Reaction_Step Product 6-bromo-[1,2,4]triazolo[1,5-a]pyridine Reaction_Step->Product Miyaura_Borylation cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_product Product Bromo_Precursor 6-bromo-[1,2,4]triazolo [1,5-a]pyridine Reaction Miyaura Borylation Bromo_Precursor->Reaction Diboron_Reagent Bis(pinacolato)diboron (B₂pin₂) Diboron_Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Boronic_Ester [1,2,4]Triazolo[1,5-a]pyridine-6-boronic acid pinacol ester Reaction->Boronic_Ester Suzuki_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_product Product Boronic_Ester [1,2,4]Triazolo[1,5-a]pyridine-6- boronic acid pinacol ester Reaction Suzuki-Miyaura Coupling Boronic_Ester->Reaction Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Final_Compound Biaryl Product (Kinase Inhibitor Core) Reaction->Final_Compound

References

An In-depth Technical Guide to the Spectroscopic Characterization of Triazolo[1,5-a]pyridin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Triazolo[1,5-a]pyridin-6-ylboronic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds to predict its spectroscopic properties and to provide robust, field-proven protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the Triazolopyridine Scaffold

The[5][6][7]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of bioactive molecules. Its unique electronic properties and rigid structure make it an attractive core for developing inhibitors of various enzymes and receptors.[1][2][3] The incorporation of a boronic acid moiety at the 6-position introduces a versatile functional group that can participate in a wide range of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in synthetic chemistry.

This guide will focus on the essential spectroscopic techniques required to unambiguously identify and characterize Triazolo[1,5-a]pyridin-6-ylboronic acid, ensuring the scientific integrity of research and development efforts.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, some properties can be inferred from its pinacol ester derivative and general knowledge of similar compounds.

PropertyPredicted Value/InformationSource
CAS Number 1588769-34-9[6]
Molecular Formula C₆H₆BN₃O₂-
Molecular Weight 162.94 g/mol -
Appearance Likely a solid[5]
Storage 2-8°C, under inert atmosphere[5]

Note: The pinacol ester of this compound is a solid with a melting point of 109-114 °C.[5]

Proposed Synthetic Route and Spectroscopic Analysis Workflow

The synthesis of Triazolo[1,5-a]pyridin-6-ylboronic acid can be approached through established methods for the synthesis of arylboronic acids. A common strategy involves the conversion of a corresponding aryl halide (e.g., 6-bromo-[5][6][7]triazolo[1,5-a]pyridine) to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

G cluster_synthesis Proposed Synthesis cluster_analysis Spectroscopic Analysis Workflow A 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine B Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B C Reaction with Trialkyl Borate (e.g., B(OMe)₃) B->C D Acidic Workup (e.g., HCl) C->D E Triazolo[1,5-a]pyridin-6-ylboronic acid D->E F Synthesized Product G NMR Spectroscopy (¹H, ¹³C, ¹¹B) F->G H Mass Spectrometry (HRMS) F->H I Infrared (IR) Spectroscopy F->I J Structural Confirmation G->J H->J I->J

Caption: Proposed synthesis and spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature.[7][8][9] These predictions provide a baseline for what researchers can expect to observe experimentally.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the triazolopyridine ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the nitrogen atoms in the heterocyclic core.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~8.8d~1.0
H-7~7.9dd~9.0, ~1.0
H-8~7.6d~9.0
B(OH)₂Broad singlet--

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boronic acid group will likely appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-5~145
C-6~130 (broad)
C-7~120
C-8~115
C-8a~150

Solvent: DMSO-d₆

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.

IonCalculated m/z
[M+H]⁺163.0578
[M+Na]⁺185.0397

Expected Fragmentation: Loss of water from the boronic acid moiety is a common fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch3500-3200 (broad)Boronic acid hydroxyls
C=N stretch1640-1580Triazolopyridine ring
B-O stretch1380-1310Boronic acid
Aromatic C-H stretch3100-3000Aromatic protons

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of Triazolo[1,5-a]pyridin-6-ylboronic acid. These are based on standard laboratory procedures for similar compounds.[9][10]

Synthesis of Triazolo[1,5-a]pyridin-6-ylboronic acid

Materials:

  • 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), 1M

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve 6-bromo-[5][6][7]triazolo[1,5-a]pyridine in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add 1.2 equivalents of trimethyl borate dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1M HCl until the solution is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, including phasing, baseline correction, and referencing to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the diamond crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

References

An In-depth Technical Guide to the Solubility Profile of Triazolo[1,5-a]pyridin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazolo[1,5-a]pyridin-6-ylboronic acid is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective application. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of Triazolo[1,5-a]pyridin-6-ylboronic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of boronic acid and triazolopyridine chemistry to provide a robust framework for its characterization. We will delve into the factors governing its solubility, present detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of this data in the context of drug discovery and development.

Introduction: The Significance of Triazolo[1,5-a]pyridine and Boronic Acid Moieties

The fusion of a triazole and a pyridine ring system results in the triazolopyridine scaffold, a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have shown a wide range of biological activities and are being investigated for various therapeutic applications.[3][4][5][6] The incorporation of a boronic acid group at the 6-position introduces a versatile functional handle. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, their role as Lewis acids, and their utility in Suzuki-Miyaura cross-coupling reactions.[7]

The solubility of Triazolo[1,5-a]pyridin-6-ylboronic acid is a critical parameter that will dictate its handling, formulation, and ultimately its bioavailability and efficacy in biological systems.[1] This guide will equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and similar molecules.

Theoretical Framework for Solubility

The solubility of Triazolo[1,5-a]pyridin-6-ylboronic acid is governed by a combination of factors related to its unique chemical structure.

The Influence of the Boronic Acid Group

Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[8] At physiological pH, they generally exist in their uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they can convert to an anionic, tetrahedral boronate species.[8] This equilibrium between the ionized and unionized forms is a key determinant of aqueous solubility.

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This process can be reversible and is influenced by the solvent and the presence of substituents on the aryl ring.[10][11] The formation of the less polar boroxine can decrease aqueous solubility.

The Role of the Triazolopyridine Core

The triazolopyridine moiety, with its nitrogen heteroatoms, can participate in hydrogen bonding, which can influence its interaction with protic solvents like water and alcohols. The overall aromatic nature of the fused ring system contributes to its lipophilicity.

Predicting Solubility

While computational models can provide initial estimates, the actual solubility of a complex molecule like Triazolo[1,5-a]pyridin-6-ylboronic acid must be determined empirically. The interplay of the acidic boronic acid group, the heterocyclic core, and the crystalline packing of the solid form makes in silico prediction challenging.

Methodologies for Solubility Determination

A comprehensive understanding of a compound's solubility requires distinguishing between kinetic and thermodynamic measurements.[1]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[12] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13] This method is rapid but may overestimate the true solubility as the precipitate can be amorphous rather than the more stable crystalline form.[14]

  • Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure.[15] It is a more accurate representation of the compound's intrinsic solubility and is crucial for lead optimization and formulation development.[13] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][16]

The relationship between these two parameters can be visualized as follows:

G cluster_0 Solubility Measurement Approaches Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility Often Higher Value (Amorphous Precipitate) Drug Discovery Stage Drug Discovery Stage Drug Discovery Stage->Kinetic Solubility Early Stage (HTS) Drug Discovery Stage->Thermodynamic Solubility Late Stage (Lead Optimization) G start Start prep Add excess solid to solvent start->prep equilibrate Equilibrate on shaker (24-48h) prep->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Quantify by HPLC separate->quantify end End (Solubility Value) quantify->end

References

Triazolo[1,5-A]pyridin-6-ylboronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Best Practices for the Stability and Storage of Triazolo[1,5-a]pyridin-6-ylboronic Acid

Introduction

The triazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1][2][3] Compounds incorporating this moiety, such as the ALK5 inhibitor EW-7197 and the DNA-PK inhibitor AZD7648, demonstrate its importance in drug discovery.[4][5] Triazolo[1,5-a]pyridin-6-ylboronic acid serves as a critical building block for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

However, the utility of boronic acids, particularly heteroaryl boronic acids, is often hampered by their inherent instability.[6] These compounds are susceptible to various degradation pathways that can compromise their purity, affect reaction stoichiometry, and lead to irreproducible results.[7] This guide provides a comprehensive overview of the factors affecting the stability of Triazolo[1,5-a]pyridin-6-ylboronic acid, outlines field-proven storage and handling protocols, and details strategies for enhancing its shelf-life and analytical methods for its assessment.

The Chemistry of Instability: Primary Degradation Pathways

The stability of a boronic acid is intrinsically linked to the sp²-hybridized boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid.[8] This electronic nature, combined with the specific properties of the triazolopyridine ring system, makes the molecule susceptible to three primary degradation pathways. Understanding these mechanisms is fundamental to designing effective storage and handling strategies.

  • Protodeboronation: This is arguably the most significant degradation pathway for many heteroaryl boronic acids.[9][10] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the parent heterocycle and boric acid. The reaction is often mediated by water and can be accelerated by heat, base, or the presence of certain metal catalysts.[6][9][11] For electron-deficient systems or those with specific substitution patterns (like 2-heterocyclic boronic acids), protodeboronation can be rapid even under neutral pH conditions.[10][12]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol (or in this case, a hydroxyl-triazolopyridine).[13][14] This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present as impurities.[13][14]

  • Anhydride (Boroxine) Formation: In the solid state or in non-aqueous solutions, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[7] While this is a reversible process upon addition of water, the formation of boroxines complicates accurate weighing and stoichiometry, as the molecular weight is altered by the loss of three water molecules.

Caption: Primary degradation pathways for a generic arylboronic acid.

Recommended Storage and Handling Protocols

Given the susceptibility to moisture, oxygen, and heat, rigorous storage and handling protocols are essential to preserve the integrity of Triazolo[1,5-a]pyridin-6-ylboronic acid. The following recommendations are based on best practices for hygroscopic and air-sensitive boronic acids.[15][16]

Data Presentation: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or -20°C (long-term)Reduces the rate of all chemical degradation pathways. Avoids heat which can accelerate moisture absorption and protodeboronation.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[15][16]
Humidity As low as possible (<45% RH)The compound is hygroscopic; moisture absorption leads to clumping, complicates weighing, and directly contributes to protodeboronation.[15][16]
Light Protect from light (Amber vial)While not explicitly documented for this compound, light can catalyze oxidative processes in many organic molecules.
Container Tightly sealed, airtight vial (e.g., glass with PTFE-lined cap)Prevents ingress of moisture and air. Inert materials like glass or HDPE are recommended.[15] The use of desiccant packets can provide additional protection in high-humidity environments.[15]
Experimental Protocols: Standard Operating Procedure for Handling

This protocol outlines the steps for safely handling the solid compound to minimize degradation.

  • Preparation: Move the sealed container from cold storage (e.g., -20°C freezer) to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold vial, which would introduce water upon opening.

  • Inert Environment: Perform all manipulations in an inert atmosphere glovebox. If a glovebox is unavailable, work quickly under a positive pressure stream of argon or nitrogen.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the solid into a pre-tared, dry vial.

  • Sealing: Tightly seal the stock container immediately after dispensing. Use vacuum grease on ground glass joints or paraffin film on screw caps for extra protection.

  • Purging: Backfill the headspace of the stock container with inert gas before returning it to cold storage.

  • Cleanup: Adhere to all relevant safety data sheet (SDS) guidelines for waste disposal.[17][18]

Enhancing Stability: The Use of Protective Derivatives

For applications requiring maximum stability, reproducibility, and long-term storage, the most robust strategy is to convert the boronic acid into a more stable derivative.[19] These derivatives protect the reactive boronic acid moiety and can be stored for extended periods at room temperature with no noticeable degradation.[7][20] The free boronic acid can then be generated in situ during the reaction.

  • MIDA Boronates (N-methyliminodiacetic acid): These are air-stable, crystalline solids that are exceptionally stable on the benchtop.[6][9] They are known for their capacity for slow, controlled release of the unstable boronic acid under specific reaction conditions, which can improve the efficiency of cross-coupling reactions by minimizing premature degradation.[6][9]

  • DABO Boronates (Diethanolamine): Complexation with diethanolamine (DEA) also yields air-stable, solid reagents that can be stored long-term.[7][20] The synthesis of these complexes is often straightforward, involving stirring the boronic acid with DEA.[7]

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle.[21] The tetracoordinated boron atom minimizes decomposition pathways like protodeboronation during storage.[21]

Caption: Equilibrium between unstable boronic acid and its stable derivatives.

Analytical Methods for Stability and Purity Assessment

Analyzing boronic acids presents a significant challenge, as many standard techniques can induce degradation. For example, the aqueous mobile phases and silica-based columns used in reversed-phase HPLC can cause on-column hydrolysis of boronic esters or degradation of the acid itself, leading to inaccurate purity assessments.[22][23][24]

Experimental Protocols: Recommended Analytical Workflows

Protocol 1: Purity Assessment via Non-Aqueous Capillary Electrophoresis (NACE)

  • Rationale: NACE avoids the use of water and stationary phases that can cause hydrolysis, providing a more accurate profile of the compound and its acid/ester impurities.[22]

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 1 mg/mL) in a non-aqueous solvent such as acetonitrile (ACN) or a mixture of ACN and methanol.

  • Capillary: Use a fused-silica capillary (e.g., 50 µm i.d., 30-50 cm length).

  • Background Electrolyte (BGE): Prepare a BGE consisting of an ammonium salt (e.g., 20 mM ammonium acetate) and a small percentage of acetic acid in a non-aqueous solvent like methanol or ACN.

  • Separation Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Quantify purity based on the relative peak area of the main component versus any observed impurities. The method can be validated for linearity, accuracy, and precision.[22]

Protocol 2: Forced Degradation Stability Study

  • Rationale: This study is a self-validating system to proactively identify degradation products and determine the compound's stability profile under stress conditions.

  • Sample Preparation: Prepare multiple solutions of the boronic acid (e.g., 1 mg/mL) in an appropriate solvent (e.g., ACN/water). Prepare solid-state samples as well.

  • Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24, 48, 72 hours):

    • Acidic: 0.1 M HCl at 60°C.

    • Basic: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.[14]

    • Thermal: Solid sample at 80°C.

    • Photolytic: Solution and solid exposed to UV/Vis light (ICH Q1B conditions).

  • Time Point Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a standard concentration.

  • Analytical Method: Analyze the stressed samples against a control (stored at -20°C) using a stability-indicating method, such as the NACE method described above or a carefully developed SFC-MS or HILIC method.[23][25]

  • Data Interpretation: Quantify the percentage of degradation and identify major degradants by mass spectrometry to confirm degradation pathways.

Conclusion

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable synthetic intermediate whose utility is contingent on maintaining its chemical integrity. Its inherent susceptibility to protodeboronation, oxidation, and boroxine formation necessitates stringent control over its environment. The core principles for ensuring its stability are the rigorous exclusion of moisture and oxygen, coupled with storage at low temperatures. For long-term viability and enhanced reproducibility in synthetic applications, conversion to a stable derivative such as a MIDA boronate, DABO boronate, or potassium trifluoroborate salt is the recommended best practice. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can effectively manage this critical reagent, ensuring the quality and success of their scientific endeavors.

References

Triazolo[1,5-A]pyridin-6-ylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Triazolo[1,5-a]pyridin-6-ylboronic Acid: Synthesis and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, prized for its isoelectronic relationship with purines and its versatile role as a bioisostere for various functional groups.[4] This guide provides an in-depth technical overview of a key building block, Triazolo[1,5-a]pyridin-6-ylboronic acid, with a focus on its synthesis and its pivotal role in the development of targeted therapeutics, particularly protein kinase inhibitors.

The[1][2][3]Triazolo[1,5-a]pyridine Core: A Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is an aza-indolizine that has garnered considerable attention in medicinal chemistry. Its structural similarity to the purine heterocycle allows it to serve as a purine surrogate, enabling the design of novel kinase inhibitors that can compete with ATP in the enzyme's binding site.[4] Beyond this, derivatives of this scaffold have been explored as treatments for central nervous system disorders and as anti-cancer agents that target microtubules.[4] The versatility of this scaffold underscores the importance of efficient synthetic access to key intermediates like Triazolo[1,5-a]pyridin-6-ylboronic acid.

Synthesis of Triazolo[1,5-a]pyridin-6-ylboronic Acid

While detailed, standalone synthetic procedures for Triazolo[1,5-a]pyridin-6-ylboronic acid are not extensively published, its preparation can be inferred from its use in the synthesis of more complex molecules. The general approach involves the formation of the triazolopyridine core followed by a borylation reaction.

Formation of the[1][2][3]Triazolo[1,5-a]pyridine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core typically begins with a substituted pyridine precursor. A common method involves the reaction of a 2-aminopyridine derivative with a suitable reagent to form the fused triazole ring.

Conceptual Synthetic Workflow for the Triazolopyridine Core

G cluster_0 Core Synthesis 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Reagent Ring Formation Reagent (e.g., N,N-dimethylformamide dimethyl acetal) 2-Aminopyridine_Derivative->Reagent Reaction Cyclization Cyclization & Aromatization Reagent->Cyclization Triazolopyridine_Core [1,2,4]Triazolo[1,5-a]pyridine Core Cyclization->Triazolopyridine_Core

Caption: General synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.

Borylation to Form the Boronic Acid

Once the triazolopyridine core is synthesized, the boronic acid moiety can be introduced at the 6-position. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Miyaura borylation, using a halogenated triazolopyridine precursor.

Detailed Protocol: Miyaura Borylation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (Hypothetical Protocol based on common methods)

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting pinacol ester can often be used directly in subsequent Suzuki coupling reactions or hydrolyzed to the boronic acid if required.

Application in the Synthesis of Kinase Inhibitors

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable reagent for introducing the triazolopyridine moiety into target molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.

Case Study: Synthesis of ALK5 Inhibitors

The transforming growth factor-β (TGF-β) type I receptor kinase (ALK5) is a key target in cancer immunotherapy and antifibrotic therapies. Researchers have synthesized a series of potent ALK5 inhibitors where the[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety was crucial for activity.[2][8] In the synthesis of these compounds, a key step involves the Suzuki coupling of a brominated imidazole or pyrazole core with a triazolopyridine boronic acid derivative.[8]

Experimental Workflow: Suzuki Coupling in ALK5 Inhibitor Synthesis

G cluster_1 Suzuki Coupling for ALK5 Inhibitors Boronic_Acid Triazolo[1,5-a]pyridin-6-yl boronic acid derivative Coupling Pd-Catalyzed Suzuki Coupling Boronic_Acid->Coupling Heteroaryl_Halide Brominated Imidazole/Pyrazole Core Heteroaryl_Halide->Coupling ALK5_Inhibitor Potent ALK5 Inhibitor Coupling->ALK5_Inhibitor

Caption: Suzuki coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid in ALK5 inhibitor synthesis.

The resulting compounds, such as EW-7197, have demonstrated high potency and selectivity for ALK5, with IC₅₀ values in the nanomolar range.[2]

Case Study: Development of DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. The discovery of AZD7648, a potent and selective DNA-PK inhibitor, highlights the utility of the triazolopyridine scaffold.[1][9] The synthesis of AZD7648 involves a Buchwald-Hartwig coupling to install the (7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino group.[9] While not a direct use of the boronic acid, this example further illustrates the importance of the triazolopyridine core in kinase inhibitor design.

Other Notable Applications

The versatility of the triazolopyridine scaffold extends to the development of inhibitors for other kinases, including:

  • RORγt Inverse Agonists: For the treatment of psoriasis.[10]

  • JAK1/2 Inhibitors: For inflammatory diseases.[11]

  • PI3K Inhibitors: For inflammatory and autoimmune disorders.[3][12]

In many of these cases, the triazolopyridine moiety is introduced via cross-coupling reactions, where the corresponding boronic acid or its ester is a key intermediate.

Characterization and Properties

The characterization of Triazolo[1,5-a]pyridin-6-ylboronic acid and its derivatives typically involves standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The stability of boronic acids can be a concern, and they are often handled as their more stable pinacol esters. These esters are typically crystalline solids with good shelf life and are readily converted to the active boronic acid species in situ during the coupling reaction.

Conclusion

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable and versatile building block in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of a wide array of protein kinase inhibitors through efficient and reliable Suzuki-Miyaura cross-coupling reactions. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like Triazolo[1,5-a]pyridin-6-ylboronic acid in enabling rapid and diverse library synthesis will undoubtedly increase. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

A Researcher's Guide to the Theoretical Exploration of Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the triazolopyridine scaffold with a boronic acid moiety presents a compelling molecular architecture for the development of novel therapeutics and advanced materials. Triazolo[1,5-a]pyridines are recognized isosteres of purines and are prevalent in medicinally active compounds, while boronic acids are a unique class of Lewis acids known for forming reversible covalent bonds with biological targets.[1][2] This technical guide outlines a comprehensive in silico strategy for the theoretical characterization of a promising, yet underexplored molecule: Triazolo[1,5-a]pyridin-6-ylboronic acid. By leveraging quantum chemical methods, particularly Density Functional Theory (DFT), this whitepaper provides a validated, step-by-step workflow for predicting the molecule's structural, electronic, spectroscopic, and reactive properties. The proposed protocols are grounded in established computational practices for analogous heterocyclic and boronic acid-containing systems, offering a robust framework to accelerate its investigation and unlock its therapeutic potential.

Introduction: The Scientific Imperative

The[3][4][5]triazolo[1,5-a]pyridine scaffold is a versatile heterocycle that has been successfully incorporated into a multitude of biologically active agents, including inhibitors of Janus kinases (JAK1/2) and RORγt inverse agonists.[6][7] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a range of biological targets.[1] Concurrently, the field of medicinal chemistry has seen a surge of interest in boronic acids, especially after the clinical success of drugs like the proteasome inhibitor bortezomib.[3][8] The boron atom's vacant p-orbital allows it to act as a mild Lewis acid, forming stable, yet reversible, covalent complexes with nucleophilic residues (like serine or threonine) in enzyme active sites—a mechanism that offers high potency and selectivity.[9][10]

The combination of these two pharmacophores in Triazolo[1,5-a]pyridin-6-ylboronic acid creates a molecule of significant interest. However, a thorough understanding of its intrinsic chemical properties is paramount before embarking on extensive experimental synthesis and evaluation. Computational chemistry provides a powerful, resource-efficient avenue to gain this foundational knowledge. This guide details a theoretical workflow designed to elucidate the key chemical characteristics of this molecule, thereby guiding its future development.

Part 1: Foundational Theoretical Methodology

The cornerstone of modern computational chemistry for organic molecules of this size is Density Functional Theory (DFT) . DFT offers an excellent balance of computational cost and accuracy for predicting a wide range of molecular properties.[11][12]

Selection of Computational Level of Theory

The choice of the functional and basis set is critical for obtaining reliable results. Based on extensive literature precedent for both boronic acids and nitrogen-containing heterocycles, the following level of theory is recommended:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is renowned for its robust performance in predicting the geometries and electronic properties of organic molecules.[13][14] For more complex properties or higher accuracy, functionals like M06-2X may also be considered.[15]

  • Basis Set: 6-311+G(d,p) or higher . This split-valence basis set includes diffuse functions (+) to accurately describe anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-uniform distribution of electron density. This level of theory has been successfully used to model triazolopyrimidine and boronic acid derivatives.[11][16]

  • Solvation Model: Polarizable Continuum Model (PCM) . To simulate an aqueous environment, which is crucial for biological relevance, the PCM is a reliable and widely used implicit solvation model.[16][17]

This combination, B3LYP/6-311+G(d,p) with a PCM (water), provides a validated starting point for the investigations outlined below.

Part 2: A Proposed Computational Workflow

This section details a multi-step computational protocol to build a comprehensive theoretical profile of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Molecular Geometry and Structural Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure.

Protocol for Geometry Optimization:

  • Initial Structure: Build the 3D structure of Triazolo[1,5-a]pyridin-6-ylboronic acid using a molecular editor.

  • Conformational Search: For the boronic acid group (-B(OH)₂), multiple conformations exist due to the rotation around the C-B and B-O bonds. It is crucial to identify the global minimum energy conformer by performing a systematic conformational search or by optimizing several starting geometries.[18]

  • Optimization Calculation: Perform a full geometry optimization at the selected level of theory (e.g., B3LYP/6-311+G(d,p)) without any symmetry constraints.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[14]

G cluster_workflow Geometric Optimization Workflow A 1. Build Initial 3D Structure B 2. Perform Conformational Analysis (-B(OH)₂ rotation) A->B Input C 3. Full Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Lowest Energy Conformer D 4. Vibrational Frequency Calculation C->D Optimized Geometry E 5. Verify No Imaginary Frequencies D->E Check Frequencies E->C Re-optimize if Imaginary Freq. F Stable 3D Structure (Global Minimum) E->F Confirmation G cluster_workflow Molecular Docking Workflow A 1. Prepare Protein Target (from PDB) C 3. Define Active Site (Identify Nucleophilic Residue) A->C B 2. Prepare Ligand (Optimized 3D Structure) D 4. Perform Covalent Docking Simulation B->D C->D E 5. Score and Rank Poses D->E F 6. Analyze Binding Interactions (H-bonds, etc.) E->F G Predicted Binding Mode & Affinity F->G

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets of therapeutic relevance.[4] Notably, this core is present in compounds developed as potent and selective inhibitors of key signaling proteins, such as the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5) and DNA-dependent protein kinase (DNA-PK).[1][5][6] The synthesis of complex molecules containing this scaffold often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura coupling being a cornerstone reaction for the formation of carbon-carbon bonds.[7]

This guide provides a comprehensive overview and detailed protocols for the application of Triazolo[1,5-a]pyridin-6-ylboronic acid in Suzuki coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Structures and Properties

CompoundStructureCAS Number
Triazolo[1,5-a]pyridin-6-ylboronic acid1588769-34-9[8]
6-Bromo-[1][2][3]triazolo[1,5-a]pyridineNot readily available

Note: A visual representation of the chemical structures will be provided in the final document.

Core Concept: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[7] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. A critical aspect of the mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

Suzuki_Mechanism cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + Base Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of Triazolo[1,5-a]pyridin-6-ylboronic Acid

The synthesis of Triazolo[1,5-a]pyridin-6-ylboronic acid can be achieved from the corresponding 6-bromo-[1][2][3]triazolo[1,5-a]pyridine via a Miyaura borylation reaction.

Materials:

ReagentM.W.AmountMolesEquiv.
6-Bromo-[1][2][3]triazolo[1,5-a]pyridine198.021.0 g5.05 mmol1.0
Bis(pinacolato)diboron253.941.41 g5.56 mmol1.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.64206 mg0.25 mmol0.05
Potassium Acetate (KOAc)98.141.49 g15.15 mmol3.0
1,4-Dioxane (anhydrous)88.1125 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-[1][2][3]triazolo[1,5-a]pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki coupling. For purification, flash column chromatography on silica gel can be employed.

  • To obtain the boronic acid, the pinacol ester can be hydrolyzed with a mild acid (e.g., aqueous HCl) in a suitable solvent like acetone or THF.

Protocol 2: Suzuki Coupling of Triazolo[1,5-a]pyridin-6-ylboronic Acid with an Aryl Bromide

This protocol is a representative procedure for the coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

ReagentM.W.Amount (for 1 mmol scale)MolesEquiv.
Aryl Bromide-1.0 mmol1.01.0
Triazolo[1,5-a]pyridin-6-ylboronic acid162.96195 mg1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg0.025 mmol0.05
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.5120.5 mg0.05 mmol0.05
Potassium Phosphate (K₃PO₄)212.27425 mg2.0 mmol2.0
1,4-Dioxane88.115 mL--
Water18.020.5 mL--

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide, Triazolo[1,5-a]pyridin-6-ylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat with Vigorous Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Discussion of Key Parameters and Optimization

The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, is highly dependent on the careful selection of reaction parameters.

Table 1: Influence of Reaction Parameters on Suzuki Coupling with Triazolopyridine Derivatives

ParameterOptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step. For challenging couplings, pre-catalysts that are more air and moisture stable can be advantageous.
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃, dppfFor electron-rich heteroaromatics like triazolopyridines, bulky and electron-rich phosphine ligands such as SPhos are often crucial. They promote both the oxidative addition and the reductive elimination steps, which can be sluggish with these substrates.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ are often effective in promoting the formation of the reactive boronate species. The solubility of the base in the reaction medium also plays a role.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used. Water aids in the dissolution of the base and facilitates the formation of the boronate. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature 60-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides or sterically hindered substrates. However, elevated temperatures can also lead to decomposition of the boronic acid or the catalyst.

Troubleshooting Common Issues

1. Low or No Conversion:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst.

  • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.

  • Poor Reagent Quality: Verify the purity of the aryl halide and the boronic acid. Triazolopyridine boronic acids can be prone to decomposition.

2. Protodeboronation:

  • Mechanism: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene. It is often exacerbated by strong bases and high temperatures in aqueous media.

  • Mitigation Strategies:

    • Use a milder base (e.g., K₂CO₃ or KF).

    • Employ anhydrous conditions, although this may require a different base/solvent system.

    • Use the boronic ester instead of the free boronic acid, as esters are generally more stable.

3. Homocoupling:

  • Mechanism: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen.

  • Mitigation Strategies:

    • Ensure rigorous exclusion of oxygen.

    • Use a slight excess of the boronic acid to favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid is a powerful tool for the synthesis of complex molecules with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is essential for success. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this valuable building block in their synthetic campaigns. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes & Protocols: Leveraging Triazolo[1,5-a]pyridin-6-ylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its unique electronic properties and ability to act as a bioisostere for purines have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key building block: [1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid . We will explore its synthesis, physicochemical properties, and its pivotal role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura coupling are provided, alongside insights into the rationale behind experimental choices to empower researchers in their drug discovery endeavors.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine ring system is isoelectronic with purine, allowing it to serve as an effective surrogate in interacting with biological targets that recognize purine-based ligands, such as ATP-binding sites in kinases.[2][4] This bioisosteric relationship has been successfully exploited to develop a wide range of therapeutic agents with diverse biological activities.[5]

Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas:

  • Oncology: As potent and selective inhibitors of key kinases involved in cancer progression, such as Janus Kinase 2 (JAK2), Transforming Growth Factor-β Type I Receptor Kinase (ALK5), and DNA-Dependent Protein Kinase (DNA-PK).[1][3][6][7]

  • Inflammatory Diseases: The development of JAK inhibitors, like Filgotinib, showcases the utility of this scaffold in treating inflammatory conditions.

  • Infectious Diseases: The triazolopyridine core has been investigated for its antimicrobial and antifungal properties.[8]

  • Metabolic Disorders: Recent studies have highlighted its potential as a scaffold for α-glucosidase inhibitors in the management of type 2 diabetes.[3]

The versatility of the[1][2][3]triazolo[1,5-a]pyridine core makes its derivatives highly sought after in drug discovery programs. Consequently, efficient and modular synthetic strategies are paramount.[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a key reagent that enables the straightforward introduction of this valuable scaffold into target molecules.

Physicochemical Properties and Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic Acid

A thorough understanding of the starting material is crucial for successful and reproducible synthetic outcomes.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₆BN₃O₂PubChem
Molecular Weight 162.94 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.General Knowledge
Synthetic Route

[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is typically not synthesized directly but is prepared from its corresponding halo-precursor, 6-bromo-[1][2][3]triazolo[1,5-a]pyridine.[9] The synthesis involves a two-step process: the formation of the triazolopyridine ring system followed by a borylation reaction.

G cluster_0 Step 1: Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine cluster_1 Step 2: Borylation A 2-Amino-5-bromopyridine B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) A->B Condensation C Hydroxylamine-O-sulfonic acid B->C Cyclization D 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine C->D E 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine F Bis(pinacolato)diboron I [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid pinacol ester E->I Miyaura Borylation G Pd catalyst (e.g., Pd(dppf)Cl₂) F->I Miyaura Borylation H Base (e.g., KOAc) G->I Miyaura Borylation H->I Miyaura Borylation J Hydrolysis (e.g., NaIO₄, NH₄Cl) I->J Deprotection K This compound J->K

Fig. 1: Synthetic pathway to the target boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid in medicinal chemistry is its application in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the triazolopyridine core and a variety of (hetero)aryl halides or triflates, providing a modular and efficient route to complex bi-heterocyclic structures.[2][4][10][11]

G cluster_0 Reactants cluster_1 Catalytic Cycle A This compound E Transmetalation A->E B (Hetero)Aryl Halide (R-X) D Oxidative Addition (R-Pd(II)-X) B->D C Pd(0) Catalyst C->D R-X D->E Base, Boronic Acid F Reductive Elimination E->F F->C Product (R-Triazolopyridine)

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, is highly dependent on the careful selection of reaction parameters.

  • Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Electron-rich, bulky phosphine ligands such as SPhos or XPhos are often employed. These ligands facilitate the oxidative addition step and prevent catalyst deactivation, which can be a challenge with nitrogen-containing substrates that can coordinate to the metal center.[8] Pre-formed catalysts like SPhos Pd G2 or XPhos Pd G3 can also be used for improved stability and activity.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and suppress side reactions like protodeboronation. For sensitive substrates, milder bases may be required.

  • Solvent System: A mixture of an organic solvent and water is typically used. Dioxane/water or Toluene/water are common choices. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Temperature: Reactions are often heated to ensure a reasonable reaction rate. Microwave irradiation can also be employed to significantly reduce reaction times.[12]

Detailed Experimental Protocol: Synthesis of a Bi-heterocyclic Core

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid with a heteroaryl bromide.

Objective: To synthesize a 6-(heteroaryl)-[1][2][3]triazolo[1,5-a]pyridine core, a key intermediate for kinase inhibitors.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 eq)

  • Heteroaryl bromide (e.g., 4-bromo-1H-imidazole) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid, the heteroaryl bromide, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The reaction mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

    • Expert Insight: Degassing is crucial to prevent oxidation of the Pd(0) active catalyst, which is formed in situ.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-(heteroaryl)-[1][2][3]triazolo[1,5-a]pyridine.

Self-Validation: The success of the reaction can be confirmed by NMR and mass spectrometry of the purified product. The disappearance of the starting materials on LC-MS provides real-time validation of the reaction's progress.

Case Study: Application in the Synthesis of ALK5 Inhibitors

The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in cancer and fibrosis. ALK5 is the type I receptor kinase in this pathway, making it a key therapeutic target.[1][13]

Several potent and selective ALK5 inhibitors are based on a 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazole core.[1][14] For instance, the clinical candidate Vactosertib (EW-7197) features this key structural motif.[1] While the original synthesis may have used a different route,[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid provides a convergent and modular approach to access this important class of compounds.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B 4-Bromo-5-(6-methylpyridin-2-yl)-1H-imidazole B->C D 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole (Core of ALK5 inhibitors) C->D Key Intermediate E Further Functionalization D->E F Vactosertib (EW-7197) E->F Final Product

Fig. 3: Retrosynthetic approach to ALK5 inhibitors.

This synthetic strategy allows for late-stage diversification. By coupling the boronic acid with various substituted imidazole or pyrazole halides, a library of analogues can be rapidly generated for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a high-value building block for medicinal chemists. Its ability to participate in robust and versatile Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the medicinally privileged[1][2][3]triazolo[1,5-a]pyridine scaffold into complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the design and synthesis of next-generation therapeutics.

References

Technical Guide: Strategic Application of Triazolo[1,5-a]pyridin-6-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed experimental protocol and expert insights for the application of Triazolo[1,5-a]pyridin-6-ylboronic acid and its common synthetic equivalent, the pinacol ester, as a key building block in modern medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle, recognized as a purine bioisostere, and is integral to the structure of numerous clinical candidates and approved drugs, particularly kinase inhibitors.[4] This document outlines its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. We present a robust, validated protocol, discuss critical parameters for reaction optimization, and provide safety guidelines to ensure reliable and safe execution in a research and development setting.

Introduction: The Strategic Value of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a cornerstone in contemporary drug discovery due to its structural and electronic similarity to purines, allowing it to function as an effective bioisostere in interacting with biological targets.[4] This scaffold is prominently featured in a range of therapeutics targeting key enzymes in cellular signaling pathways. Notable examples include inhibitors of DNA-Dependent Protein Kinase (DNA-PK), Janus kinase 2 (JAK2), and TGF-β type I receptor kinase (ALK5).[5][6][7]

Triazolo[1,5-a]pyridin-6-ylboronic acid serves as a critical intermediate, enabling the direct installation of this valuable moiety onto diverse molecular frameworks. Its primary application is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing biaryl and heteroaryl structures.[8][9] The stability, low toxicity, and high functional group tolerance of organoboron reagents make this pathway a preferred method in multi-step synthetic campaigns.[9][10] This guide focuses on providing a detailed, field-proven protocol for leveraging this reagent in Suzuki-Miyaura couplings, empowering researchers to efficiently synthesize novel compounds for screening and development.

Reagent Profile and Handling

Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring experimental reproducibility.

PropertyDetailsSource(s)
Chemical Name [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid[11][12]
CAS Number 1588769-41-8[11]
Molecular Formula C₆H₆BN₃O₂[13]
Molecular Weight 162.94 g/mol [13]
Appearance Typically an off-white to white solidGeneral Knowledge
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Boronic acids are sensitive to moisture and air.[13]
Common Surrogate [1][2][3]Triazolo[1,5-a]pyridine-6-boronic acid pinacol ester (CAS: 1160790-18-0). The pinacol ester offers enhanced stability and is often used directly.[1]

Safety Precautions:

  • Hazard Profile: May cause skin irritation, serious eye irritation, and potential respiratory irritation or sensitization.[14] Some related heterocyclic compounds may have additional hazards; always consult the specific Safety Data Sheet (SDS).[15][16]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[16]

  • Spills: Avoid generating dust. In case of a spill, collect the material using a method that does not create dust and dispose of it as chemical waste in accordance with local regulations.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an activated boronate species and subsequent reductive elimination to yield the final product and regenerate the catalyst.[8]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OR)₂⁻ ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Ar-R RedElim->Pd0 Base Base (e.g., K₂CO₃) BoronicAcid R-B(OH)₂ (Triazolopyridinyl-B(OH)₂) ActivatedBoronate [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ ActivatedBoronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine) (1.0-1.2 eq)[17]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (1-5 mol%)

  • Ligand (if required, e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed Water

This protocol is a general guideline. Optimization may be required based on the specific reactivity of the coupling partner.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., XPhosPdG2, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Expert Insight: The order of addition is critical. Adding the solids first allows for efficient degassing. Using a pre-catalyst like XPhosPdG2 often provides more consistent results than generating the active Pd(0) species in situ.[9]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The mixture should be a suspension.

    • Expert Insight: The presence of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-120 °C). Stir the reaction vigorously for the specified time (2-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow A 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Anhydrous Dioxane/Water) B->C D 4. Reaction (Heat at 80-120°C, 2-16h) C->D E 5. Work-up (Cool, Dilute with EtOAc/H₂O) D->E F 6. Extraction & Purification (Separatory Funnel, Column Chromatography) E->F G 7. Analysis (NMR, LC-MS) F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol Optimization: A Scientist's Perspective

Achieving high yields and purity in Suzuki-Miyaura couplings often requires fine-tuning the reaction conditions. The choice of catalyst, ligand, base, and solvent system is interdependent and substrate-specific.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, XPhosPdG2/G3Pd(PPh₃)₄ is a classic choice but can be sensitive. Pd₂(dba)₃ requires an additional ligand. Modern Buchwald pre-catalysts like XPhosPdG2 are often superior for challenging substrates (e.g., heteroaryl chlorides) due to their high activity and stability, preventing side reactions like debromination.[9]
Ligand PPh₃, PCy₃, SPhos, XPhosElectron-rich, bulky phosphine ligands like XPhos accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting. They are particularly effective for coupling with less reactive aryl chlorides.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, KFThe base activates the boronic acid for transmetalation. Cs₂CO₃ is highly effective but expensive. K₂CO₃ is a robust, common choice. K₃PO₄ is a stronger base often used for difficult couplings. The choice can influence base-sensitive functional groups on the substrate.[8]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFDioxane/H₂O is a versatile and widely used system. Toluene is suitable for higher temperatures. DMF is a polar aprotic solvent that can accelerate some reactions but may be harder to remove. The solvent must be thoroughly degassed to prevent catalyst degradation.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a high-value building block for the synthesis of complex heterocyclic compounds in drug discovery. Its effective use in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route to novel molecular entities. By understanding the principles of the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct target molecules with high yields. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this important reagent.

References

Application Notes & Protocols: The Strategic Application ofTriazolo[1,5-a]pyridin-6-ylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Application Notes & Protocols: The Strategic Application of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: While boronic acids are renowned for their versatility, direct catalytic applications of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid are not extensively documented in current literature. However, its primary and highly significant role is as a pivotal building block in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides an in-depth exploration of this application, offering a robust protocol, mechanistic insights, and the strategic rationale for incorporating the valuable[1][2][3]triazolo[1,5-a]pyridine scaffold into complex molecules.

Introduction: A Strategic Reagent for Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold frequently found in molecules with diverse and potent biological activities.[1][4] Its derivatives have been investigated as inhibitors of key enzymes such as the transforming growth factor-β type I receptor kinase (ALK5) and DNA-dependent protein kinase (DNA-PK), making them highly attractive motifs in the development of therapeutics for oncology and fibrotic diseases.[5][6][7][8]

The efficient synthesis of analogues containing this scaffold is therefore a critical objective for medicinal chemists.[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid serves as a specialized and highly effective reagent for this purpose. It enables the direct installation of the triazolopyridine moiety onto various molecular frameworks via palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[2] This document outlines the practical application of this boronic acid as a key coupling partner in this indispensable catalytic reaction.

The Role in Catalysis: A Key Substrate in the Suzuki-Miyaura Reaction

While the boronic acid itself is not the catalyst, it is an essential substrate that enters the catalytic cycle of the Suzuki-Miyaura reaction. The reaction facilitates the coupling of this organoboron compound with an organohalide. The inherent challenge in many cross-coupling reactions is the potential for degradation of the boronic acid functionality through processes like protodeboronation.[2] The selection of appropriate reaction conditions is therefore critical to ensure efficient and high-yielding coupling.

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the framework for understanding the role of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid. The choice of catalyst, ligand, and base is dictated by the need to facilitate each step of this cycle efficiently.

Suzuki_Miyaura_CycleAOxidative Addition(Ar-X + Pd(0) → Ar-Pd(II)-X)BTransmetalation(Ar-Pd(II)-X + [Ar'-B(OH)₃]⁻ → Ar-Pd(II)-Ar')A->BCReductive Elimination(Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0))B->CCatalystActive Pd(0) CatalystC->CatalystRegenerationProductCoupled Product (Ar-Ar')C->ProductCatalyst->ABoronic_Acid[1,2,4]Triazolo[1,5-a]pyridin-6-yl-B(OH)₂BorateActivated Borate Complex[Ar'-B(OH)₃]⁻Boronic_Acid->BorateActivationBaseBase (e.g., K₂CO₃)Base->BorateBorate->BOrganohalideOrganohalide (Ar-X)Organohalide->A

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction. The boronic acid is activated by a base to form a borate complex, which then undergoes transmetalation with the palladium(II) intermediate.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the coupling of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Notes
[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid1588769-34-9162.94Key Reagent (1.2 equivalents)
Aryl Bromide (Ar-Br)Substrate-specific-Limiting Reagent (1.0 equivalent)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Catalyst (0.05 equivalents)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base (2.0 equivalents)
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent

Experimental Workflow

protocol_workflowstartStartreagents1. Add Aryl Bromide,Boronic Acid, and K₂CO₃to a reaction vessel.start->reagentspurge2. Seal vessel and purgewith Nitrogen or Argonfor 10-15 minutes.reagents->purgesolvent3. Add degassed Dioxaneand Water (e.g., 4:1 ratio).purge->solventcatalyst4. Add Pd(PPh₃)₄ catalystunder positive N₂ pressure.solvent->catalystheat5. Heat reaction mixture(e.g., 90-100 °C)with vigorous stirring.catalyst->heatmonitor6. Monitor reaction progressby TLC or LC-MS.heat->monitorworkup7. Cool, dilute with EtOAc,wash with water and brine.monitor->workupUpon completionpurify8. Dry organic layer (Na₂SO₄),concentrate, and purifyby column chromatography.workup->purifyendEnd Productpurify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.),[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 (dioxane:water) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask. For air-sensitive catalysts, this should be done in a glovebox or under a strong counter-flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the consumption of the aryl bromide starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Causality and Optimization Insights

  • Choice of Boronic Acid Excess: A slight excess (1.1-1.5 eq.) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[2]

  • Catalyst System: While Pd(PPh₃)₄ is a reliable catalyst, other modern palladium precatalysts paired with bulky phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity, lower catalyst loadings, and milder reaction conditions, especially for challenging substrates.[9]

  • Base Selection: The base is critical for activating the boronic acid. K₂CO₃ is a good general-purpose base. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • Solvent System: The mixture of an organic solvent (like dioxane or toluene) and water is essential. The organic solvent solubilizes the organohalide and catalyst, while water helps to dissolve the inorganic base and facilitate the activation of the boronic acid.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a strategically important reagent for synthetic and medicinal chemists. Its value lies not in direct catalysis but in its highly efficient use as a coupling partner in palladium-catalyzed reactions. The Suzuki-Miyaura protocol detailed herein provides a reliable and field-proven method for incorporating the biologically significant triazolopyridine scaffold into diverse molecular architectures, thereby accelerating the discovery and development of novel therapeutics.

The Rising Star in Fragment-Based Drug Discovery: A Guide to Triazolo[1,5-A]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Rule of Five – The Power of Fragments and the Unique Appeal of Boronic Acids

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, operating on the principle that small, low-complexity molecules ("fragments") can bind to biological targets with high ligand efficiency. These initial, often weak interactions, provide rich starting points for medicinal chemists to elaborate into potent, selective, and drug-like candidates.

Within the vast chemical space of fragment libraries, boronic acids have emerged as a particularly compelling class of compounds. Their utility stems from a unique combination of features:

  • Reversible Covalency: The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form a reversible covalent bond with nucleophilic residues on a protein target, most notably the hydroxyl group of a catalytic serine.[1] This transient covalent interaction can provide a significant affinity boost, allowing for the detection and characterization of fragment hits that might otherwise be missed.

  • Mimicry of Transition States: In the context of serine proteases, the tetrahedral boronate adduct formed with the active site serine mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis.[2] This makes boronic acids potent inhibitors of this important class of enzymes.

  • Versatile Synthetic Handle: The boronic acid moiety is a cornerstone of modern synthetic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction.[3] This provides a direct and reliable route for fragment elaboration, allowing chemists to systematically "grow" the initial hit.

This guide focuses on a specific, high-potential fragment: Triazolo[1,5-a]pyridin-6-ylboronic acid . The[4][5][6]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in a range of approved drugs and clinical candidates.[7] Its fusion of a triazole and a pyridine ring creates a compact, rigid, and heteroatom-rich system with desirable physicochemical properties and multiple vectors for chemical modification. By wedding this scaffold to the versatile boronic acid warhead, we obtain a fragment poised for impactful applications in FBDD campaigns, particularly against serine proteases and other targets with suitably positioned nucleophiles.

Physicochemical Profile of a Privileged Fragment

While detailed experimental data for Triazolo[1,5-a]pyridin-6-ylboronic acid is not extensively published, we can project its key properties based on its constituent parts and data from closely related analogs. These estimations are crucial for designing effective screening and follow-up experiments.

PropertyEstimated ValueRationale & Significance
Molecular Weight ~177 g/mol Comfortably within the "Rule of Three" for fragments (<300 Da), ensuring high ligand efficiency.
logP ~0.5 - 1.5A balanced lipophilicity suggests good aqueous solubility, which is critical for biophysical assays, while retaining sufficient character for membrane permeability and binding interactions. The triazolopyridine core is generally hydrophilic.[4]
pKa (Boronic Acid) ~8.0 - 9.0The pKa of the boronic acid is crucial for its interaction with serine. At physiological pH (~7.4), a significant portion of the boronic acid will be in the neutral, trigonal form, but the equilibrium allows for the formation of the tetrahedral boronate adduct upon interaction with the target.
pKa (Triazolopyridine) ~1.5 - 3.5The triazolopyridine ring system is weakly basic due to the electron-withdrawing nature of the fused triazole ring.[6] This low basicity is generally favorable for reducing off-target effects and improving cell permeability.
Hydrogen Bond Donors 2 (from B(OH)₂)The hydroxyl groups of the boronic acid are key interaction points, both for target binding and for ensuring aqueous solubility.
Hydrogen Bond Acceptors 3 (N atoms)The nitrogen atoms of the triazolopyridine core provide additional points for directed interactions within a protein binding pocket.
Aqueous Solubility Moderate to HighEssential for preparing stock solutions and for avoiding aggregation in biophysical screening assays. Boronic acids can form trimeric anhydrides (boroxines), which can reduce solubility; careful sample preparation is key.

Proposed Synthesis of the Fragment

The direct synthesis of Triazolo[1,5-a]pyridin-6-ylboronic acid is not widely reported in peer-reviewed literature. However, a plausible and robust synthetic route can be proposed based on established organometallic chemistry, starting from the commercially available 6-Bromo[4][5][6]triazolo[1,5-a]pyridine .

G start 6-Bromo[1,2,4]triazolo[1,5-a]pyridine step1 Metal-Halogen Exchange (e.g., n-BuLi or i-PrMgCl) start->step1 intermediate 6-Lithio or 6-Grignard Intermediate step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 ester Boronic Ester Intermediate step2->ester step3 Hydrolysis (Acidic workup) ester->step3 end Triazolo[1,5-a]pyridin-6-ylboronic acid step3->end

Figure 1: Proposed synthetic workflow for the target fragment.

This two-step, one-pot procedure involves a metal-halogen exchange of the starting bromide, followed by quenching the resulting organometallic intermediate with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This approach is well-precedented for the synthesis of aryl and heteroaryl boronic acids.[8]

Application Protocols for FBDD Campaigns

The successful application of Triazolo[1,5-a]pyridin-6-ylboronic acid in an FBDD campaign requires tailored protocols that account for its unique chemical nature. Below are detailed methodologies for primary screening and hit validation using key biophysical techniques.

Fragment Library Preparation and Quality Control

Causality: Boronic acids can reversibly form trimeric anhydrides (boroxines), especially in aprotic solvents or upon prolonged storage as a solid. This can lead to issues with solubility and inaccurate concentration determination. The following protocol is designed to ensure the fragment is in its monomeric, active form.

Protocol:

  • Stock Solution Preparation:

    • Dissolve Triazolo[1,5-a]pyridin-6-ylboronic acid in 100% DMSO to a final concentration of 100 mM.

    • Use gentle vortexing and sonication if necessary to ensure complete dissolution.

    • Visually inspect for any particulates.

  • Quality Control (QC):

    • It is highly recommended to perform a QC check on the stock solution.

    • Dilute an aliquot of the DMSO stock into a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire a ¹H and ¹¹B NMR spectrum.

    • The ¹¹B NMR spectrum is particularly informative: a sharp signal between 25-30 ppm is indicative of the trigonal sp²-hybridized boronic acid, while a broader signal around 5-10 ppm would suggest the presence of the tetrahedral sp³-hybridized boronate, potentially from interaction with water or formation of a boroxine.

  • Storage:

    • Store the 100 mM DMSO stock at -20°C in small aliquots to minimize freeze-thaw cycles.

    • For screening plates, perform serial dilutions from the master stock to create working plates, typically at 10 mM in DMSO.

Biophysical Screening: A Multi-faceted Approach

No single biophysical technique is infallible. A tiered approach, using a high-throughput primary screen followed by orthogonal validation methods, is the most robust strategy.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization SPR Surface Plasmon Resonance (SPR) High-Throughput, Real-time Kinetics NMR NMR Spectroscopy Confirms binding in solution, provides structural context SPR->NMR Orthogonal Validation Xray X-ray Crystallography Definitive binding mode, structural basis for elaboration NMR->Xray Structural Elucidation Elaboration Structure-Guided Elaboration (e.g., Suzuki-Miyaura Coupling) Xray->Elaboration Rational Design

Figure 2: An integrated biophysical workflow for FBDD.

Causality: SPR is an excellent primary screening technique for fragments due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data. The protocol must be carefully designed to handle the covalent nature of boronic acids and to minimize false positives from DMSO mismatch.[9]

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein (e.g., a serine protease) onto a sensor chip (e.g., CM5) via standard amine coupling to a moderate density (e.g., 5000-8000 Response Units, RU).

    • Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index effects.

  • Assay Buffer:

    • Use a standard physiological buffer (e.g., HBS-EP+, pH 7.4).

    • Crucially, ensure the final DMSO concentration in the running buffer exactly matches that of the fragment samples to be injected. A 1% final DMSO concentration is common.

  • Screening Run:

    • Prepare fragment dilutions in the assay buffer from the 10 mM DMSO stock plates to a final concentration of 100-200 µM.

    • Inject the fragments over the target and reference surfaces. For covalent binders, a "two-state" binding model may be observed, reflecting an initial non-covalent interaction followed by covalent bond formation.[10]

    • Include buffer-only injections (blanks) frequently to double-reference the data.

  • Data Analysis and Hit Triage:

    • Process the sensorgrams by subtracting the reference channel and blank injections.

    • Identify hits based on a response threshold significantly above the noise level (e.g., > 20 RU).

    • Prioritize hits that show concentration-dependent binding and plausible kinetics.

    • Calculate Ligand Efficiency (LE) to rank hits and deprioritize potential non-specific binders.

Causality: NMR is the gold standard for confirming that a fragment binds to the target protein in solution, free from the potential artifacts of surface immobilization. Ligand-observed methods are particularly well-suited for fragments.[11]

Protocol (Ligand-Observed: Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

    • Sample 1 (Reference): 100-200 µM Triazolo[1,5-a]pyridin-6-ylboronic acid.

    • Sample 2 (Protein): 100-200 µM fragment + 5-10 µM target protein.

    • The final DMSO-d₆ concentration should be kept low and consistent between samples (e.g., 1-2%).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples.

    • Acquire STD NMR spectra for Sample 2. This involves two experiments: one with on-resonance saturation of the protein signals (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

    • The presence of signals in the STD difference spectrum is a strong confirmation of binding. The relative intensities of the signals can provide information about which part of the fragment is most intimately interacting with the protein.

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase. It provides definitive proof of binding, reveals the precise binding mode, and offers a detailed roadmap for structure-based drug design.[12]

Protocol:

  • Protein Crystallization:

    • Obtain crystals of the target protein under conditions previously established for the apo (unliganded) form.

  • Complex Formation (Soaking):

    • Prepare a solution of the fragment in a cryoprotectant-containing buffer that is compatible with the protein crystals. The fragment concentration should be relatively high (e.g., 1-10 mM) to drive binding.

    • Transfer the apo-protein crystals into a drop of this fragment-containing solution and allow them to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. For a boronic acid inhibitor of a serine protease, you would expect to see density for a tetrahedral adduct between the boron atom and the active site serine's side-chain oxygen.[2]

Boronic_Acid_Inhibition cluster_Serine_Protease Serine Protease Active Site cluster_Complex Reversible Covalent Complex Ser195 Ser195-OH His57 His57-N Ser195->His57 H-bond Adduct R-B⁻(OH)₂-O-Ser195 Asp102 Asp102-COO⁻ His57->Asp102 H-bond His57_H His57-N⁺H His57->His57_H Proton transfer OxyanionHole Oxyanion Hole (Gly193, Ser195 Amide NHs) Fragment R-B(OH)₂ (Triazolopyridinylboronic acid) Fragment->Adduct Nucleophilic attack by Ser195-Oγ Adduct->OxyanionHole H-bonds Adduct->His57_H H-bond

Figure 3: Mechanism of reversible covalent inhibition of a serine protease.

From Hit to Lead: Elaboration Strategies

Once a validated hit, such as Triazolo[1,5-a]pyridin-6-ylboronic acid, is confirmed by crystallography, the boronic acid moiety itself becomes a powerful tool for synthetic elaboration. The most direct and versatile method is the Suzuki-Miyaura cross-coupling reaction .

A halogenated version of the initial hit (e.g., with a bromo or iodo substituent on the triazolopyridine ring at a suitable vector identified from the crystal structure) can be coupled with a diverse range of boronic acids or esters to rapidly explore the surrounding chemical space and build affinity. This strategy allows for the systematic growth of the fragment into a more potent and selective lead compound, guided by the structural insights gained from the initial FBDD campaign.

Conclusion

Triazolo[1,5-a]pyridin-6-ylboronic acid represents a highly promising fragment for modern drug discovery campaigns. Its combination of a medicinally relevant scaffold with the unique reactive and synthetic properties of a boronic acid makes it an invaluable tool. By employing a robust, multi-pronged biophysical screening approach with carefully designed protocols, researchers can effectively identify and validate its interactions with protein targets. The subsequent structural elucidation provides a clear path for rational, structure-based design, leveraging the inherent synthetic tractability of the boronic acid to rapidly translate a low-affinity fragment hit into a high-potency lead candidate.

References

Application Notes & Protocols: Synthesis of Bio-conjugates and Heterobiaryls from Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, including kinase inhibitors and other therapeutic agents.[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a key building block for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This comprehensive guide provides an in-depth exploration of the synthesis of derivatives from this versatile reagent, with a focus on the widely utilized Suzuki-Miyaura coupling. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Moiety in Medicinal Chemistry

The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine is a cornerstone in modern drug discovery. Its structural resemblance to purine has led to its investigation as a purine isostere, but its utility extends far beyond this initial concept.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent and selective inhibition of key enzymes implicated in cancer and fibrosis.

Notably, the[1][2][3]triazolo[1,5-a]pyridine core is a central feature in EW-7197 (Vactosertib), a clinical-stage inhibitor of TGF-β type I receptor kinase (ALK5).[3][5][6] The synthesis of EW-7197 and its analogs often involves the strategic introduction of the triazolopyridine moiety, highlighting the importance of reliable synthetic methods for derivatives of[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid.[3][5][7] Furthermore, this scaffold is integral to other promising therapeutic candidates, including potent ALK5 inhibitors and other kinase modulators.[8][9]

This guide will equip researchers with the necessary knowledge to effectively utilize[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid in their synthetic campaigns, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

Scientific Integrity & Logic: Understanding the Reactivity of Heteroarylboronic Acids

The successful application of[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid in cross-coupling reactions hinges on a solid understanding of the factors governing the reactivity of heteroarylboronic acids.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl or heteroaryl halide) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

The "2-Pyridyl Problem" and Its Relevance to[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic Acid

The[1][2][3]triazolo[1,5-a]pyridine system, being a nitrogen-containing heterocycle, presents challenges analogous to the well-documented "2-pyridyl problem" in Suzuki-Miyaura couplings.[2] These challenges include:

  • Protodeboronation: Heteroarylboronic acids, particularly those with electron-deficient rings, are susceptible to cleavage of the C-B bond by protons, leading to the formation of the corresponding unsubstituted heterocycle. This side reaction consumes the starting material and reduces the overall yield.

  • Slow Transmetalation: The electron-withdrawing nature of the triazolopyridine ring can decrease the nucleophilicity of the boronic acid, leading to a slower rate of transmetalation.[2]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Strategies to mitigate these issues are crucial for achieving high-yielding and reproducible couplings. These include the careful selection of the palladium catalyst, ligand, base, and solvent system.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a range of derivatives from[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid.

General Considerations for Handling[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic Acid
  • Storage: Store the boronic acid in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation through oxidation and protodeboronation.

  • Stability: Boronic acids can be sensitive to moisture and air. While solid boronic acids are generally more stable, solutions may have a shorter shelf life. It is advisable to use freshly prepared solutions or to minimize the time the boronic acid is in solution before use.

Protocol 1: Suzuki-Miyaura Coupling with Aryl/Heteroaryl Bromides

This protocol provides a general procedure for the coupling of[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid with a variety of aryl and heteroaryl bromides.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/water)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl/heteroaryl bromide,[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow

Protocol 2: Synthesis of Amine Derivatives via Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

As an alternative to synthesizing amino-substituted derivatives, the Buchwald-Hartwig amination of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine offers a powerful approach.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine and the amine.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and outcomes for Suzuki-Miyaura couplings involving heteroarylboronic acids, providing a baseline for reaction optimization with[1][2][3]triazolo[1,5-a]pyridin-6-ylboronic acid.

EntryElectrophileBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (3.0)K₃PO₄ (3.0)Dioxane1001274[2]
25-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (3.0)K₃PO₄ (3.0)Dioxane1001291[2]
32-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane1001889[10]
42-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)Ligand 2 (3.0)KF (3.0)Dioxane1001285[2]
5Aryl BromideHeteroaryl boronic acidPd(OAc)₂ (3.0)RuPhos (6.0)Cs₂CO₃ (3.0)THF/H₂ORT1650-95[1]

Note: Ligand 1 and Ligand 2 are specialized phosphine ligands described in the cited reference.[2]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst; consider using a pre-catalyst.
Poor quality boronic acidUse fresh boronic acid or its pinacol ester.
Inefficient transmetalationScreen different bases (e.g., K₃PO₄, Cs₂CO₃, KF); use an aqueous solvent system.
Significant protodeboronation Reaction conditions too harsh (high temp, long time)Lower the reaction temperature; monitor the reaction closely and stop when complete.
Presence of protic impuritiesUse anhydrous solvents and reagents; ensure a thoroughly inert atmosphere.
Formation of homocoupling byproducts Presence of oxygenDegas solvents thoroughly; maintain a positive pressure of inert gas.
Catalyst decompositionUse a more robust ligand; lower the catalyst loading.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules with significant potential in drug discovery. A thorough understanding of the principles of Suzuki-Miyaura coupling, particularly as they apply to electron-deficient heteroaryl systems, is paramount for the successful application of this reagent. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes, ultimately accelerating the discovery of novel chemical entities.

References

Application Notes and Protocols: The Strategic Use of Triazolo[1,5-a]pyridin-6-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[4][5] Its unique electronic properties and rigid, planar structure make it an ideal building block in medicinal chemistry for developing novel therapeutics. Molecules incorporating this scaffold have shown promise as potent and selective inhibitors of key biological targets, such as transforming growth factor-β type I receptor kinase (ALK5), and as antibacterial agents.[6][7] The versatility of the triazolopyridine core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties in drug design.[4]

Triazolo[1,5-a]pyridin-6-ylboronic acid is a critical reagent that provides a direct and efficient route to introduce this valuable scaffold into complex molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This guide provides an in-depth analysis of the reaction conditions, optimization strategies, and detailed protocols for the effective use of this versatile building block.

The Challenge: Reactivity of Heteroaryl Boronic Acids

While the Suzuki-Miyaura coupling is one of the most robust C-C bond-forming reactions, its application to heteroaryl boronic acids, particularly nitrogen-rich systems like triazolopyridines, presents unique challenges.[1][2][8] The primary side reaction is protodeboronation , where the C-B bond is cleaved by a proton source (often water or alcohol in the presence of a base) before the desired cross-coupling can occur.[1][2] This decomposition is often accelerated at the elevated temperatures typically required for Suzuki-Miyaura reactions.

The electron-deficient nature of the pyridine ring and the presence of the adjacent triazole system can further destabilize the boronic acid, making it highly susceptible to decomposition. Therefore, successful coupling requires carefully optimized conditions that favor the catalytic cycle over the decomposition pathway.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The fundamental application of Triazolo[1,5-a]pyridin-6-ylboronic acid is its reaction with aryl, heteroaryl, or vinyl halides (or triflates) to form a new C-C bond. The reaction is catalyzed by a palladium(0) species, which undergoes a well-established catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_A Ar-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)L₂-R TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pd0->OA PdII_A->TM PdII_B->RE BoronicAcid R-B(OH)₂ (Triazolopyridinyl) Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Activation ArylHalide Ar-X ArylHalide->OA Base Base (e.g., K₃PO₄) Base->Borate Borate->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

The critical step for Triazolo[1,5-a]pyridin-6-ylboronic acid is Transmetalation . This step requires activation of the boronic acid by a base to form a more nucleophilic borate species. The efficiency of this step is in direct competition with the rate of protodeboronation.

Optimization of Reaction Conditions

To achieve high yields and minimize side reactions, careful selection of each reaction component is paramount. The goal is to facilitate a rapid catalytic turnover at the lowest possible temperature.

Palladium Catalyst and Ligand Selection

Modern catalyst systems are designed to address the challenges of coupling unreactive or unstable substrates.

  • Precatalysts: Second and third-generation palladium precatalysts, particularly those developed by Buchwald and Fu, are highly recommended.[1][2] These complexes, which feature bulky, electron-rich biarylphosphine ligands, form the active Pd(0) species under mild conditions where boronic acid decomposition is slow.[1]

  • Ligands: The choice of ligand is crucial. Ligands like XPhos , SPhos , and tBuXPhos are known to promote the coupling of heteroaryl chlorides and bromides at or near room temperature.[1][9] For challenging couplings, monodentate biarylphosphine ligands often outperform bidentate ligands like Xantphos.[8][10]

Base Selection

The base activates the boronic acid but can also promote its decomposition. A judicious choice is therefore essential.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for sensitive heteroaryl boronic acids. It is sufficiently basic to promote the reaction without causing excessive protodeboronation.[1][9]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective, particularly for less reactive coupling partners like aryl chlorides.[10] However, it may increase the rate of decomposition.

  • Potassium Carbonate (K₂CO₃): A standard base, but may require higher temperatures, which is not ideal for this substrate.[10]

Solvent System

The solvent must solubilize the reactants and the catalyst system effectively. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and side reactions.

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices.[1][11] They are often used with a small amount of water (e.g., 4:1 or 5:1 organic:water) to dissolve the inorganic base.

  • Aromatic Solvents: Toluene can also be effective, particularly at slightly higher temperatures.

Temperature and Reaction Time

The primary strategy is to use a highly active catalyst that allows the reaction to proceed at a low temperature.

  • Optimal Range: Reactions should be attempted first at room temperature or slightly elevated temperatures (40–60 °C).[2][9]

  • Monitoring: Progress should be monitored closely by TLC or LC-MS. Due to the risk of decomposition, prolonged reaction times should be avoided. A reaction that stalls may indicate that the boronic acid has been consumed by protodeboronation.

Comparative Data on Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid with a generic aryl bromide (Ar-Br).

Parameter Condition A (Mild) Condition B (Aggressive) Rationale
Pd Catalyst XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)G3 precatalyst is highly active at low temp. Pd₂(dba)₃ is a versatile source of Pd(0).
Ligand (Included in G3)cataCXium A (4 mol%)XPhos is ideal for heteroaryl couplings. cataCXium A is a bulky phosphine for challenging substrates.
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ minimizes protodeboronation. Cs₂CO₃ is for less reactive halides.[9][10]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene (anhydrous)Dioxane/water is a general-purpose system. Toluene is used for higher temperature reactions.[11]
Temperature 40 °C80 - 100 °CLower temperature protects the boronic acid. Higher temperature for unreactive partners.
Typical Time 2 - 8 hours4 - 16 hoursShorter times are preferred to maximize yield.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid with an aryl bromide using a modern palladium precatalyst.

G start Start: Reagent Preparation setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) start->setup add_solids Add Aryl Bromide, Boronic Acid, Base, and Pd Precatalyst setup->add_solids add_solvent Add Degassed Solvent via Syringe add_solids->add_solvent heating Heat to Desired Temperature (e.g., 40 °C) with Stirring add_solvent->heating monitor Monitor Reaction (TLC / LC-MS) heating->monitor monitor->heating Continue if incomplete workup Aqueous Work-up: Quench, Extract with Organic Solvent monitor->workup Upon completion purify Purify Crude Product (Silica Gel Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Triazolo[1,5-a]pyridin-6-ylboronic Acid with 4-Bromoanisole

Materials:

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • XPhos Pd G3 (Sagentia) (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vial or flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for work-up and purification

Procedure:

  • Preparation: To a dry reaction vial containing a stir bar, add Triazolo[1,5-a]pyridin-6-ylboronic acid (e.g., 100 mg, 0.61 mmol), potassium phosphate (260 mg, 1.22 mmol), and the XPhos Pd G3 catalyst (10.3 mg, 0.012 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.

  • Solvent and Reagent Addition: Degas the anhydrous 1,4-dioxane and deionized water by bubbling nitrogen through them for 20-30 minutes. Add the degassed 1,4-dioxane (2.5 mL) and water (0.5 mL) to the vial via syringe.

  • Add Coupling Partner: Add 4-bromoanisole (137 mg, 0.73 mmol) to the mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 40 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 2 hours, check the reaction progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. Continue heating until the starting boronic acid is consumed (typically 2-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Troubleshooting & Optimization

Improving yield withTriazolo[1,5-A]pyridin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary medicinal chemistry, Triazolo[1,5-a]pyridin-6-ylboronic acid is a key building block for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] Its unique heterocyclic structure is a feature in various pharmacologically active compounds.[2][3] However, like many heteroaromatic boronic acids, its application can present challenges, including instability and variable reaction yields.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Triazolo[1,5-a]pyridin-6-ylboronic acid. Structured as a series of frequently asked questions and a detailed troubleshooting guide, this document offers practical, field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability concerns for Triazolo[1,5-a]pyridin-6-ylboronic acid?

A1: Triazolo[1,5-a]pyridin-6-ylboronic acid is an organoboron compound featuring a nitrogen-rich heterocyclic core. While invaluable for reactions like the Suzuki-Miyaura coupling, its stability is a critical consideration. Heteroaromatic boronic acids are particularly susceptible to decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This process can be accelerated by heat, strong bases, and the presence of water, leading to reduced shelf-life and lower reaction yields.[6][7]

Key Handling & Storage Recommendations:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to air and moisture. Use fresh or properly stored material for best results.

  • Purity: Like many boronic acids, it can exist in equilibrium with its trimeric anhydride form (a boroxine). This is typically not detrimental to reactivity.

Q2: Should I use Triazolo[1,5-a]pyridin-6-ylboronic acid or a more stable boronate ester derivative (e.g., a pinacol ester)?

A2: The choice between a boronic acid and its corresponding boronate ester involves a fundamental trade-off between reactivity and stability.[8]

  • Boronic Acids are generally more reactive and can lead to faster reaction times because their Lewis acidity facilitates the crucial transmetalation step in the catalytic cycle.[8] However, this high reactivity is paired with lower stability.[8]

  • Boronate Esters (e.g., pinacol, MIDA esters) offer significantly greater stability.[5][9] They are often crystalline solids that are easier to handle, purify, and store for long periods, making them ideal for multi-step syntheses.[8] The trade-off is often a slower reaction rate, as the ester must typically hydrolyze in situ to the active boronic acid species.[8]

FeatureTriazolo[1,5-a]pyridin-6-ylboronic acidTriazolo[1,5-a]pyridin-6-ylboronic acid Pinacol Ester
Reactivity Higher; often leads to faster reactions.[8]Lower; may require longer reaction times or higher temperatures.
Stability & Storage Lower; susceptible to protodeboronation and oxidation.[5][7]High; robust, crystalline solid with a long shelf-life.[8]
Handling Requires careful handling under inert conditions.Easier to handle and weigh in air.
Use Case Ideal for rapid reactions where the reagent is used shortly after preparation.Preferred for multi-step syntheses, high-throughput screening, and when starting material purity is paramount.

For challenging couplings where the boronic acid is prone to decomposition under the reaction conditions, using a stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be highly advantageous. These reagents enable the slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration at any given time and thus suppressing decomposition pathways.[5][7]

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yield is the most common issue encountered in cross-coupling reactions with heteroaromatic boronic acids. The following guide provides a systematic approach to diagnosing and resolving these problems.

Problem: My Suzuki-Miyaura coupling reaction yield is low or zero.

This troubleshooting workflow will help you identify the root cause of low yield in a logical sequence.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low / No Yield q1 Analyze crude reaction: Any starting material (SM) left? start->q1 q2 Is the main byproduct from protodeboronation of the boronic acid? q1->q2 No, SM consumed sol1 Problem is likely Oxidative Addition or Catalyst Activity. - Use a more active ligand (e.g., SPhos). - Increase temperature. - Check purity of aryl halide. q1->sol1 Yes q3 Is the main byproduct homocoupling of the boronic acid? q2->q3 No sol2 Protodeboronation is the issue. - Use a milder base (K3PO4, KF). - Use anhydrous conditions. - Use a stable boronate ester (MIDA, pinacol). - Lower reaction temperature. q2->sol2 Yes q4 Is the catalyst (Pd) black/crashed out? q3->q4 No sol3 Homocoupling is dominant. - Rigorously degas solvents. - Ensure inert atmosphere (Ar/N2). - Check purity of catalyst. q3->sol3 Yes sol4 Catalyst deactivation occurred. - Ensure rigorous degassing. - Use fresh, high-purity solvents. - Check for impurities in starting materials. q4->sol4 Yes

Caption: Troubleshooting workflow for low yield.

Detailed Q&A for Troubleshooting

Q1: My reaction has stalled, and I see significant amounts of my starting aryl halide remaining. What should I check first?

A1: If the starting aryl halide is not consumed, the issue likely lies with the initial steps of the catalytic cycle: catalyst activation or oxidative addition .[6]

  • Catalyst Activity: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0). Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen), as oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands.[4]

  • Oxidative Addition: The bond between the carbon and the halide in your coupling partner may be too strong for the catalyst to break. This is common for electron-rich or sterically hindered aryl halides, and especially for aryl chlorides.[4]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand, such as a Buchwald ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃).[6] These ligands promote the oxidative addition step. Increasing the reaction temperature can also help overcome this activation barrier.[6]

Q2: My starting materials are consumed, but my yield is low due to a major byproduct corresponding to the protonated form of my boronic acid. What is happening?

A2: This indicates that protodeboronation is the primary side reaction. The Triazolo[1,5-a]pyridin-6-ylboronic acid is decomposing faster than it can couple. This is a very common issue with electron-deficient or nitrogen-containing heteroaromatic boronic acids.[5][7]

  • Cause: The combination of base, heat, and a proton source (like water) cleaves the C-B(OH)₂ bond.[6]

  • Solutions to Minimize Protodeboronation:

    • Choice of Base: Strong bases can accelerate decomposition. Switch to milder or less nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4]

    • Solvent System: While many Suzuki protocols use aqueous bases, water is a direct proton source. For sensitive substrates, employ strictly anhydrous conditions.[6]

    • Use a Stable Boron Reagent: This is often the most effective solution. Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[4][5] These reagents release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.

    • Temperature and Reaction Time: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times, which can promote decomposition.[4]

Q3: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I prevent this?

A3: This side product results from the homocoupling of two molecules of the boronic acid. This reaction is often promoted by the presence of oxygen and the palladium catalyst.

  • Cause: Oxidative side reactions can lead to the coupling of two boronic acid molecules.

  • Solutions to Minimize Homocoupling:

    • Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your solvents and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[10]

    • Maintain Inert Atmosphere: Ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas throughout the entire experiment.[4]

    • Equivalents: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling. Optimize the stoichiometry for your specific system.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Triazolo[1,5-a]pyridin-6-ylboronic acid. It should be optimized for each specific set of substrates.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (or ester derivative) (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reagent Preparation: To the oven-dried Schlenk flask, add the aryl halide, Triazolo[1,5-a]pyridin-6-ylboronic acid, and the finely powdered base.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this "evacuate-backfill" cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. If not using a pre-catalyst complex, add the ligand at this stage. Finally, add the palladium catalyst.[6]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids: Aryl Halide Boronic Acid Base prep2 2. Inert Atmosphere: 3x Evacuate/Backfill with Argon prep1->prep2 prep3 3. Add Liquids: Degassed Solvent Catalyst prep2->prep3 react1 4. Heat & Stir: (e.g., 80-110 °C) prep3->react1 react2 5. Monitor: (TLC / LC-MS) react1->react2 workup1 6. Quench & Extract: (EtOAc / H2O) react2->workup1 workp2 7. Dry & Concentrate workup1->workp2 workp3 8. Purify: (Column Chromatography) workp2->workp3 final_product Pure Product workp3->final_product

Caption: Standard Suzuki-Miyaura experimental workflow.

References

Technical Support Center: Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Triazolo[1,5-a]pyridin-6-ylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with this heteroaromatic boronic acid. My aim is to equip you with the expertise to navigate these challenges, ensuring the integrity and purity of your compound for downstream applications.

I. Understanding the Molecule: Inherent Purification Hurdles

Triazolo[1,5-a]pyridin-6-ylboronic acid presents a distinct set of purification challenges stemming from its hybrid structure. The presence of the electron-rich, basic triazolopyridine ring system, coupled with the inherent reactivity of the boronic acid moiety, creates a delicate balance that must be managed during purification. Key challenges include its high polarity, propensity for protodeboronation, and the formation of boroxine anhydrides. This guide will address these issues systematically.

II. Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section directly addresses problems you may encounter during the purification of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Problem 1: Low Recovery or Complete Loss of Product During Silica Gel Chromatography.

Question: I am attempting to purify my crude Triazolo[1,5-a]pyridin-6-ylboronic acid on a silica gel column, but I'm either getting very low yields or the product seems to be irreversibly adsorbed onto the silica. What is happening and how can I fix this?

Answer:

This is a frequent issue with polar, heteroaromatic boronic acids. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of your basic triazolopyridine moiety. Furthermore, the Lewis acidic boron atom can interact with the silanol groups, causing streaking, poor separation, and decomposition.[1][2]

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for low recovery during chromatography.

Detailed Protocols:

  • Method 1: Silica Gel Deactivation. To mitigate the acidity of silica, you can use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1% v/v). Alternatively, you can pre-treat the silica gel. A study on pinacol boronic esters, which face similar adsorption issues, showed that impregnating silica gel with boric acid can suppress the over-adsorption of the boronic ester by reducing the Lewis basicity of the silica surface.[3][4]

  • Method 2: Alternative Stationary Phases.

    • Neutral Alumina: For basic compounds, neutral alumina can be a superior alternative to silica gel, as it minimizes strong acidic interactions.[5]

    • Reversed-Phase (C18) Chromatography: This is often a more reliable method for polar compounds. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or ammonium acetate to improve peak shape.[1][6] High-performance liquid chromatography (HPLC) can offer excellent separation for challenging mixtures of boronic acids.[7]

Problem 2: Presence of a Significant Impurity Corresponding to the Deboronated Triazolo[1,5-a]pyridine.

Question: My post-purification NMR/LC-MS analysis shows a major impurity that is just the Triazolo[1,5-a]pyridine core without the boronic acid group. Why is this happening and how can I prevent it?

Answer:

You are observing protodeboronation, a common degradation pathway for arylboronic acids, especially heteroaromatic ones.[8][9] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by acid, base, or even trace metals, and is often accelerated by heat and the presence of water.[9][10] The electron-rich nature of the triazolopyridine ring can make the C-B bond more susceptible to cleavage.

Preventative Measures & Mitigation Strategies:

StrategyMechanistic RationaleKey Implementation Points
pH Control The rate of protodeboronation is highly pH-dependent. Extreme acidic or basic conditions can accelerate the reaction.[9][11]Maintain a pH range of 4-6 during aqueous workups and chromatography where possible. Use buffered solutions if necessary.
Temperature Management The reaction is often thermally promoted.Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperatures (e.g., <40°C).[1][2]
Anhydrous Conditions Water is a reactant in the protodeboronation process.Use dry solvents for reactions and chromatography whenever feasible. Minimize exposure to atmospheric moisture.
Derivative Protection Converting the boronic acid to a boronate ester (e.g., pinacol ester) can enhance stability towards protodeboronation under certain conditions and improve handling.[12]The ester can be formed from the crude boronic acid and then purified. The ester is often more amenable to silica gel chromatography.[13]
Problem 3: My Purified Product Shows Broad NMR Signals and a Mass Spectrum Indicating a Higher Molecular Weight Species.

Question: After purification, my ¹H NMR signals for the product are broad, and the mass spectrum has a peak corresponding to the trimer of my product minus three water molecules. What is this species?

Answer:

You are observing the formation of a boroxine, which is a six-membered ring formed from the dehydration of three boronic acid molecules.[14][15] This is a reversible equilibrium process that can occur upon standing, especially in non-polar solvents or in the solid state upon heating.[16][17]

Caption: Equilibrium between boronic acid and its boroxine trimer.

Management and Reversion:

  • Reversion to Monomer: The formation of boroxine is reversible. To revert the boroxine back to the boronic acid, you can dissolve the material in a solvent mixture containing water (e.g., acetone/water, acetonitrile/water) or perform a recrystallization from an aqueous solvent system.[14]

  • Analytical Interpretation: Be aware that boroxine formation can complicate characterization. For NMR analysis, adding a drop of D₂O to the NMR tube can often sharpen the signals by converting the boroxine back to the monomeric boronic acid.

  • Storage: To minimize boroxine formation during storage, keep the purified boronic acid in a cool, dry place, preferably under an inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: Is recrystallization a viable method for purifying Triazolo[1,5-a]pyridin-6-ylboronic acid?

A1: Yes, recrystallization can be a very effective method, particularly for removing non-polar impurities. Given the polar nature of your compound, consider solvent systems like ethanol/water, methanol, or isopropanol.[18] Pyridine-containing structures can sometimes be challenging to crystallize, so screening a range of solvents is recommended.[19]

Q2: Can I use an acid-base extraction to purify my compound?

A2: This can be tricky. While boronic acids are acidic, the triazolopyridine core is basic. Attempting to extract into an aqueous base (like NaOH) might work, but you risk forming a soluble salt of both the boronic acid and potentially coordinating with the basic nitrogen, leading to complex partitioning behavior.[1] A careful, small-scale trial monitoring both aqueous and organic layers by TLC or LC-MS is essential before attempting this on a larger scale.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹¹B NMR: Provides structural confirmation and can help identify key impurities like the deboronated product and residual solvents.

  • LC-MS: Ideal for detecting trace impurities and confirming the mass of the desired product. A gradient HPLC method is often necessary for good separation of related substances.[6][20]

  • Titration: A classic method to determine the purity of boric acid can be adapted, though it may have limitations due to the weak acidity of the boronic acid.[21]

Q4: I've heard about forming a diethanolamine adduct. Is this applicable here?

A4: Yes, this is an excellent strategy for purification. Boronic acids can form a stable, often crystalline, complex with diethanolamine.[1][2] This complex can be selectively precipitated from a solution containing impurities. The free boronic acid can then be regenerated by treating the complex with an acid.[1] This method is particularly useful when the boronic acid itself is difficult to crystallize or purify by chromatography.

IV. References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. --INVALID-LINK--

  • Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. --INVALID-LINK--

  • Unknown. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Blog. --INVALID-LINK--

  • Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem. --INVALID-LINK--

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. --INVALID-LINK--

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. --INVALID-LINK--

  • Unknown. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. --INVALID-LINK--

  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. --INVALID-LINK--

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry. --INVALID-LINK--

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. --INVALID-LINK--

  • Unknown. (n.d.). STRATEGIES FOR THE SYNTHESIS OF[3][4][5]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Unknown Source. --INVALID-LINK--

  • Unknown. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. --INVALID-LINK--

  • Springer Nature. (1989). Boronate Affinity Chromatography. Springer Nature Experiments. --INVALID-LINK--

  • Reddit. (2015). Purification of boronic acids?. r/chemistry. --INVALID-LINK--

  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. --INVALID-LINK--

  • ResearchGate. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. --INVALID-LINK--

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. --INVALID-LINK--

  • NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. --INVALID-LINK--

  • Organic Chemistry Portal. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Organic Chemistry Portal. --INVALID-LINK--

  • ResearchGate. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. --INVALID-LINK--

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. --INVALID-LINK--

  • NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. --INVALID-LINK--

  • Wikipedia. (n.d.). Boroxine. Wikipedia. --INVALID-LINK--

  • ResearchGate. (2024). How to purify boronate esters?. ResearchGate. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry. --INVALID-LINK--

  • PubMed Central. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed Central. --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. --INVALID-LINK--

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. --INVALID-LINK--

  • PubMed Central. (n.d.). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. --INVALID-LINK--

  • PubMed. (2014). 4-([3][4][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. --INVALID-LINK--

  • PubMed. (2014). Discovery of N-((4-([3][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. PubMed. --INVALID-LINK--

References

Side reactions ofTriazolo[1,5-A]pyridin-6-ylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Reactions in Suzuki-Miyaura Coupling

Welcome to the technical support center for researchers utilizing Triazolo[1,5-A]pyridin-6-ylboronic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges this valuable reagent can present in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the specific issues you may encounter during your experiments.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous selective kinase inhibitors and other bioactive molecules.[4][5] The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating the C-C bonds necessary to build these complex structures.[6][7] However, the very features that make this heterocycle attractive—its nitrogen atoms and specific electronic properties—also make it susceptible to problematic side reactions. This guide will explain the causality behind these issues and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with Triazolo[1,5-A]pyridin-6-ylboronic acid is giving very low yields or failing completely. What are the first things I should check?

A1: This is a common issue often rooted in a few key areas. Heteroaryl boronic acids containing basic nitrogen atoms, like the triazolopyridine system, are notoriously challenging substrates.[8][9] Failure is typically due to one or more of the following competing side reactions or conditions:

  • Protodeboronation: The most frequent culprit is the replacement of the boronic acid group with a hydrogen atom, yielding the parent triazolopyridine.[2][10] This reaction is highly dependent on factors like pH, water content, and temperature.[11]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the triazolopyridine ring can coordinate to the palladium center.[8] This can inhibit the catalyst, preventing it from participating in the catalytic cycle, or lead to the formation of inactive palladium species.[12]

  • Homocoupling: You may observe the formation of a bi-triazolopyridine dimer. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][3][13]

  • Reagent Purity and Stability: Triazolo[1,5-a]pyridin-6-ylboronic acid itself can be unstable, especially in solution under the reaction conditions, leading to decomposition before it can participate in the cross-coupling.[10]

Your first troubleshooting step should be to analyze your crude reaction mixture by LC-MS or high-field NMR to identify the major byproducts. The identity of these byproducts will point directly to the dominant side reaction you need to address.

Q2: My main byproduct is the protodeboronated[1][2][3]triazolo[1,5-a]pyridine. What's causing this and how can I minimize it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, and it is an extremely common side reaction for many heteroaromatic boronic acids.[2][14] The mechanism is often pH-dependent and facilitated by a proton source, which is typically water in standard Suzuki protocols.[11] The triazolopyridine system is particularly susceptible due to the electronic nature of the heterocycle.

Causality: The rate of protodeboronation is highly sensitive to the reaction's pH. For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, which may lead to rapid, unimolecular fragmentation of the C-B bond.[2] In basic aqueous media, the formation of the boronate species can also be susceptible to hydrolysis.

Solutions to Mitigate Protodeboronation:

  • Switch to Anhydrous Conditions: Water is the primary proton source. Using rigorously dried, degassed anhydrous solvents (e.g., dioxane, toluene, THF) can dramatically suppress this side reaction.[3][8]

  • Use a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to a weaker base like potassium fluoride (KF) or a non-aqueous base like potassium phosphate (K₃PO₄) or potassium trimethylsilanolate (TMSOK).[3][8] The base's primary role is to activate the boronic acid to form a borate, facilitating transmetalation, not to create a highly aqueous, basic environment where the C-B bond is labile.[15][16]

  • Employ a "Slow-Release" Strategy: Boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates are significantly more stable.[2] These reagents are designed to slowly release the active boronic acid into the reaction mixture at a low concentration. This ensures the concentration of the unstable boronic acid is kept to a minimum, allowing it to be consumed by the catalytic cycle faster than it can decompose.[2][8]

Q3: I'm observing significant homocoupling of my Triazolo[1,5-A]pyridin-6-ylboronic acid. How can I prevent this unwanted dimerization?

A3: The formation of a bi-triazolopyridine product results from the boronic acid coupling with itself. This side reaction is typically mediated by palladium and often exacerbated by the presence of molecular oxygen.[1][3][13]

Causality: While several mechanisms for homocoupling have been proposed, a common pathway involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a reductive elimination that forms the dimer and regenerates Pd(0).

Solutions to Mitigate Homocoupling:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Standard procedures include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3][13]

  • Maintain an Inert Atmosphere: Run the reaction under a strict atmosphere of Argon or Nitrogen from start to finish. This minimizes the ingress of oxygen that can promote the side reaction.[3]

  • Use an Active Pd(0) Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and rapidly, minimizing the amount of residual Pd(II) that could initiate homocoupling.[3]

  • Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[13]

Q4: My reaction starts but then stalls, or requires very high catalyst loading. Could the heterocycle be inhibiting the catalyst?

A4: Yes, this is a distinct possibility. Catalyst inhibition is a known issue when working with nitrogen-rich heterocycles.[8] The lone pair of electrons on the pyridine-like nitrogen atoms in the triazolopyridine ring system can act as Lewis bases and coordinate to the electron-deficient palladium center.[12]

Causality: If the binding of the heterocycle (either the starting material or the product) to the palladium is too strong, it can form a stable, off-cycle complex. This effectively sequesters the catalyst, reducing the concentration of active species available to participate in the Suzuki cycle and causing the reaction to stall.[12]

Solutions to Overcome Catalyst Inhibition:

  • Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are essential.[1] These ligands create a sterically hindered and electron-rich environment around the palladium atom. This bulkiness discourages the binding of other Lewis bases (like your heterocycle) while the high electron density promotes the rate-limiting reductive elimination step, helping the desired catalytic cycle outcompete the deactivation pathway.[8][12]

  • Addition of an Additive: In some systems, the addition of trimethyl borate has been shown to enhance reaction rates. It is proposed to work by several mechanisms, including preventing catalyst poisoning by the heteroaromatic units.[8]

Troubleshooting and Experimental Protocols
Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose and solve common issues encountered during the Suzuki coupling of Triazolo[1,5-A]pyridin-6-ylboronic acid.

G start Low Yield or Failed Reaction analysis Analyze Crude Reaction (LC-MS, NMR) start->analysis protodeboronation Major Byproduct: Protodeboronated Heterocycle analysis->protodeboronation C-B Cleavage homocoupling Major Byproduct: Homocoupled Dimer analysis->homocoupling Dimer Formation starting_material Mainly Unreacted Starting Materials analysis->starting_material Reaction Stalled sol_proto Implement Protocol 1: - Anhydrous Conditions - Non-aqueous Base (K3PO4) - Degas Rigorously protodeboronation->sol_proto Primary Fix sol_slow Implement Protocol 2: - Use MIDA Boronate - 'Slow-Release' Strategy protodeboronation->sol_slow Advanced Fix sol_homo Refine Protocol 1: - Improve Degassing - Use Pd(0) Precatalyst - Maintain Strict Inert Atmosphere homocoupling->sol_homo sol_inhibit Modify Catalyst System: - Use Bulky Ligand (XPhos, SPhos) - Increase Catalyst Loading - Check Reagent Purity starting_material->sol_inhibit

Caption: Troubleshooting decision tree for Suzuki coupling side reactions.

Protocol 1: General Anhydrous Suzuki Coupling for Unstable Heteroaryl Boronic Acids

This protocol is designed to minimize both protodeboronation and homocoupling.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Triazolo[1,5-A]pyridin-6-ylboronic acid (1.2–1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv).[3]

    • Seal the vial with a septum cap.

  • Inert Atmosphere:

    • Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (e.g., XPhos, 1.1 * mol% of Pd).[3]

  • Solvent Addition:

    • Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.[3]

  • Reaction:

    • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3]

Protocol 2: Slow-Release Coupling Using MIDA Boronates

This advanced protocol is for particularly unstable systems where protodeboronation remains a major issue.

  • Preparation of MIDA Boronate:

    • First, synthesize the MIDA boronate ester from Triazolo[1,5-A]pyridin-6-ylboronic acid and N-methyliminodiacetic acid. This derivative is a stable, crystalline solid that can be stored long-term.

  • Coupling Reaction Setup:

    • To an oven-dried vial, add the aryl halide (1.0 equiv), the Triazolopyridyl-MIDA boronate (1.1 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Catalyst and Solvent Addition:

    • Add the palladium precatalyst and ligand as in Protocol 1.

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1). The water acts as a slow hydrolyzing agent for the MIDA ester.[2][8]

  • Reaction and Workup:

    • Heat the reaction with vigorous stirring (typically 80–100 °C). The MIDA boronate will slowly hydrolyze to release the boronic acid, which is then immediately consumed in the coupling reaction.

    • Monitor and work up the reaction as described in Protocol 1.

Data Summary: Impact of Conditions on Side Reactions
Parameter Condition Effect on Protodeboronation Effect on Homocoupling Rationale & Citation
Solvent Anhydrous (Toluene, Dioxane)Strongly Decreases No direct effectRemoves the primary proton source required for the side reaction.[3][8]
Aqueous/Protic (e.g., H₂O, EtOH)Strongly Increases Can decreaseProvides an abundant source of protons, accelerating C-B bond cleavage.[2]
Base Strong Aqueous (NaOH, Cs₂CO₃)Increases No direct effectHigh pH in aqueous media can accelerate protodeboronation.[3]
Weaker/Anhydrous (K₃PO₄, KF)Decreases No direct effectSufficiently basic to promote transmetalation without creating harsh hydrolytic conditions.[3][17]
Atmosphere Air / O₂ presentNo direct effectStrongly Increases Oxygen promotes the formation of Pd(II) species that drive the homocoupling pathway.[3][13]
Inert (Ar, N₂)No direct effectStrongly Decreases Prevents oxidative pathways that lead to homocoupling.[13]
Boron Source Boronic AcidHigh SusceptibilityHigh SusceptibilityThe free boronic acid is often unstable in solution.[10]
MIDA Boronate / TrifluoroborateStrongly Decreases Decreases "Slow-release" strategy keeps the concentration of the unstable boronic acid low at any given time.[2][8]
Visualizing the Competing Pathways

The following diagram illustrates how the desired Suzuki-Miyaura catalytic cycle competes with the primary off-cycle side reactions.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L2 Pd0->OxAdd + R-X Transmetal Transmetalation (R-Pd(II)-Ar)L2 OxAdd->Transmetal + [Ar-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product R-Ar (Desired Product) RedElim->Product Proto Protodeboronation Parent Ar-H (Byproduct) Proto->Parent Homo Homocoupling Dimer Ar-Ar (Byproduct) Homo->Dimer BoronicAcid Ar-B(OH)2 (Triazolopyridine) BoronicAcid->Transmetal + Base BoronicAcid->Proto + H₂O, Base BoronicAcid->Homo + Pd(II), O₂

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Catalytic Systems for Triazolo[1,5-a]pyridin-6-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers and drug development professionals utilizing triazolo[1,5-a]pyridin-6-ylboronic acid and its derivatives. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its power in constructing C-C bonds.[1] However, the unique electronic properties of nitrogen-rich heteroaromatic systems, such as the triazolopyridine core, introduce specific challenges that can impede reaction success.[2][3]

This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. It is structured to move from common high-level questions to granular, specific experimental problems, ensuring you can quickly diagnose and solve issues encountered at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the system's complexities.

Q1: My Suzuki-Miyaura reaction with triazolo[1,5-a]pyridin-6-ylboronic acid is failing or giving very low yield. Where should I start troubleshooting?

A1: Low yields with this substrate class typically stem from two primary issues: catalyst inhibition and boronic acid instability.[2][4]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms on the triazolopyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[2][3] The solution often lies in using a catalyst system with bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while minimizing unproductive coordination.

  • Protodeboronation: This is a major side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, consuming your starting material.[4][5] This is particularly problematic for heteroaryl boronic acids and is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or base.[5][6]

Your initial checks should focus on ensuring your reagents are pure and the reaction is conducted under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[7]

Q2: What is protodeboronation and how can I identify it?

A2: Protodeboronation is the protonolysis of the boronic acid, converting it to the parent triazolo[1,5-a]pyridine.[4] You can identify this side product by running an LC-MS analysis of your crude reaction mixture and looking for the mass corresponding to the "de-boronated" starting material. If this is your major product, it confirms that your boronic acid is decomposing faster than it is participating in the desired cross-coupling.

Q3: How do I choose the optimal palladium catalyst and ligand for this specific substrate?

A3: For challenging heteroaryl couplings, modern palladium precatalysts are highly recommended over generating the active Pd(0) species in-situ (e.g., from Pd(OAc)₂).[2] These precatalysts are often air- and moisture-stable, offering greater reproducibility.[2] The choice of ligand is paramount.

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as XPhos, SPhos, and other Buchwald-type biaryl phosphines are often the first choice.[8][9] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition, especially with less reactive aryl chlorides.[1]

  • Precatalysts: Systems like XPhos-Pd-G3 or SPhos-Pd-G2 are designed to generate the active, monoligated Pd(0) species rapidly under the reaction conditions, which can be key to outcompeting the protodeboronation of unstable boronic acids.[8][10]

Q4: What is the role of the base, and which one should I use?

A4: The base is critical for activating the boronic acid. It facilitates the formation of a boronate anion ([ArB(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[11] The choice of base can significantly impact yield.

  • Common Choices: Potassium phosphate (K₃PO₄) is a frequently used and effective base for heteroaryl Suzuki couplings.[3][5] Cesium carbonate (Cs₂CO₃) is another strong option.

  • Mechanism: The base's primary role is to shift the equilibrium towards the active boronate species. The pKa of the boronic acid and the strength of the base are interconnected; a judicious choice ensures a sufficient concentration of the active nucleophile without promoting excessive side reactions.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental failures.

Scenario 1: Low or No Conversion of Starting Materials

If your starting materials (aryl halide and boronic acid) remain largely unreacted, the catalytic cycle is likely stalled.

Troubleshooting Workflow: Stalled Reaction

cluster_start Diagnosis: Low/No Conversion cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues Start Low or No Conversion Observed Check_Catalyst 1. Check Catalyst/Ligand Integrity Start->Check_Catalyst Potential Catalyst Deactivation Check_Base 5. Verify Base Strength/Solubility (Switch K2CO3 to K3PO4/Cs2CO3) Start->Check_Base Inefficient Transmetalation Degas 2. Ensure Rigorous Degassing Check_Catalyst->Degas Oxidation is common Switch_Ligand 3. Switch to Bulky Ligand (e.g., XPhos, SPhos) Degas->Switch_Ligand Nitrogen coordination may inhibit Switch_Precatalyst 4. Use Modern Precatalyst (e.g., G3 Palladacycle) Switch_Ligand->Switch_Precatalyst Improve active catalyst generation Check_Solvent 6. Check Solvent Purity/Type (Use Anhydrous, Degassed Solvents) Check_Base->Check_Solvent Screen_Temp 7. Screen Temperature (Start at RT, then increase to 40-80 °C) Check_Solvent->Screen_Temp

Caption: Troubleshooting flowchart for low reaction conversion.

Causality and Solutions:
  • Inactive Catalyst: The most common culprit.

    • Problem: Palladium phosphine complexes are sensitive to oxygen, especially at elevated temperatures.[7] Incomplete degassing of solvents and the reaction vessel allows oxygen to oxidize the active Pd(0) to inactive Pd(II) oxides.

    • Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes).[7] Use standard Schlenk line or glovebox techniques. Use fresh, high-purity catalyst and ligand.

  • Catalyst Inhibition by Substrate:

    • Problem: The triazolopyridine nitrogen is a Lewis base that can bind strongly to the palladium center, preventing the aryl halide from undergoing oxidative addition.[2][12] This is a classic "challenging substrate" problem.

    • Solution: Switch to a catalyst system with bulky, electron-rich biarylphosphine ligands (see Table 1). The steric hindrance from these ligands can disfavor the binding of the pyridine nitrogen and accelerate the desired catalytic steps.[1][9]

  • Inefficient Transmetalation:

    • Problem: The transfer of the triazolopyridinyl group from boron to palladium is too slow. This can be due to an inappropriate base or poor reagent solubility.

    • Solution: Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[3][5] Ensure adequate stirring, especially in biphasic systems (e.g., dioxane/water), to maximize interfacial contact. If solubility is an issue, consider a different solvent system like CPME or anhydrous THF.[5][13]

Scenario 2: Protodeboronation is the Major Product

If you observe the formation of triazolo[1,5-a]pyridine instead of your desired coupled product, your boronic acid is decomposing.

Causality and Solutions:
  • Boronic Acid Instability:

    • Problem: Heteroaryl boronic acids, particularly electron-rich or five-membered ring systems, are notoriously prone to protodeboronation under basic, aqueous conditions.[4][6][8] The reaction is often pH-dependent.[6][14]

    • Solution 1: Use a More Stable Boronic Acid Surrogate. Convert the boronic acid to a more stable form like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][8] These surrogates slowly release the free boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[8]

    • Solution 2: Use Anhydrous Conditions. Water is the proton source for protodeboronation. Switching to strictly anhydrous solvents (e.g., dry THF, dioxane, or CPME) and a non-hydroxide base (e.g., anhydrous K₃PO₄) can significantly suppress this side reaction.[5][13]

    • Solution 3: Accelerate the Catalytic Cycle. The goal is to make the Suzuki coupling kinetically faster than the decomposition. Using a highly active precatalyst that rapidly generates the catalytically active species at a lower temperature is a key strategy.[8][10] Precatalysts like the Buchwald G3 or G4 palladacycles are designed for this purpose.[8][10] Reactions can often be run at room temperature or 40 °C, minimizing thermal decomposition.[10]

Part 3: Catalyst System Selection & Experimental Protocols

Comparative Guide to Palladium Catalyst Systems

The choice of catalyst is the most critical parameter for success. The following table summarizes recommended systems for coupling challenging heteroaryl boronic acids.

Catalyst SystemPrecatalystRecommended Ligand(s)Key AdvantagesCommon Use Case
Buchwald Systems XPhos-Pd-G3, SPhos-Pd-G2XPhos, SPhos, RuPhosAir/moisture stable; rapid generation of active Pd(0) at low temps; excellent for sterically hindered and heteroaryl substrates.[2][8]First-line choice for triazolopyridine couplings, especially with challenging aryl chlorides.
PEPPSI Systems PEPPSI-IPr, PEPPSI-IPentIPr, IPent (NHC Ligands)Highly active and thermally stable; effective for couplings with aryl chlorides.Good alternative for electron-deficient or sterically hindered aryl halides.
In-situ Generation Pd(OAc)₂, Pd₂(dba)₃cataCXium® A, SPhos, XPhosCost-effective; allows for high-throughput screening of various ligands.Use when screening a wide range of ligands is necessary, but can suffer from reproducibility issues.[2]
"Ligandless" Pd(OAc)₂None (often with TBAB)Simple, inexpensive setup.Generally not suitable for this challenging substrate class; prone to failure due to catalyst instability and inhibition.[2][15]
Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in diagnosing which step is failing.

Suzuki_Cycle cluster_side Side Reactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L-Pd(II)-Ar(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OH)₂ + Base PdII_Biaryl L-Pd(II)-Ar(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Protodeboronation Protodeboronation (Unwanted) BoronicAcid->Protodeboronation + H₂O, Base

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

General Experimental Protocol for a Screening Reaction

This protocol provides a robust starting point for optimizing the coupling of triazolo[1,5-a]pyridin-6-ylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or CPME, ~0.2 M concentration)

  • Degassed water (if using an aqueous system, typically a 4:1 to 10:1 organic/water ratio)

Procedure:

  • Vessel Preparation: Add an oven-dried magnetic stir bar to a flame-dried Schlenk flask or reaction vial.

  • Add Solids: In the air, weigh and add the aryl bromide, triazolo[1,5-a]pyridin-6-ylboronic acid, base, and palladium precatalyst to the flask.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Add Solvents: Under a positive pressure of inert gas, add the degassed organic solvent, followed by degassed water (if applicable), via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (start screening at 40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent is consumed.[5][7]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[7]

References

Technical Support Center: Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triazolo[1,5-a]pyridin-6-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and application of this versatile reagent. Given the inherent sensitivities of heteroaromatic boronic acids, this resource aims to preemptively address common challenges and provide robust troubleshooting strategies to ensure the success of your experiments.

Core Concepts: Understanding the Instability of Triazolo[1,5-a]pyridin-6-ylboronic Acid

Triazolo[1,5-a]pyridin-6-ylboronic acid, like many heteroaromatic boronic acids, is susceptible to degradation, which can compromise reaction yields and reproducibility. The two primary degradation pathways are protodeboronation and oxidation . Understanding the mechanisms behind these pathways is critical for developing effective mitigation strategies.

  • Protodeboronation : This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent heterocycle.[1] This reaction is often catalyzed by acidic or basic conditions and can be significantly influenced by pH.[1][2] For heteroaromatic boronic acids containing basic nitrogen atoms, such as the triazolopyridine core, the formation of zwitterionic species at neutral pH can accelerate protodeboronation through unimolecular fragmentation.[1][2]

  • Oxidation : The boronic acid functional group can be oxidized to a hydroxyl group, yielding the corresponding phenol (in this case, a hydroxytriazolopyridine). This process can be mediated by atmospheric oxygen, residual peroxides in solvents, or certain oxidizing agents.[3][4][5] The oxidation is often faster for electron-rich aryl boronic acids.[4]

Visualizing Degradation Pathways

The following diagram illustrates the two main degradation routes for Triazolo[1,5-a]pyridin-6-ylboronic acid.

G cluster_main Triazolo[1,5-a]pyridin-6-ylboronic acid cluster_proto Protodeboronation cluster_ox Oxidation main Triazolo[1,5-a]pyridin-6-yl-B(OH)₂ proto_prod Triazolo[1,5-a]pyridine main->proto_prod H⁺ or OH⁻, H₂O ox_prod 6-Hydroxy-triazolo[1,5-a]pyridine main->ox_prod [O] (e.g., O₂, Peroxides)

Caption: Primary degradation pathways of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and use of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Q1: What are the ideal storage conditions for solid Triazolo[1,5-a]pyridin-6-ylboronic acid to ensure long-term stability?

A1: To minimize degradation, the solid compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[6] Refrigeration (2-8 °C) is highly recommended to slow down potential decomposition pathways.[6] It is also crucial to protect it from light and moisture, as both can accelerate degradation.[6][7] Boronic acids have a tendency to cake with prolonged storage, so ensuring a dry environment is key.[8]

Q2: I've observed a decrease in the purity of my boronic acid over time, even with proper storage. What could be the cause?

A2: Even under ideal conditions, some boronic acids can form anhydrides (boroxines) through intermolecular dehydration. These are typically cyclic trimers. While this process alters the measured purity, it is often reversible. In many cases, boroxines will break down back to the monomeric boronic acid under the reaction conditions, particularly in the presence of water or other nucleophiles.[9] However, for quantitative applications, it is always best to use a freshly opened or recently purified batch of the reagent.

Q3: How should I handle the boronic acid when setting up a reaction?

A3: Minimize the exposure of the solid to the atmosphere.[10] Weigh it out quickly and add it to the reaction vessel under a stream of inert gas. Avoid using solvents that have not been properly dried and degassed, as dissolved oxygen and residual water can promote oxidation and protodeboronation, respectively.[11]

Q4: Can I prepare a stock solution of Triazolo[1,5-a]pyridin-6-ylboronic acid?

A4: Preparing stock solutions is generally discouraged due to the limited stability of boronic acids in solution. If a stock solution is necessary, it should be prepared fresh in a dry, degassed aprotic solvent (e.g., dioxane, THF) and used immediately. Storage of solutions, even at low temperatures, can lead to significant degradation within hours or days.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for this boronic acid. Below are common issues and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low to No Product Formation 1. Degraded Boronic Acid: The boronic acid may have undergone protodeboronation or oxidation prior to or during the reaction.[11][12] 2. Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. 3. Presence of Oxygen: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[11] 4. Incorrect Base/Solvent: The choice of base and solvent is critical and can affect both catalyst activity and boronic acid stability.1. Verify Reagent Quality: Use a fresh bottle of boronic acid or purify the existing stock. Consider converting a small sample to its pinacol ester for enhanced stability. 2. Use Fresh Catalyst: Employ a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. 3. Ensure Inert Conditions: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain an inert atmosphere throughout the reaction setup and duration. 4. Optimize Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). The pH of the reaction mixture can significantly impact the rate of protodeboronation.[2]
Significant Protodeboronation of Starting Material 1. Excess Water or Protic Solvent: Water is often necessary for the catalytic cycle but an excess can promote protodeboronation. 2. High Reaction Temperature/Long Reaction Time: These conditions can accelerate the rate of protodeboronation. 3. Inappropriate pH: As discussed, the stability of the boronic acid is highly pH-dependent.[2]1. Control Water Content: Use a minimal amount of water necessary for the reaction, or consider using an anhydrous base like K₃PO₄ with a phase-transfer catalyst. 2. Optimize Reaction Time/Temp: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature may also help. 3. Buffer the Reaction: In some cases, using a buffered system or a milder base can maintain a pH range where the boronic acid is more stable.
Formation of Homocoupled (Biaryl) Product 1. Oxygen in the Reaction: As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid.[11] 2. Catalyst System: Certain palladium catalysts and ligands are more prone to promoting homocoupling.1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all components are free of oxygen. 2. Ligand Choice: Sometimes, switching to a different phosphine ligand can suppress this side reaction.
Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing failed Suzuki-Miyaura coupling reactions.

G start Low/No Yield in Suzuki Coupling check_reagents Verify Quality of Starting Materials (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Assess Catalyst & Ligand Activity check_reagents->check_catalyst Reagents OK outcome_reagents Re-purify or Use Fresh Reagents check_reagents->outcome_reagents Purity Issue (TLC/NMR) check_conditions Review Reaction Conditions (Solvent, Base, Temp) check_catalyst->check_conditions Catalyst OK outcome_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->outcome_catalyst Suspect Inactivity check_atmosphere Ensure Rigorous Inert Atmosphere check_conditions->check_atmosphere Conditions OK outcome_conditions Optimize Base, Solvent, Temperature check_conditions->outcome_conditions Suboptimal Setup outcome_atmosphere Improve Degassing Technique check_atmosphere->outcome_atmosphere Oxygen Contamination Likely

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol 4.1: Stability Assessment of Triazolo[1,5-a]pyridin-6-ylboronic Acid via ¹H NMR

This protocol allows for a quantitative assessment of the boronic acid's stability under specific conditions.

Objective: To determine the rate of degradation (protodeboronation) at a given pH and temperature.

Materials:

  • Triazolo[1,5-a]pyridin-6-ylboronic acid

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • pH buffer solutions (if using aqueous media)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

  • In an NMR tube, dissolve a precisely weighed amount of Triazolo[1,5-a]pyridin-6-ylboronic acid and a known amount of the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0). Integrate a characteristic peak of the boronic acid and a peak from the internal standard.

  • Place the NMR tube in a controlled temperature environment (e.g., a water bath or the NMR probe set to the desired temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).

  • For each spectrum, calculate the ratio of the boronic acid peak integral to the internal standard peak integral.

  • Plot the concentration of the boronic acid (relative to t=0) versus time to determine the degradation kinetics.

Protocol 4.2: Standardized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling reactions.

Materials:

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To the reaction vessel, add the aryl halide, Triazolo[1,5-a]pyridin-6-ylboronic acid, base, and palladium pre-catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: A Researcher's Guide to Handling Triazolo[1,5-A]pyridin-6-ylboronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triazolo[1,5-A]pyridin-6-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. As a heterocyclic boronic acid, its unique structure presents specific considerations for synthesis, purification, storage, and application, particularly in high-stakes experiments like Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, detailed analytical protocols, and a preventative framework to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of Triazolo[1,5-A]pyridin-6-ylboronic acid?

A1: Impurities can arise from the synthetic route, degradation, or improper handling. Key impurities to be aware of include:

  • Boroxines (Anhydrides): Like most boronic acids, Triazolo[1,5-A]pyridin-6-ylboronic acid can undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This is often the most prevalent impurity and can complicate characterization and reaction stoichiometry.

  • Starting Materials and Reagents: The most common synthetic route to this boronic acid is via a Miyaura borylation of a halogenated triazolopyridine precursor.[1] Therefore, residual 6-halo-[2][3][4]triazolo[1,5-a]pyridine (bromo- or iodo-) and reagents like bis(pinacolato)diboron (B₂pin₂) or its byproducts may be present.

  • Homocoupling Products: During the Miyaura borylation or subsequent Suzuki-Miyaura coupling reactions, a common side reaction is the palladium-catalyzed homocoupling of the boronic acid to form a bi-triazolopyridine species.[4]

  • Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom, yielding the parent[2][3][4]triazolo[1,5-a]pyridine. This can occur in the presence of moisture, acid, or base, or be catalyzed by residual palladium.

  • Degradation Products of the Triazolopyridine Core: The triazolopyridine ring system itself can be susceptible to degradation under certain conditions, such as oxidation to form N-oxides, especially in the presence of trace metals and oxygen.[2][5]

Q2: My Suzuki-Miyaura reaction with Triazolo[1,5-A]pyridin-6-ylboronic acid is giving low yields. Could impurities be the cause?

A2: Absolutely. The success of a Suzuki-Miyaura coupling is highly dependent on the purity of the boronic acid. Here's how common impurities can interfere:

  • Boroxines: While often in equilibrium with the free boronic acid, the presence of boroxines can lead to inaccurate quantification of the active reagent, resulting in suboptimal reaction stoichiometry.

  • Residual Halide Starting Material: If your boronic acid is contaminated with the halo-triazolopyridine from which it was made, this will compete in the Suzuki reaction, leading to a mixture of products.

  • Homocoupling Impurities: These are generally unreactive in subsequent couplings and will reduce the overall purity of your final product, making purification more challenging.

  • Protodeboronation Product: This impurity is inert and effectively reduces the concentration of your desired boronic acid, leading to lower conversion of your coupling partner.

  • Inorganic Salts: Residual base (e.g., potassium acetate) from the synthesis can interfere with the delicate catalytic cycle of the Suzuki reaction.

Q3: How should I properly store Triazolo[1,5-A]pyridin-6-ylboronic acid to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of your boronic acid. We recommend the following:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.

  • Moisture: Keep in a tightly sealed container in a desiccator to minimize exposure to moisture, which can promote boroxine formation and protodeboronation.

Troubleshooting Guide: Impurity-Related Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of Triazolo[1,5-A]pyridin-6-ylboronic acid.

Observed Problem Potential Cause (Impurity Related) Troubleshooting Steps & Rationale
Low or no product formation in Suzuki Coupling 1. Low Purity of Boronic Acid: Significant presence of boroxine, protodeboronation product, or inorganic salts.1. Re-purify the boronic acid: Perform an acid/base wash or recrystallization (see protocols below). This will remove inorganic salts and can help break up some boroxine. 2. Accurate Quantification: Use quantitative NMR (qNMR) with an internal standard to determine the exact amount of active boronic acid before setting up the reaction.
Multiple spots on TLC/LC-MS of the crude reaction mixture 1. Contamination with Halide Starting Material: The halo-triazolopyridine is coupling with your intended partner. 2. Homocoupling of Boronic Acid: Formation of bi-triazolopyridine.1. Analyze the Boronic Acid: Run a TLC or LC-MS of the starting boronic acid to confirm the presence of the halide. If present, repurification is necessary. 2. Optimize Reaction Conditions: To minimize homocoupling, ensure thorough de-gassing of solvents and maintain a strict inert atmosphere.[4]
Broad or complex NMR signals of the boronic acid 1. Presence of Boroxine: The equilibrium between the boronic acid and its trimeric anhydride (boroxine) can lead to broadened signals.1. NMR in Coordinating Solvent: Dissolve a small sample in a coordinating deuterated solvent like methanol-d₄. This will break up the boroxine and result in sharper signals for the monomeric boronic acid.
Inconsistent reaction yields between batches 1. Variable Purity of Boronic Acid Batches: Different levels of impurities in different lots of the reagent.1. Standardize Incoming Quality Control: Analyze each new batch of Triazolo[1,5-A]pyridin-6-ylboronic acid by NMR and LC-MS to confirm its purity before use.

Experimental Protocols

Protocol 1: Purification of Triazolo[1,5-A]pyridin-6-ylboronic Acid via Acid/Base Extraction

Rationale: This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities like residual halide starting material and homocoupling products.

  • Dissolution: Dissolve the crude Triazolo[1,5-A]pyridin-6-ylboronic acid in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities in the ethyl acetate layer. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify with 1M HCl until the pH is acidic (pH ~2-3), causing the pure boronic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Protocol 2: Analytical Characterization by HPLC and NMR

Rationale: A combination of HPLC and NMR provides a comprehensive purity profile. HPLC is excellent for separating and quantifying different components, while NMR gives structural information.

A. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or 10 mM ammonium acetate is a good starting point for separating a range of boronic acids.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The area percentage of the main peak can be used to estimate purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent like DMSO-d₆ or CDCl₃.

    • Analysis: Look for characteristic signals of the triazolopyridine ring system. Integrate all peaks to estimate the relative amounts of impurities. The broad signal for the B(OH)₂ protons is often visible.

  • ¹¹B NMR:

    • Analysis: This technique is specific for boron-containing species. The trigonal boronic acid typically appears around δ 25-35 ppm, while a tetrahedral boroxine is usually found between δ 15-25 ppm. The relative integration of these signals can provide the ratio of the two species.

  • ¹H NMR with Methanol-d₄:

    • Rationale: To confirm the presence of boroxine, dissolve a sample in methanol-d₄. The equilibrium should shift completely to the boronic acid, resulting in sharper proton signals and the disappearance of boroxine-related signals.

Visualizing Impurity Pathways and Analysis Workflow

To better understand the relationships between the desired product and its common impurities, the following diagrams illustrate the potential formation pathways and a general workflow for analysis.

G cluster_synthesis Synthesis & Side Reactions cluster_degradation Degradation Pathways Halo-TP 6-Halo-[1,2,4]triazolo[1,5-a]pyridine Miyaura Miyaura Borylation (Pd catalyst, base) Halo-TP->Miyaura B2pin2 B₂pin₂ B2pin2->Miyaura TP-Bpin Triazolo[1,5-a]pyridin-6-yl boronic acid pinacol ester Miyaura->TP-Bpin Hydrolysis Hydrolysis TP-Bpin->Hydrolysis TP-BA Triazolo[1,5-a]pyridin-6-yl boronic acid Hydrolysis->TP-BA Homocoupling Homocoupling TP-BA->Homocoupling Bi-TP Bi-triazolopyridine (Homocoupling Impurity) Homocoupling->Bi-TP TP-BA2 Triazolo[1,5-a]pyridin-6-yl boronic acid Dehydration Dehydration (reversible) TP-BA2->Dehydration Protodeboronation Protodeboronation (H₂O, acid/base) TP-BA2->Protodeboronation Oxidation Oxidation TP-BA2->Oxidation Boroxine Boroxine Trimer Dehydration->Boroxine Boroxine->Dehydration TP-H [1,2,4]triazolo[1,5-a]pyridine Protodeboronation->TP-H TP-N-oxide N-oxide derivatives Oxidation->TP-N-oxide

Caption: Potential impurity formation pathways from Triazolo[1,5-A]pyridin-6-ylboronic acid.

G Sample Crude or Stored Sample of Triazolo[1,5-A]pyridin-6-ylboronic acid Analytical Analytical Techniques Sample->Analytical HPLC HPLC (Purity, Quantification) Analytical->HPLC NMR NMR (¹H, ¹¹B) (Structure, Boroxine check) Analytical->NMR LCMS LC-MS (Impurity Identification) Analytical->LCMS Data Data Analysis HPLC->Data NMR->Data LCMS->Data Purity Purity Assessment Data->Purity ImpurityID Impurity Identification & Quantification Data->ImpurityID Decision Decision Purity->Decision ImpurityID->Decision Use Use in Reaction Decision->Use Purity > 95%? Purify Purify Sample Decision->Purify Purity < 95%? Purify->Sample

Caption: General workflow for the analysis and handling of impurities.

References

Triazolo[1,5-A]pyridin-6-ylboronic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Triazolo[1,5-a]pyridin-6-ylboronic acid (CAS No. 913533-31-8). This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors. We address the most common challenge encountered with this compound: its limited solubility in standard organic solvents. This guide provides troubleshooting strategies, detailed protocols, and an explanation of the underlying chemical principles to help you achieve successful and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

Q1: Why is Triazolo[1,5-a]pyridin-6-ylboronic acid poorly soluble in common solvents like THF, Dioxane, or Toluene?

A1: The poor solubility of this and many other heteroaromatic boronic acids stems from a combination of two key factors: high crystallinity and zwitterionic character.

  • High Crystallinity: The planar, rigid structure of the triazolopyridine ring system allows for efficient packing in the solid state. This creates a highly stable crystal lattice that requires significant energy to break down, resulting in low solubility in many solvents.

  • Zwitterionic Nature: The molecule contains both a basic pyridine-like nitrogen atom and an acidic boronic acid group. In the solid state and in certain solutions, the acidic proton from the boronic acid can be transferred to the basic nitrogen, forming an internal salt, or zwitterion. This salt-like character drastically reduces its solubility in non-polar or weakly polar organic solvents.

Q2: I observe my boronic acid crashing out of the reaction mixture upon adding a base. What is happening?

A2: This is a common observation and is often counterintuitive. While a base is required to activate the boronic acid for cross-coupling (by forming the boronate), the nature of the boronate salt formed can be problematic. If you add an aqueous solution of a base like sodium carbonate or potassium phosphate to a solution of the boronic acid in a solvent like THF, you can form a hydrated boronate salt that is insoluble in the organic solvent, causing it to precipitate. The key is to control the formation and solubility of this active boronate species.

Q3: Can I just heat the reaction to a higher temperature to force it into solution?

A3: While heating can increase the solubility of many compounds, it poses a significant risk with boronic acids. Elevated temperatures, especially in the presence of water and base, can accelerate the rate of protodeboronation.[1] This is a decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive for your desired cross-coupling reaction. Therefore, relying solely on high temperatures is not recommended without first exploring other solubilizing strategies.

Part 2: Troubleshooting Workflow for Solubility Issues

If you are facing solubility challenges, follow this systematic approach. This workflow is designed to find the most efficient solution while preserving the integrity of your boronic acid.

G cluster_0 Troubleshooting Workflow cluster_1 Solvent System Modification cluster_2 Boronate Formation Strategy cluster_3 Derivative Strategy start Problem: Triazolo[1,5-a]pyridin-6-ylboronic acid not dissolving in initial solvent (e.g., THF, Dioxane) step1 Option 1: Change Solvent System start->step1 step2 Option 2: In-Situ Boronate Formation (Recommended First Step) start->step2 Try First step3 Option 3: Isolate a More Soluble Derivative start->step3 If persistent issues or decomposition occurs solv_a Try more polar aprotic solvents: DMF, DMAc, or NMP. Caution: May complicate workup. step1->solv_a solv_b Use a co-solvent system. Add a small amount of a protic solvent like Ethanol or IPA to the primary solvent (e.g., Dioxane/EtOH 10:1). step1->solv_b base_a Pre-stir boronic acid and a strong, finely powdered anhydrous base (e.g., K3PO4, Cs2CO3) in the solvent for 15-30 min before adding other reagents. step2->base_a deriv_a Convert to a more soluble and stable boronate ester (e.g., pinacol ester). step3->deriv_a outcome SOLUBILITY ACHIEVED Proceed with reaction. solv_a->outcome solv_b->outcome base_b Ensure base is finely powdered to maximize surface area and reactivity. base_a->base_b base_b->outcome deriv_b Use the isolated boronate ester directly in the coupling reaction. deriv_a->deriv_b deriv_b->outcome

Caption: Troubleshooting decision tree for solubility issues.

Part 3: Experimental Protocols and Data

Qualitative Solubility Table

The following table provides a general guide to the solubility of Triazolo[1,5-a]pyridin-6-ylboronic acid in common laboratory solvents at room temperature. This data is based on typical observations and may vary slightly based on the purity of the material and the specific solvent grade.

SolventTypeSolubilityComments
TolueneNon-polar AromaticInsolubleNot recommended as a primary solvent.
Tetrahydrofuran (THF)Polar Aprotic (Ether)Sparingly SolubleOften requires heating or additives.
1,4-DioxanePolar Aprotic (Ether)Sparingly SolubleCommon for Suzuki couplings, but solubility is low.
Acetonitrile (MeCN)Polar AproticSlightly SolubleMay be suitable for some applications.
Ethanol (EtOH)Polar ProticSolubleCan be used as a co-solvent to improve solubility.[2]
Dimethylformamide (DMF)Polar AproticSolubleGood solubility, but high boiling point can make workup difficult.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleExcellent solvent, but very high boiling point and can complicate purification.
Protocol 3.1: Recommended Procedure for Suzuki-Miyaura Coupling with Poorly Soluble Boronic Acid

This protocol prioritizes the in-situ formation of a soluble boronate complex before the addition of the palladium catalyst to prevent catalyst decomposition and ensure a homogeneous reaction mixture.

Materials:

  • Aryl Halide (1.0 equiv)

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (1.2 - 1.5 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, Triazolo[1,5-a]pyridin-6-ylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronate Formation (Crucial Step): Stir the resulting slurry vigorously at room temperature for 30 minutes. Visually, you may not see complete dissolution, but this step is critical for forming the active boronate species. For particularly stubborn cases, gentle warming to 40-50 °C during this pre-stirring phase can be beneficial.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Conversion to a Pinacol Boronate Ester for Improved Solubility and Stability

If solubility issues persist or if the boronic acid is found to be unstable under the reaction conditions, converting it to its pinacol ester is an excellent strategy.[3] Boronate esters are generally much more soluble in organic solvents and are more resistant to protodeboronation.[4]

Materials:

  • Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using Toluene) or molecular sieves (if using THF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a Dean-Stark trap if using Toluene), add the Triazolo[1,5-a]pyridin-6-ylboronic acid and pinacol.

  • Solvent: Add the anhydrous solvent.

  • Dehydration: Heat the mixture to reflux. The esterification reaction produces water, which must be removed to drive the equilibrium toward the product.

    • If using Toluene, collect the water in the Dean-Stark trap.

    • If using THF, include activated molecular sieves in the reaction flask.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent cross-coupling reaction after solvent removal, or it can be purified by chromatography or recrystallization if necessary.

References

Common experimental errors withTriazolo[1,5-A]pyridin-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolo[1,5-A]pyridin-6-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common experimental challenges encountered when using this versatile reagent. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent structural motif in medicinal chemistry, featured in various pharmacologically active agents.[1][4][5][6][7] This guide provides practical, experience-driven advice to ensure the successful application of Triazolo[1,5-A]pyridin-6-ylboronic acid in your research, primarily focusing on its use in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about handling, storage, and general use of Triazolo[1,5-A]pyridin-6-ylboronic acid.

Q1: How should I properly store and handle Triazolo[1,5-A]pyridin-6-ylboronic acid to ensure its stability?

A1: Like many heteroaromatic boronic acids, Triazolo[1,5-A]pyridin-6-ylboronic acid is susceptible to degradation. Proper storage is critical to maintain its reactivity. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended. Exposure to moisture and air can lead to hydration and subsequent formation of boroxines (cyclic trimers), or worse, protodeboronation.[1]

Q2: My Triazolo[1,5-A]pyridin-6-ylboronic acid appears clumpy or has a different consistency than expected. Is it still usable?

A2: Boronic acids have a propensity to form boroxines through dehydration. This can sometimes alter the physical appearance of the solid. In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can still be a competent coupling partner. However, a significant change in appearance could also indicate decomposition. It is advisable to assess the purity of the material using techniques like NMR or LC-MS before use, especially if you are observing poor reaction performance.

Q3: What are the most common reasons for a failed Suzuki-Miyaura coupling reaction with Triazolo[1,5-A]pyridin-6-ylboronic acid?

A3: The most frequent causes of failure in Suzuki-Miyaura couplings involving heteroaromatic boronic acids like this one include:

  • Degradation of the Boronic Acid: Due to improper storage or handling.

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is crucial and often substrate-dependent.

  • Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can significantly reduce yields.

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions.

  • Protodeboronation: Cleavage of the carbon-boron bond is a common side reaction with electron-deficient heteroaromatic boronic acids.[5]

Q4: Can I use standard Suzuki-Miyaura conditions for this boronic acid?

A4: While standard conditions are a good starting point, heteroaromatic boronic acids, particularly those with nitrogen atoms like the triazolopyridine scaffold, can present unique challenges. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation.[5] Therefore, optimization of the ligand, base, and solvent system is often necessary to achieve high yields.

Troubleshooting Guide: Common Experimental Errors

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for experiments involving Triazolo[1,5-A]pyridin-6-ylboronic acid.

Problem 1: Low or No Product Yield

Probable Causes & Solutions

Probable CauseRecommended SolutionScientific Rationale
Degraded Boronic Acid Use fresh or properly stored boronic acid. Consider using a more stable derivative like a pinacol ester or a MIDA boronate.[8]Boronic acids are prone to decomposition, reducing the effective concentration of the active reagent. Stable derivatives provide a "slow-release" of the boronic acid in situ, minimizing degradation.[8]
Inactive Palladium Catalyst Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst. Ensure phosphine ligands are fresh and stored under an inert atmosphere.Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not initiate properly.[1]
Inappropriate Base Screen different bases. For heteroaromatic boronic acids, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.Strong bases can accelerate protodeboronation. The choice of base can significantly impact the rate of this side reaction.[4]
Poor Solvent Choice Screen a range of solvents. Common choices include dioxane, THF, and toluene, often with a small amount of water.[1] For challenging couplings, polar aprotic solvents like DMF or DMA may be beneficial.The solvent affects reagent solubility and the stability of the catalytic species. Water can be crucial for activating the boronic acid but can also promote side reactions if not controlled.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-100 °C) to proceed at a reasonable rate.[2]Higher temperatures can overcome activation energy barriers but excessive heat can lead to catalyst decomposition.
Problem 2: Significant Side Products Observed

Protodeboronation and Homocoupling

Protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid are the most common side reactions.

Side ProductProbable CauseRecommended SolutionScientific Rationale
Protodeboronation Product Harsh reaction conditions (high temperature, strong base). Presence of excess water or other proton sources.Use milder reaction conditions (lower temperature, weaker base). Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).[4]Protodeboronation is the cleavage of the carbon-boron bond by a proton source, a common side reaction that reduces the available boronic acid.[9]
Homocoupling Product Presence of oxygen. High concentration of Pd(II) species.Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Use a Pd(0) catalyst source to avoid the reduction step that can consume the boronic acid.Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of Triazolo[1,5-A]pyridin-6-ylboronic acid with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • Triazolo[1,5-A]pyridin-6-ylboronic acid (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, Triazolo[1,5-A]pyridin-6-ylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Troubleshooting Workflow Diagram

G start Low or No Product check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Ligand) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions side_products Significant Side Products? check_reagents->side_products check_conditions->side_products protodeboronation Protodeboronation Detected side_products->protodeboronation Yes homocoupling Homocoupling Detected side_products->homocoupling Yes optimize_catalyst Screen Ligands & Catalyst Loading side_products->optimize_catalyst No optimize_base Use Weaker Base (e.g., K2CO3, Cs2CO3) protodeboronation->optimize_base use_stable_form Use Stable Derivative (Pinacol or MIDA ester) protodeboronation->use_stable_form degas_system Improve Degassing Maintain Inert Atmosphere homocoupling->degas_system use_pd0 Use Pd(0) Catalyst homocoupling->use_pd0 success Successful Reaction optimize_base->success use_stable_form->success degas_system->success use_pd0->success optimize_solvent_temp Screen Solvents & Adjust Temperature optimize_catalyst->optimize_solvent_temp optimize_solvent_temp->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Purification and Analysis

Q5: How can I effectively purify my product and remove unreacted boronic acid?

A5: Standard column chromatography on silica gel is a common method for purification.[2] To remove unreacted boronic acid, an aqueous basic wash (e.g., with 1M NaOH) can be employed during the workup. This converts the acidic boronic acid into its highly water-soluble boronate salt, which is then extracted into the aqueous phase.[4]

Q6: What analytical techniques are recommended for assessing the purity of Triazolo[1,5-A]pyridin-6-ylboronic acid and the final product?

A6:

  • For the Boronic Acid: ¹H and ¹¹B NMR spectroscopy can confirm the structure and purity. LC-MS is also a valuable tool for assessing purity and identifying potential impurities.

  • For the Final Product: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Purity is typically determined by HPLC or LC-MS.

Advanced Considerations

For particularly challenging substrates or when standard conditions fail, consider the following advanced strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields by providing rapid and uniform heating.[2]

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that undergo slow release of the boronic acid under basic conditions. This can be highly effective for unstable boronic acids.[8]

  • Ligand Screening: The electronic and steric properties of the phosphine ligand on the palladium catalyst can have a profound impact on the reaction outcome. Screening a variety of ligands (e.g., SPhos, XPhos, RuPhos) is often a worthwhile endeavor for optimizing a difficult coupling.

This technical support guide is intended to provide a solid foundation for your experimental work with Triazolo[1,5-A]pyridin-6-ylboronic acid. By understanding the potential challenges and having a systematic approach to troubleshooting, you can significantly increase your chances of success.

References

Technical Support Center: A Guide to Scaling Reactions with Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triazolo[1,5-a]pyridin-6-ylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your chemical syntheses, particularly when scaling up reactions. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

Introduction: The Unique Profile of Triazolo[1,5-a]pyridin-6-ylboronic Acid

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous bioactive molecules and pharmaceutical agents, valued for its role in compounds targeting a range of diseases.[1][2][3][4] Triazolo[1,5-a]pyridin-6-ylboronic acid and its derivatives, such as the pinacol ester, are key building blocks for introducing this moiety, most commonly via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

However, like many heteroaromatic boronic acids, this reagent presents a unique set of challenges, especially during scale-up. Issues such as reagent stability, reaction kinetics, and purification can become more pronounced as the reaction volume increases.[5][6][7][8] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling, storage, and general use of Triazolo[1,5-a]pyridin-6-ylboronic acid and its derivatives.

Q1: How should I properly store Triazolo[1,5-a]pyridin-6-ylboronic acid and its pinacol ester?

A1: Proper storage is critical to maintain the integrity of your boronic acid.[9]

  • Triazolo[1,5-a]pyridin-6-ylboronic acid: This compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[9][10] Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can also undergo protodeboronation in the presence of moisture.[11][12]

  • Pinacol Ester Derivative: The pinacol ester of Triazolo[1,5-a]pyridin-6-ylboronic acid is generally more stable and less prone to dehydration.[13] It should be stored at 2-8°C in a tightly sealed container.

  • General Recommendations: Always store these reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[14]

Q2: My boronic acid appears clumpy and has lost its free-flowing nature. Is it still usable?

A2: Clumping is often a sign of moisture absorption or the formation of boroxines. While the reagent may still be viable, its purity is compromised, which can affect reaction stoichiometry and yield. It is highly recommended to either purify the boronic acid before use or, for critical applications, use a fresh batch. One common purification method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[15][16]

Q3: What are the key differences between using the boronic acid versus its pinacol ester in a Suzuki-Miyaura coupling?

A3: The choice between the free boronic acid and its pinacol ester often depends on the specific requirements of your reaction.

  • Stability: Pinacol esters are generally more stable to storage and are less susceptible to protodeboronation under reaction conditions.[12][13]

  • Reaction Kinetics: The free boronic acid may exhibit faster reaction kinetics in some cases, as the formation of the active boronate species can be more facile.

  • Purification: Pinacol esters are often easier to purify via standard chromatographic techniques due to their generally lower polarity.[17][18]

Q4: Can the nitrogen atoms in the triazolopyridine ring interfere with the palladium catalyst?

A4: Yes, this is a critical consideration. The Lewis basic nitrogen atoms in the triazolopyridine ring system can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[19][20][21][22] This is a common challenge with nitrogen-rich heterocycles in cross-coupling reactions. The choice of ligand and reaction conditions is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often shield the palladium center and promote the desired catalytic cycle over catalyst sequestration.[11]

Troubleshooting Guide for Scaling Up Reactions

Scaling up a reaction from the benchtop to a larger scale vessel can introduce unforeseen challenges. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stalled Conversion 1. Catalyst Deactivation: The nitrogen-containing substrate/product may be poisoning the catalyst.[19][21] 2. Poor Solubility: Reagents may not be fully dissolved at the reaction temperature, especially at higher concentrations. 3. Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized concentration gradients and poor heat transfer.[23] 4. Protodeboronation: The boronic acid may be degrading faster than it couples, a common issue with heteroaryl boronic acids.[6]1. Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to protect the palladium center.[11] 2. Solvent System: Consider a solvent mixture that ensures complete dissolution of all components at the reaction temperature. 3. Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume.[23] 4. Use Boronic Ester/Anhydrous Conditions: Switch to the more stable pinacol ester and use rigorously dried solvents and reagents to minimize water content.[12]
Significant Byproduct Formation (e.g., Homocoupling) 1. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.[24] 2. Incorrect Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[14] 2. Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.
Difficulty in Product Purification 1. Residual Palladium: Removing palladium to pharmaceutically acceptable levels can be challenging.[23][25] 2. Boronic Acid-Related Impurities: Unreacted boronic acid, its homocoupled product, or boroxines can co-elute with the desired product.1. Palladium Scavengers: After the reaction is complete, treat the crude mixture with a palladium scavenger (e.g., silica-bound thiols, activated carbon). 2. Post-Workup Purification: Consider a basic wash to remove unreacted boronic acid. Recrystallization or chromatography on silica gel or alumina may be necessary. For boronic esters, chromatography is often effective.[15][17]
Poor Reproducibility Between Batches 1. Reagent Quality: Inconsistent purity of the boronic acid, aryl halide, or catalyst.[26] 2. Variations in Reaction Conditions: Minor differences in temperature, reaction time, or degassing efficiency can have a significant impact on a larger scale.[23][27]1. Quality Control: Ensure consistent quality of all starting materials through analytical testing. 2. Process Control: Implement strict process controls for all critical parameters. Use automated reactors with precise temperature and addition controls where possible.[23]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues when scaling up Suzuki-Miyaura reactions with Triazolo[1,5-a]pyridin-6-ylboronic acid.

TroubleshootingWorkflow Troubleshooting Scale-Up of Suzuki-Miyaura Reactions Start Reaction Scale-Up: Low Yield/Purity CheckConversion In-Process Control (IPC) Shows Low Conversion Start->CheckConversion CheckPurity IPC Shows Good Conversion, Poor Purity Start->CheckPurity Catalyst Catalyst Deactivation? CheckConversion->Catalyst Yes Solubility Solubility/Mixing Issues? CheckConversion->Solubility Yes Deboronation Protodeboronation? CheckConversion->Deboronation Yes Homocoupling Homocoupling Byproducts? CheckPurity->Homocoupling Yes PdResidue Residual Palladium? CheckPurity->PdResidue Yes OtherImp Other Impurities? CheckPurity->OtherImp Yes Sol_Ligand Screen Ligands/Catalyst Loading Catalyst->Sol_Ligand Sol_Solvent Optimize Solvent/Agitation Solubility->Sol_Solvent Sol_Boron Use Boronic Ester/Anhydrous Conditions Deboronation->Sol_Boron Sol_Degas Improve Degassing/Inerting Homocoupling->Sol_Degas Sol_Scavenge Implement Pd Scavenger PdResidue->Sol_Scavenge Sol_Purify Optimize Workup/Purification OtherImp->Sol_Purify End Optimized Process Sol_Ligand->End Sol_Solvent->End Sol_Boron->End Sol_Degas->End Sol_Scavenge->End Sol_Purify->End

Caption: A logical workflow for troubleshooting Suzuki reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. This protocol should be considered a starting point and may require optimization for your specific substrates and scale.

General Guidelines for Catalytic Reaction Scale-Up:
  • Oven-dry all glassware and stir bars.[14]

  • Use dry, high-purity reagents and substrates.[14]

  • Use anhydrous solvents from a reliable source.[14]

  • Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction.[14]

  • Purge syringes and needles with inert gas before use.[14]

Step-by-Step Protocol:
  • Reactor Setup: To a cooled, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), Triazolo[1,5-a]pyridin-6-ylboronic acid pinacol ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the reactor and purge with nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via cannula or a pressure-equalizing addition funnel.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos). The catalyst and ligand can be added as solids or as a degassed solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal

Caption: The key steps of the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to Triazolo[1,5-a]pyridin-6-ylboronic Acid: A Comparative Performance Analysis in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of complex molecular architectures.[1][2] The choice of the boronic acid reagent is paramount, directly influencing reaction efficiency, yield, and the accessible chemical space. This guide provides an in-depth, objective comparison of Triazolo[1,5-a]pyridin-6-ylboronic acid with other commonly employed boronic acids, namely Phenylboronic acid , Benzofuran-2-ylboronic acid , and Pyrimidine-5-boronic acid . Our analysis is grounded in experimental data from peer-reviewed literature to empower researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold

The[1][3][4]triazolo[1,5-a]pyridine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors and other therapeutic agents.[5][6] Its unique electronic properties and ability to form key hydrogen bond interactions make it a desirable component in drug design.[7] Consequently, Triazolo[1,5-a]pyridin-6-ylboronic acid has emerged as a critical building block for the synthesis of these high-value compounds.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The efficacy of a Suzuki-Miyaura coupling is dictated by a confluence of factors, including the electronic nature of the boronic acid, its stability, and the reaction conditions.[1] Heteroaromatic boronic acids, in particular, can present unique challenges such as catalyst inhibition by Lewis basic nitrogen atoms and susceptibility to protodeboronation.[1][8]

To provide a quantitative comparison, we have compiled representative yields from the literature for the Suzuki-Miyaura coupling of our selected boronic acids with a common coupling partner, 4-bromoanisole, under analogous conditions where possible. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this table serves as a guide to relative reactivity.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Triazolo[1,5-a]pyridin-6-ylboronic acid Aryl Halide (General)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Typically Good to Excellent[5] (Implied)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10095[9]
Benzofuran-2-ylboronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8592[10]
Pyrimidine-5-boronic acid5-BromopyrimidinePd(dppf)Cl₂K₂CO₃Dioxane11091[11]

Note: The yield for Triazolo[1,5-a]pyridin-6-ylboronic acid is described as "good to excellent" in synthetic schemes within drug discovery literature, implying successful coupling, though specific percentage yields for this exact coupling partner under these precise conditions were not explicitly detailed in the initial searches.

Analysis of Reactivity and Stability:
  • Phenylboronic Acid: As the archetypal arylboronic acid, phenylboronic acid is generally robust and provides high yields in Suzuki-Miyaura couplings with a wide range of aryl halides.[12] Its reactivity is well-understood, and it serves as a reliable benchmark for comparison.

  • Benzofuran-2-ylboronic Acid: This π-rich heteroaromatic boronic acid is generally more reactive in the transmetalation step of the Suzuki-Miyaura cycle.[1] However, this increased reactivity can be accompanied by a higher propensity for protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[13] The use of milder bases or conversion to more stable boronate esters can mitigate this issue.[8]

  • Pyrimidine-5-boronic Acid: As a π-deficient heterocycle, pyrimidine-5-boronic acid can be a more challenging substrate. The electron-withdrawing nature of the pyrimidine ring can slow the transmetalation step.[3] Furthermore, the Lewis basic nitrogen atoms can potentially coordinate to the palladium catalyst, leading to deactivation.[3] Despite these challenges, high yields can be achieved with optimized catalyst systems and reaction conditions.[11] The positional isomerism also plays a crucial role, with 5-pyrimidinylboronic acids generally showing better reactivity than their 2- or 4-substituted counterparts.[3]

  • Triazolo[1,5-a]pyridin-6-ylboronic Acid: This boronic acid combines features of both π-deficient and π-rich systems. The fused ring system presents a unique electronic landscape. While the pyridine ring is electron-deficient, the triazole moiety can modulate this. The presence of multiple nitrogen atoms raises the potential for catalyst inhibition, similar to pyrimidine boronic acids. However, its successful incorporation into complex, late-stage molecules in drug discovery programs suggests that with appropriate ligand and base selection, these challenges are readily overcome.[5][7] The stability of this boronic acid is a key consideration, and for challenging couplings, in situ generation from a more stable precursor or the use of its pinacol ester derivative might be advantageous.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[14] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Both Ar-Pd(II)-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0 Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product Troubleshooting_Workflow rect_node rect_node start Low Yield check_catalyst Catalyst Activity Issue? start->check_catalyst check_boronic_acid Boronic Acid Decomposition? check_catalyst->check_boronic_acid No optimize_ligand Screen Bulky/Electron-Rich Ligands (e.g., Buchwald type) check_catalyst->optimize_ligand Yes use_ester Use Boronate Ester (e.g., pinacol ester) check_boronic_acid->use_ester Yes milder_base Use Milder Base (e.g., KF) check_boronic_acid->milder_base Yes success Improved Yield optimize_ligand->success use_ester->success milder_base->success

References

A Senior Application Scientist's Guide to Kinase Inhibition Assays: Evaluating theTriazolo[1,5-a]pyridine Scaffold

A Senior Application Scientist's Guide to Kinase Inhibition Assays: Evaluating the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases, enzymes that catalyze the transfer of a phosphate group to specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but the journey from a hit compound to a clinical candidate is fraught with challenges, primarily centered on achieving both high potency and selectivity.[2]

Within the vast chemical space explored for kinase inhibition, certain molecular frameworks have emerged as "privileged scaffolds." These structures exhibit a recurring ability to bind effectively to the ATP-binding pocket of various kinases. The [4][5][6]triazolo[1,5-a]pyridine ring system is one such scaffold.[7] Its structure is isoelectronic with the purine ring of ATP, allowing it to serve as an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region—a critical interaction for potent inhibition.[7]

This guide focuses on the practical evaluation of kinase inhibitors derived from this scaffold. We will use Triazolo[1,5-a]pyridin-6-ylboronic acid not as a direct inhibitor, but as a versatile chemical building block. Boronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the rapid synthesis of large, diverse libraries of inhibitor candidates.[8] By systematically modifying the groups attached to this core, researchers can fine-tune potency, selectivity, and pharmacokinetic properties.

Here, we will compare the efficacy of two distinct kinase inhibitors built upon the triazolo[1,5-a]pyridine core—Vactosertib (EW-7197) , a TGF-β type I receptor (ALK5) inhibitor, and CEP-33779 , a Janus Kinase 2 (JAK2) inhibitor—against established inhibitors that do not share this scaffold.[9][10] This comparative analysis will be grounded in detailed experimental protocols for both biochemical and cell-based assays, providing a comprehensive framework for evaluating novel chemical entities in a drug discovery program.

Gcluster_0Synthetic Pathwaycluster_1Screening CascadeA[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid(Core Building Block)CSuzuki Coupling(Pd Catalyst, Base)A->CBAryl/Heteroaryl Halide(R-X)B->CDDiverse Library ofTriazolopyridine DerivativesC->DForms C-C bondEBiochemical Kinase Assay(Potency - IC50)D->EPrimary ScreenFKinome Selectivity Screen(Off-Target Profiling)E->FCharacterize HitsGCell-Based Assay(Cellular Potency & MOA)F->GHLead CandidateG->HValidate Leads

Caption: Synthetic utility and screening workflow for triazolopyridine derivatives.

Part 1: Comparative Inhibitor Profiles

To objectively assess the efficacy of the triazolo[1,5-a]pyridine scaffold, we will analyze data for inhibitors targeting two distinct kinase families: the TGF-β receptor family and the JAK family.

  • Vactosertib (EW-7197): A highly potent and selective inhibitor of ALK5, which contains the triazolopyridine core.[10]

  • Galunisertib (LY2157299): A potent ALK5 inhibitor with a different chemical scaffold (a quinoline derivative), serving as a comparator.

  • CEP-33779: An orally bioavailable JAK2 inhibitor based on the triazolopyridine scaffold.[9]

  • Ruxolitinib: A clinically approved JAK1/JAK2 inhibitor with a pyrrolo[2,3-d]pyrimidine core, serving as a comparator.

Data Summary: Biochemical vs. Cellular Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for inhibitor potency.[11] It is crucial to measure this value in both isolated biochemical systems and in a more physiologically relevant cellular context. Discrepancies between biochemical and cellular IC50 values can reveal important information about a compound's cell permeability, stability, or engagement with efflux pumps.[2][12]

Table 1: Comparative IC50 Values for ALK5 and JAK2 Inhibitors

InhibitorTarget KinaseScaffold TypeBiochemical IC50 (nM)Cellular IC50 (nM)Key References
Vactosertib (EW-7197) ALK5[4][5][6]Triazolo[1,5-a]pyridine1312 - 17[10]
Galunisertib ALK5Quinolone56~100[5] (Derived)
CEP-33779 JAK2[4][5][6]Triazolo[1,5-a]pyridine<3~50[9]
Ruxolitinib JAK1/JAK2Pyrrolo[2,3-d]pyrimidine3.3 (JAK1), 2.8 (JAK2)~130 (Ba/F3-JAK2)[13] (Derived)

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and cell lines used, so values are approximate for comparative purposes.[14]

Field Insights: The data for Vactosertib shows excellent concordance between its biochemical and cellular potency, suggesting good cell permeability and target engagement in a complex cellular milieu.[10] While both CEP-33779 and Ruxolitinib are potent biochemically, the rightward shift in their cellular IC50 values is common and highlights the importance of cell-based validation early in the discovery process.[2][15]

Part 2: Experimental Design & Protocols

The trustworthiness of any comparison hinges on robust and well-validated experimental methodologies. Here, we detail standard protocols for both biochemical and cell-based assays, explaining the scientific rationale behind key steps.

Biochemical Kinase Assays: Measuring Direct Enzymatic Inhibition

Biochemical assays are the frontline tool for determining a compound's direct inhibitory effect on a purified kinase.[1] They are essential for initial screening and for calculating a precise IC50 value. The ADP-Glo™ Kinase Assay is a widely used format because it measures the production of ADP, a universal product of all kinase reactions, making it adaptable to virtually any kinase.[16]

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This luminescence-based assay is sensitive, has a high signal-to-background ratio, and is less prone to interference from colored or fluorescent compounds compared to optical methods.[17] It works by first depleting the remaining ATP and then converting the ADP produced by the kinase into ATP, which is used by luciferase to generate light.

  • Choice of ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[2][18] For comparative profiling, it is best practice to run the assay at the Km value of ATP for each specific kinase. This standardizes the level of competition and allows for a more direct comparison of inhibitor affinities (Ki) across different kinases.[18]

  • Enzyme Concentration: The kinase concentration should be kept as low as possible while still generating a robust signal. This is because the lowest measurable IC50 value is theoretically half the concentration of the enzyme in the assay.[18]

Gcluster_workflowADP-Glo™ Biochemical Assay WorkflowAStep 1: Kinase ReactionPlate Kinase, Substrate,Buffer, and InhibitorBInitiate ReactionAdd ATP (at Km)A->BCIncubate(e.g., 60 min at 30°C)B->CDStep 2: Stop & Deplete ATPAdd ADP-Glo™ ReagentC->DEIncubate(e.g., 40 min at RT)D->EFStep 3: Detect ADPAdd Kinase Detection Reagent(Converts ADP -> ATP)E->FGIncubate(e.g., 30 min at RT)F->GHRead Luminescence(Proportional to ADP produced)G->H

Caption: Step-by-step workflow for the ADP-Glo™ biochemical kinase assay.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), serial dilutions of the test inhibitor (e.g., Vactosertib) in DMSO, purified recombinant kinase (e.g., ALK5), and substrate (e.g., a generic peptide substrate).

  • Assay Plating: In a white, opaque 384-well plate, add 2.5 µL of the inhibitor solution or DMSO vehicle (for control wells).

  • Add Kinase/Substrate Mix: Add 5 µL of a 2X kinase/substrate solution to each well.

  • Initiate Kinase Reaction: Add 2.5 µL of a 4X ATP solution (prepared at the predetermined Km concentration) to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The reaction must be in the linear range, which should be determined during assay development.[18]

  • Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.[16]

Cell-Based Assays: Validating Inhibition in a Physiological Context

While biochemical assays measure potency, cell-based assays are essential to confirm that a compound can enter a cell, engage its target, and produce a desired biological effect.[4][19] They provide a more accurate prediction of in vivo efficacy.

Causality Behind Experimental Choices:

  • Why a Cellular Phosphorylation Assay? This assay format directly measures the inhibition of the kinase's catalytic activity within the cell by quantifying the phosphorylation of its immediate downstream substrate.[6] This provides direct evidence of target engagement and mechanism of action. For ALK5, this involves measuring the phosphorylation of Smad2/3.

  • Why a Cell Proliferation Assay? For kinases that are oncogenic drivers, their inhibition should lead to a decrease in cell proliferation or survival.[15] The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When transfected to express an activated kinase like JAK2, the cells become IL-3 independent.[13] Inhibiting the driver kinase (JAK2) restores IL-3 dependence and causes cell death, providing a robust and specific readout for inhibitor activity.

Gcluster_tgfALK5 Signaling PathwayTGFbTGF-β LigandReceptorALK5/TGFβRIIReceptor ComplexTGFb->ReceptorbindspSMADp-Smad2/3Receptor->pSMADphosphorylatesVactosertibVactosertib(Inhibitor)Vactosertib->Receptorblocks ATP siteComplexSmad ComplexpSMAD->ComplexSmad4Smad4Smad4->ComplexNucleusNucleusComplex->NucleustranslocatesGeneGene TranscriptionNucleus->Gene

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by Vactosertib.

Protocol: Cellular Phospho-Smad2 ELISA Assay

  • Cell Culture: Culture a responsive cell line (e.g., HaCaT keratinocytes) in 96-well plates until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with serial dilutions of the test inhibitor (e.g., Vactosertib) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a pre-determined concentration of TGF-β ligand for 30-60 minutes to activate the ALK5 pathway.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Protocol: Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total Smad2.

  • Detection: After washing, add a detection antibody that specifically recognizes phosphorylated Smad2 (p-Smad2). This is typically conjugated to an enzyme like HRP.

  • Signal Development: Add a colorimetric substrate (e.g., TMB). The color change is proportional to the amount of p-Smad2. Stop the reaction with a stop solution.[16]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-Smad2 signal to total protein concentration or a housekeeping protein. Calculate the percent inhibition relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls to determine the cellular IC50.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to evaluating the efficacy of kinase inhibitors derived from the versatile [4][5][6]triazolo[1,5-a]pyridine scaffold. By leveraging Triazolo[1,5-a]pyridin-6-ylboronic acid as a synthetic handle, medicinal chemists can rapidly generate and optimize potent inhibitors against diverse kinase targets, as exemplified by the ALK5 inhibitor Vactosertib and the JAK2 inhibitor CEP-33779.

The comparative analysis underscores a critical principle in drug discovery: scaffold performance must be validated through a rigorous cascade of both biochemical and cell-based assays. Biochemical assays provide a clean measure of potency, but cellular assays are the true arbiters of a compound's potential, revealing crucial insights into its ability to function in a complex physiological environment.[4][15] The strong performance of the triazolopyridine scaffold in both types of assays for multiple kinase targets solidifies its status as a truly privileged structure in medicinal chemistry. As kinase inhibitor development continues to evolve, the principles of robust assay design, careful data interpretation, and multi-parameter optimization outlined here will remain central to translating potent molecules into effective therapies.

References

A Researcher's Guide: Comparing Triazolo[1,5-a]pyridin-6-ylboronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel molecular entities, particularly within medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating crucial carbon-carbon bonds. A pivotal decision in this process is the selection of the organoboron reagent. This guide provides a detailed, evidence-based comparison between Triazolo[1,5-a]pyridin-6-ylboronic acid and its pinacol ester derivative, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1][2][3]triazolo[1,5-a]pyridine, to inform rational reagent selection in your research.

Core Differences: A Trade-Off Between Reactivity and Stability

The fundamental distinction between a boronic acid and its corresponding pinacol ester is a classic trade-off between reactivity and stability.[4] Boronic acids are generally more reactive, which can lead to faster reaction times.[4][5] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which aids in the critical transmetalation step of the catalytic cycle.[4] However, this comes at the cost of lower stability.[4]

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][2][4] The pinacol group sterically shields the boron atom, making the molecule more robust against moisture and air.[2] This stability translates to easier handling, a longer shelf life, and often, the ability to be purified via column chromatography.[2][4][6]

G cluster_0 Reagent Properties cluster_1 Performance Characteristics BA Triazolo[1,5-a]pyridin-6-ylboronic Acid Reactivity Higher Reactivity (Faster Kinetics) BA->Reactivity Stability Lower Stability (Susceptible to Degradation) BA->Stability PE Triazolo[1,5-a]pyridin-6-ylboronic Acid Pinacol Ester Stability_PE Higher Stability (Longer Shelf-Life) PE->Stability_PE Reactivity_PE Lower Reactivity (May Require Harsher Conditions) PE->Reactivity_PE

Caption: The reactivity-stability trade-off between boronic acids and their pinacol esters.

In-Depth Comparison

FeatureTriazolo[1,5-a]pyridin-6-ylboronic AcidTriazolo[1,5-a]pyridin-6-ylboronic acid pinacol ester
Stability Susceptible to decomposition pathways like protodeboronation and oxidation, especially under aqueous basic conditions.[4][7] Can form cyclic trimers (boroxines) upon dehydration.[8]Significantly more stable due to the pinacol group shielding the boron atom.[2] Easier to handle, purify, and store for extended periods.[1][2][4]
Solubility Generally soluble in polar aprotic solvents like THF and dioxane, often used in Suzuki couplings.Typically exhibits better solubility in a wider range of organic solvents due to the lipophilic pinacol group.[6]
Reactivity More reactive, often leading to faster reaction times in cross-coupling reactions.[4][5]Generally less reactive than the corresponding boronic acid.[9] It is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki reactions.[4]
Handling Can be more challenging to handle due to its sensitivity to air and moisture.Generally a crystalline solid that is easier to handle and weigh accurately.[4]

The Suzuki-Miyaura Coupling: Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an oxidative addition, transmetalation, and reductive elimination.[10][11] A base is typically required to activate the boronic acid, forming a boronate species which then facilitates the transfer of the organic group to the palladium catalyst.[11][12]

While boronic acids can directly enter this activation step, pinacol esters are often thought to first undergo hydrolysis to the boronic acid before participating in the catalytic cycle. However, direct transmetalation from the ester is also considered possible.[4] The steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to the less hindered boronic acid.[3][13]

Suzuki_Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0) OxAdd R-Pd(II)-X (Oxidative Addition) Pd0->OxAdd R-X Transmetalation R-Pd(II)-Ar (Transmetalation) OxAdd->Transmetalation from Borate Transmetalation->Pd0 Reductive Elimination Product R-Ar (Product) Transmetalation->Product BoronicAcid Ar-B(OH)₂ Borate [Ar-B(OH)₃]⁻ BoronicAcid->Borate + Base PinacolEster Ar-B(pin) PinacolEster->BoronicAcid Hydrolysis (often in situ)

Caption: Simplified workflow of the Suzuki-Miyaura reaction, highlighting the activation of boron reagents.

Experimental Protocol: A General Guideline

The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Note that optimal conditions can vary based on the specific substrates.

Objective: To couple an aryl halide (Ar-X) with the triazolopyridine boron reagent.

Materials:

  • Aryl halide (1.0 equiv)

  • Triazolo[1,5-a]pyridin-6-ylboronic acid OR its pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, or DME)

Procedure:

  • To a reaction vessel, add the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent system.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The selection between Triazolo[1,5-a]pyridin-6-ylboronic acid and its pinacol ester is context-dependent.

  • Triazolo[1,5-a]pyridin-6-ylboronic acid is often preferred for:

    • Rapid, small-scale synthesis where faster reaction kinetics are advantageous.

    • When cost is a primary consideration.

  • Triazolo[1,5-a]pyridin-6-ylboronic acid pinacol ester is the reagent of choice for:

    • Multi-step syntheses where reagent stability and a long shelf-life are critical.[2][4]

    • Situations requiring purification of the boron reagent.[2][4]

    • High-throughput screening applications where ease of handling and stability are paramount.[4]

    • Couplings involving unstable substrates, where the pinacol ester can serve as a stable replacement for a labile boronic acid.[9]

For applications in drug development and process chemistry, the enhanced stability, reliability, and ease of handling of the pinacol ester often make it the more strategic choice, ensuring reproducibility and minimizing reagent decomposition.[1][2]

References

Introduction: The Scientific Rationale for Investigating Triazolo[1,5-a]pyridin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Biological Activity Validation of Triazolo[1,5-a]pyridin-6-ylboronic Acid

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. The incorporation of a boronic acid moiety introduces a unique chemical entity capable of forming reversible covalent bonds with serine, threonine, and cysteine residues within the active sites of various enzymes. This positions Triazolo[1,5-a]pyridin-6-ylboronic acid as a compelling candidate for investigation as a novel enzyme inhibitor, particularly within the kinome.

This guide provides a comprehensive framework for the initial biological validation of Triazolo[1,5-a]pyridin-6-ylboronic acid. We will outline a series of experiments to determine its in vitro efficacy, selectivity, and mechanism of action, using established kinase inhibitors as benchmarks for comparison.

Comparative Compound Selection: Establishing a Performance Baseline

To objectively assess the biological activity of Triazolo[1,5-a]pyridin-6-ylboronic acid, it is crucial to select appropriate comparator compounds. Given the structural alerts for kinase activity, we have selected two well-characterized kinase inhibitors that represent different mechanisms of action:

  • Dasatinib: A potent, multi-targeted ATP-competitive inhibitor of several kinases, including BCR-Abl and Src family kinases.

  • Ibrutinib: A covalent inhibitor of Bruton's tyrosine kinase (BTK) that forms an irreversible bond with a cysteine residue in the active site.

These comparators will allow for a nuanced understanding of the potency and potential covalent-reversible nature of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Experimental Workflow: A Step-by-Step Validation Cascade

The validation process will follow a logical progression from broad-spectrum screening to more focused mechanistic studies. This workflow is designed to efficiently characterize the compound's activity profile.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation & QC B Broad-Spectrum Kinase Panel A->B C Dose-Response & IC50 Determination B->C D Cell Viability/Proliferation Assays C->D E Target Phosphorylation Analysis (Western Blot) D->E F Enzyme Kinetics (Ki Determination) E->F G Washout Experiment (Reversibility) F->G

Figure 1: A tiered experimental workflow for the biological validation of Triazolo[1,5-a]pyridin-6-ylboronic acid.

Phase 1: Initial Screening and Potency Determination

Protocol 1: Broad-Spectrum Kinase Panel

Objective: To identify the primary kinase targets of Triazolo[1,5-a]pyridin-6-ylboronic acid from a large, representative panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Triazolo[1,5-a]pyridin-6-ylboronic acid in 100% DMSO. Create serial dilutions to achieve final assay concentrations.

  • Assay Platform: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). A typical panel should include at least 400 human kinases.

  • Primary Screen: Screen the compound at a single, high concentration (e.g., 10 µM) to identify initial "hits."

  • Data Analysis: Express results as percent inhibition relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). A common hit threshold is >50% inhibition.

Protocol 2: Dose-Response and IC50 Determination

Objective: To quantify the potency of Triazolo[1,5-a]pyridin-6-ylboronic acid against the top kinase hits identified in the primary screen.

Methodology:

  • Kinase Selection: Select the top 3-5 kinases with the highest percent inhibition from the broad-spectrum panel.

  • Assay Principle: A common method is an in vitro kinase assay using a recombinant enzyme, a specific substrate, and ATP. The amount of phosphorylated substrate is quantified, often via luminescence or fluorescence.

  • Compound Titration: Perform a 10-point serial dilution of Triazolo[1,5-a]pyridin-6-ylboronic acid, Dasatinib, and Ibrutinib.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Anticipated Data and Interpretation

The results from Phase 1 will provide a clear indication of the compound's potency and selectivity.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
Triazolo[1,5-a]pyridin-6-ylboronic acid Kinase X15
Kinase Y85
Kinase Z>1000
Dasatinib Kinase X5
Kinase Y20
Kinase Z50
Ibrutinib Kinase X250
Kinase Y10
Kinase Z>10,000

This hypothetical data suggests that Triazolo[1,5-a]pyridin-6-ylboronic acid is a potent inhibitor of Kinase X and moderately selective over Kinase Y.

Phase 2: Cellular Activity and Target Engagement

Protocol 3: Cell Viability/Proliferation Assays

Objective: To determine if the in vitro enzyme inhibition translates to a functional effect in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of the target kinase (e.g., a cell line with an activating mutation in Kinase X).

  • Assay Principle: Use a commercially available assay that measures cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Treatment: Seed cells in 96-well plates and treat with a dose-response of Triazolo[1,5-a]pyridin-6-ylboronic acid and comparator compounds for 72 hours.

  • Data Analysis: Calculate the GI50 value (the concentration that causes 50% growth inhibition).

Protocol 4: Target Phosphorylation Analysis by Western Blot

Objective: To confirm that the compound inhibits the target kinase inside the cell.

Methodology:

  • Cell Lysis: Treat cells with the compounds for a short duration (e.g., 2 hours) at concentrations around their IC50 values. Lyse the cells to extract proteins.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (p-Kinase X) and total Kinase X.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-Kinase X to total Kinase X. A decrease in this ratio indicates target engagement.

Phase 3: Mechanism of Action Studies

Protocol 5: Enzyme Kinetics for Ki Determination

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by determining the inhibition constant (Ki).

Methodology:

  • Kinetic Assay: Perform the in vitro kinase assay with varying concentrations of both the substrate (ATP) and the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax. These plots will reveal the mode of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition cluster_2 Uncompetitive Inhibition A Inhibitor binds to free enzyme only B Increases apparent Km C Vmax is unchanged D Inhibitor binds to both free enzyme and enzyme-substrate complex E Km is unchanged F Decreases apparent Vmax G Inhibitor binds only to the enzyme-substrate complex H Decreases both apparent Km and Vmax

Figure 2: A summary of the expected effects of different inhibition mechanisms on kinetic parameters.

Protocol 6: Washout Experiment for Reversibility Assessment

Objective: To determine if Triazolo[1,5-a]pyridin-6-ylboronic acid is a reversible or irreversible inhibitor.

Methodology:

  • Inhibitor Incubation: Incubate the target kinase with a high concentration of the inhibitor for a set period.

  • Washout: Remove the unbound inhibitor by dialysis or rapid dilution.

  • Activity Measurement: Measure the enzymatic activity of the washed enzyme.

  • Interpretation: If activity is restored, the inhibition is reversible. If activity remains low, the inhibition is irreversible or slowly reversible.

Conclusion

This guide provides a robust, multi-faceted approach to the biological validation of Triazolo[1,5-a]pyridin-6-ylboronic acid. By systematically progressing through these experimental phases, researchers can build a comprehensive profile of the compound's potency, selectivity, cellular activity, and mechanism of action. This data-driven approach is essential for making informed decisions about the future development of this and other novel small molecules.

A Comparative Guide to the Reproducibility of Suzuki-Miyaura Couplings: Triazolo[1,5-a]pyridin-6-ylboronic Acid vs. Quinoline-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Complexities of Heteroaromatic Suzuki-Miyaura Couplings in Drug Discovery

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmacologically active molecules.[1] The choice of the boronic acid or ester coupling partner is a critical determinant of reaction efficiency, yield, and, most importantly, reproducibility—a factor of paramount importance in the scalable synthesis of drug candidates. This guide provides an in-depth, objective comparison of the performance of Triazolo[1,5-a]pyridin-6-ylboronic acid with a viable alternative, Quinoline-3-boronic acid pinacol ester, in the context of synthesizing kinase inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with these nitrogen-rich heterocyclic reagents.

The Challenge of Nitrogen-Containing Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling of nitrogen-containing heterocycles is notoriously challenging. The Lewis basic nitrogen atoms within the heterocyclic core can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes.[2] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[2] The electron-deficient nature of some nitrogen-containing heterocycles can also slow down the crucial transmetalation step in the catalytic cycle. These inherent properties underscore the need for carefully optimized reaction conditions and a deep understanding of the substrate's reactivity to ensure reproducible outcomes.

Core Reagents Under Investigation

Target Reagent: Triazolo[1,5-a]pyridin-6-ylboronic acid

This boronic acid is a key building block in the synthesis of various kinase inhibitors, including potent ALK5 inhibitors. The triazolopyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bioisostere and interact with various biological targets.

Alternative Reagent: Quinoline-3-boronic acid pinacol ester

The quinoline motif is another privileged scaffold in drug discovery, found in numerous approved drugs. Quinoline-based boronic acids and their esters are utilized in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. The pinacol ester form is often preferred for its enhanced stability and ease of handling compared to the corresponding boronic acid.[3]

Experimental Comparison: Synthesis of ALK5 Inhibitor Precursors

To provide a direct comparison, we will examine the synthesis of key intermediates for ALK5 (TGF-β type I receptor kinase) inhibitors, a class of drugs with potential applications in oncology and fibrosis.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of a heteroaryl bromide with either Triazolo[1,5-a]pyridin-6-ylboronic acid or Quinoline-3-boronic acid pinacol ester is depicted below. The key to reproducibility lies in the meticulous control of each step, from reagent preparation to product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid/Ester, Base, and Palladium Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

References

Navigating the Catalytic Landscape: A Comparative Guide to Triazolo[1,5-a]pyridin-6-ylboronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable precision. Within this landscape, heteroaryl boronic acids are indispensable building blocks for introducing nitrogen-containing scaffolds, which are prevalent in a vast number of biologically active molecules. This guide provides a comprehensive analysis of the performance of Triazolo[1,5-a]pyridin-6-ylboronic acid in various catalytic systems, benchmarked against other key heteroaryl boronic acids. While direct, quantitative data for this specific reagent is emerging, we can infer its reactivity and optimize its application by understanding the well-established principles governing the behavior of its structural cousins.

The Challenge of Nitrogen-Containing Heteroaryl Boronic Acids

The presence of nitrogen atoms within a heteroaromatic ring introduces a layer of complexity to the Suzuki-Miyaura coupling. These Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, many nitrogen-containing heteroaryl boronic acids are prone to protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved by a proton source, diminishing the yield of the desired coupled product.[2]

A classic example of this challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids leads to significantly lower yields compared to its 3- and 4-substituted isomers.[2] The fused bicyclic nature of Triazolo[1,5-a]pyridin-6-ylboronic acid, with its embedded pyridine ring and an adjacent triazole ring, presents a unique electronic and steric environment that warrants careful consideration when selecting a catalytic system.

Comparative Performance Analysis

To contextualize the expected performance of Triazolo[1,5-a]pyridin-6-ylboronic acid, we will compare it with a selection of other π-deficient and nitrogen-rich heteroaryl boronic acids for which extensive experimental data is available. The following tables summarize the performance of these analogs in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides. It is important to note that reaction conditions can vary significantly between studies, and these tables are intended to provide a relative measure of reactivity and the effectiveness of different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Pyridylboronic Acid Isomers with Aryl Halides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Pyridylboronic acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11095[3]
4-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O9588[4]
2-Pyridylboronic acid (as boronate)4-n-ButylchlorobenzenePd₂(dba)₃ / Ligand 2KFDioxane10076[5]

Table 2: Suzuki-Miyaura Coupling of Pyrimidinyl- and Fused Heteroarylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pyrimidin-5-ylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂Na₂CO₃Dioxane9578[4]
Indazole-5-boronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME8092[6]
Pyrazolo[1,5-a]pyrimidin-3-ylboronic acidPhenyl bromideXPhosPdG3 / XPhosK₃PO₄THF80Low (3-41%)[7]

Based on the data from these analogous systems, we can anticipate that Triazolo[1,5-a]pyridin-6-ylboronic acid, being a π-deficient system, will likely require a robust catalytic system to achieve high yields, particularly when coupled with less reactive aryl chlorides. The presence of multiple nitrogen atoms may also increase its susceptibility to catalyst inhibition and protodeboronation.

Key Catalytic Systems and Mechanistic Considerations

The choice of catalyst, ligand, and base is critical for overcoming the challenges associated with nitrogen-containing heteroaryl boronic acids.

The Power of Buchwald Ligands

Modern palladium catalysis has been revolutionized by the development of bulky, electron-rich phosphine ligands, such as those from the Buchwald group.[8] Ligands like SPhos and XPhos have proven to be exceptionally effective for the Suzuki-Miyaura coupling of heteroaryl halides and boronic acids.[9] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle.[9] For a challenging substrate like Triazolo[1,5-a]pyridin-6-ylboronic acid, a catalyst system employing one of these ligands is highly recommended.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd ArPdX Ar-Pd(II)-X L OxAdd->ArPdX Transmetal Transmetalation R-B(OH)₂ ArPdX->Transmetal ArPdR Ar-Pd(II)-R L Transmetal->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Coupled Product) RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Precatalysts for Enhanced Performance

The use of well-defined palladium precatalysts, such as the Buchwald G2, G3, or G4 palladacycles, can offer significant advantages in terms of catalyst stability, activity, and reproducibility.[10] These precatalysts are designed to readily generate the active monoligated Pd(0) species in situ, which is particularly beneficial for challenging couplings.

The Role of the Base and Solvent

The choice of base is not merely to facilitate the transmetalation step but also to manage the delicate balance of activating the boronic acid without promoting excessive protodeboronation.[11] While stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective, weaker bases such as potassium fluoride (KF) can be advantageous for particularly sensitive substrates.[5] The solvent system, typically a mixture of an organic solvent like dioxane or toluene with water, also plays a crucial role in balancing the solubility of the reagents and influencing the reaction kinetics.

Recommended Experimental Protocols

While a specific protocol for Triazolo[1,5-a]pyridin-6-ylboronic acid is not yet widely published, the following general procedures for the Suzuki-Miyaura coupling of challenging heteroaryl boronic acids can serve as excellent starting points for optimization.

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide

This protocol is adapted from established methods for coupling nitrogen-rich heterocycles.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Heteroaryl boronic acid (e.g., Triazolo[1,5-a]pyridin-6-ylboronic acid) (1.5 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1.0–2.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, heteroaryl boronic acid, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent/Water inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Triazolo[1,5-a]pyridin-6-ylboronic acid represents a valuable, yet challenging, building block for the synthesis of novel chemical entities. While direct comparative data is still emerging, a rational approach to its application in Suzuki-Miyaura cross-coupling can be formulated based on the extensive knowledge gathered from structurally related heteroaryl boronic acids. The key to success lies in the judicious selection of a robust catalytic system, typically involving a bulky, electron-rich phosphine ligand such as XPhos or SPhos, often in the form of a well-defined precatalyst. Careful optimization of the base, solvent, and temperature will be crucial to maximize the yield of the desired coupled product while minimizing side reactions like protodeboronation. As the utility of the triazolo[1,5-a]pyridine scaffold in medicinal chemistry continues to grow, the development of optimized and well-documented protocols for the coupling of its boronic acid derivatives will undoubtedly be a focus of future research.

References

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Landscape of Triazolo[1,5-a]pyridine Analogs

The[1][2][3]triazolo[1,5-a]pyridine ring system represents a compelling and versatile scaffold in modern medicinal chemistry. Its structural resemblance to the native purine core has rendered it a successful purine isostere, leading to the discovery of potent inhibitors for a variety of enzymes, particularly protein kinases. While Triazolo[1,5-A]pyridin-6-ylboronic acid itself is a known chemical entity[4], its biological activity is not extensively documented in publicly available literature. However, the exploration of its structural analogs has yielded a wealth of data, revealing a scaffold that can be strategically modified to achieve high potency and selectivity against numerous high-value biological targets.

This guide provides a comparative analysis of key structural analogs of the triazolo[1,5-a]pyridine core, focusing on their biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into specific examples of how modifications to this core structure have led to the development of potent inhibitors for targets such as TGF-β type I receptor kinase (ALK5), DNA-dependent protein kinase (DNA-PK), and retinoic acid receptor-related orphan nuclear receptor γt (RORγt).

Comparative Analysis of Key Structural Analogs

The functionalization of the[1][2][3]triazolo[1,5-a]pyridine scaffold at various positions has led to the development of compounds with diverse and potent biological activities. The following table summarizes the performance of several key analogs against their respective targets.

Compound IDTargetIC50 (nM)Assay TypeKey Structural FeaturesReference
EW-7197 (12b) ALK513Kinase AssayImidazole and 2-fluoroaniline substitutions[5]
21b ALK518Enzyme AssayPyrazole substitution[6]
AZD7648 (16) DNA-PK0.8Biochemical AssayPurinone substitution[7][8]
5a RORγt1.1Inverse Agonist AssayNicotinamide and piperidine substitutions[9][10]
C26 LSD11720Biochemical Assay[1][2][3]triazolo[1,5-a]pyrimidine core[11]

In-Depth Look at High-Impact Analogs

ALK5 Inhibitors for Cancer Immunotherapy and Fibrosis

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in cancer and fibrosis. ALK5 is a key kinase in this pathway, making it an attractive therapeutic target.

A series of 2-substituted-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles were synthesized and evaluated as ALK5 inhibitors[5]. The optimization of a prototype inhibitor led to the discovery of EW-7197 , which demonstrated a remarkable increase in ALK5 inhibitory activity, kinase selectivity, and oral bioavailability. This compound inhibited ALK5 with an IC50 value of 13 nM in a kinase assay[5]. Further studies with pyrazole derivatives also yielded potent ALK5 inhibitors, such as compound 21b with an IC50 of 18 nM[6]. The success of these analogs highlights the importance of the[1][2][3]triazolo[1,5-a]pyridine core as a foundational element for potent ALK5 inhibition.

Experimental Protocols

ALK5 Kinase Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against ALK5.

  • Reagents and Materials :

    • Recombinant human ALK5 protein

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure :

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of ALK5 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

DNA-PK Inhibitors in Cancer Therapy

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.

The discovery of AZD7648 as a potent and selective DNA-PK inhibitor showcases the utility of the[1][2][3]triazolo[1,5-a]pyridine scaffold in a different therapeutic area[7][8]. This compound, 7-methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, demonstrated excellent potency and selectivity against DNA-PK, with potential applications in combination cancer therapies[7].

Visualizing the Logic: Synthesis and Activity

The development of these potent inhibitors often follows a logical progression of synthesis and screening.

Caption: A generalized workflow for the discovery of drugs based on the Triazolo[1,5-a]pyridine scaffold.

RORγt Inverse Agonists for Autoimmune Diseases

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17A.

Starting from a known piperazine RORγt inverse agonist, researchers designed and synthesized triazolopyridine derivatives, leading to the identification of compound 5a as a potent RORγt inverse agonist with an IC50 of 1.1 nM[9][10]. This compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1][2][3]triazolo[1,5-a]pyridin-6-yl)nicotinamide, exhibited a favorable pharmacokinetic profile and demonstrated robust, dose-dependent inhibition of IL-17A production in both in vitro and in vivo models[9].

Signaling Pathway Context: TGF-β Inhibition

The mechanism of action for ALK5 inhibitors like EW-7197 involves the direct inhibition of the TGF-β signaling cascade.

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor ALK5 ALK5 (TβRI) Kinase Domain Receptor->ALK5 activates SMAD Smad2/3 ALK5->SMAD phosphorylates pSMAD p-Smad2/3 Complex Smad Complex pSMAD->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene regulates Inhibitor EW-7197 Inhibitor->ALK5

Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a range of important biological targets. The examples of EW-7197, AZD7648, and compound 5a underscore the versatility of this core structure and the power of strategic synthetic modifications. While direct biological data for Triazolo[1,5-A]pyridin-6-ylboronic acid is sparse, the extensive research on its analogs strongly suggests that this chemical space remains rich with potential for the discovery of novel therapeutics. Future efforts in this area could focus on exploring further substitutions on the triazolopyridine ring, as well as leveraging the boronic acid moiety for novel covalent or reversible covalent inhibition strategies. The continued exploration of this privileged scaffold is poised to yield new and impactful medicines for a variety of human diseases.

References

A Comparative Guide to the Cross-Reactivity of Triazolo[1,5-a]pyridin-6-ylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of Triazolo[1,5-a]pyridin-6-ylboronic acid, a key building block in contemporary medicinal chemistry, against a panel of common boronic acid alternatives. We will delve into the underlying chemical principles governing its reactivity and provide robust experimental protocols to quantify its performance and cross-reactivity profile.

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle in modern drug discovery, appearing in a range of clinical candidates and approved drugs, such as the DNA-PK inhibitor AZD7648.[3][4] Its utility stems from its unique electronic properties and its ability to engage in specific hydrogen bonding interactions. Triazolo[1,5-a]pyridin-6-ylboronic acid serves as a critical precursor for introducing this moiety. Understanding its reactivity in competitive environments is crucial for optimizing complex synthetic routes and minimizing undesired side products.

The Decisive Factors: Electronic Nature and Stability

The performance of any heteroaryl boronic acid in Suzuki-Miyaura coupling is dictated by a delicate balance of factors, primarily the electronic character of the aromatic ring and the stability of the carbon-boron bond.

  • Electronic Effects : The[1][2]triazolo[1,5-a]pyridine ring system is considered electron-deficient. This is due to the presence of multiple nitrogen atoms which withdraw electron density from the aromatic system.[5] In the context of the Suzuki-Miyaura catalytic cycle, an electron-deficient boronic acid can exhibit slower rates of transmetalation, a key step where the organic group is transferred from boron to the palladium catalyst. This is a critical consideration when planning a synthesis, as it may necessitate more forcing reaction conditions or specialized catalyst systems.

  • Protodeboronation : The most prevalent decomposition pathway for boronic acids, particularly under the basic conditions of the Suzuki-Miyaura reaction, is protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[1][6] Heteroaryl boronic acids are especially susceptible to this side reaction. The rate of protodeboronation is highly pH-dependent and structurally sensitive.[1][7] For electron-deficient heterocycles like the triazolopyridine system, this instability can significantly reduce the effective concentration of the reagent in solution, leading to lower yields of the desired cross-coupled product.

This guide will experimentally compare Triazolo[1,5-a]pyridin-6-ylboronic acid against three benchmark boronic acids to provide a quantitative understanding of its relative reactivity and stability:

  • Phenylboronic Acid : The archetypal boronic acid, serving as a neutral baseline.

  • 4-Methoxyphenylboronic Acid : An electron-rich analogue, expected to be more reactive in the transmetalation step.

  • 3-Pyridylboronic Acid : A well-studied, electron-deficient heteroaryl boronic acid, providing a direct comparison to another nitrogen-containing heterocycle.

Experimental Section: Quantifying Cross-Reactivity and Stability

To provide actionable data, we present two detailed experimental protocols. These are designed to be self-validating systems for assessing the relative performance of boronic acids.

Experiment 1: Competitive Cross-Coupling Reactivity

This experiment directly measures the relative reactivity of the boronic acids by placing them in competition for a limited amount of an aryl halide. The product distribution serves as a direct readout of their propensity to engage in the Suzuki-Miyaura catalytic cycle.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare stock solution of: - Triazolo[1,5-a]pyridin-6-ylboronic acid - Phenylboronic acid - 4-Methoxyphenylboronic acid - 3-Pyridylboronic acid (All at 0.5 M in 1,4-Dioxane) B To a reaction vial add: - Aryl Bromide (0.1 mmol, 1.0 eq) - Boronic Acid A (0.1 mmol, 1.0 eq) - Boronic Acid B (0.1 mmol, 1.0 eq) - Pd(PPh3)4 (5 mol%) - K2CO3 (0.3 mmol, 3.0 eq) - 1,4-Dioxane/H2O (4:1, 1 mL) A->B C Seal vial and heat at 80 °C for 4h B->C D Cool to RT, add internal standard (e.g., 1,3,5-trimethoxybenzene) C->D E Take aliquot, dilute with EtOAc, filter through silica plug D->E F Analyze by GC-MS or 1H NMR E->F G Determine product ratio (Product A : Product B) F->G caption Workflow for Competitive Suzuki-Miyaura Coupling.

Caption: Workflow for Competitive Suzuki-Miyaura Coupling.

  • Reagent Preparation: In a nitrogen-filled glovebox, add 4-bromoanisole (1.0 equiv, 0.1 mmol, 18.7 mg), Triazolo[1,5-a]pyridin-6-ylboronic acid (1.0 equiv, 0.1 mmol, 16.2 mg), and Phenylboronic acid (1.0 equiv, 0.1 mmol, 12.2 mg) to a 4 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst and Base Addition: To the vial, add Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 5.8 mg) and K₂CO₃ (3.0 equiv, 0.3 mmol, 41.4 mg).

  • Solvent Addition: Add 1.0 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C. Stir for 4 hours.

  • Workup and Analysis: After cooling to room temperature, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol). Dilute the mixture with ethyl acetate (2 mL), and pass it through a small plug of silica gel, eluting with further ethyl acetate. The resulting solution is then analyzed by GC-MS or ¹H NMR to determine the ratio of the two cross-coupled products.

  • Repeat: Repeat the experiment, pairing Triazolo[1,5-a]pyridin-6-ylboronic acid against 4-methoxyphenylboronic acid and 3-pyridylboronic acid, respectively.

The product ratios will provide a quantitative measure of the relative rates of productive coupling. A higher proportion of a given product indicates a more reactive corresponding boronic acid under these specific conditions.

Boronic Acid Pairing Aryl Halide Predicted Product Ratio (Product of Triazolopyridine : Product of Alternative) Interpretation
Triazolo[1,5-a]pyridin-6-ylboronic acid vs. Phenylboronic acid4-Bromoanisole< 1:1Phenylboronic acid is expected to be more reactive due to more favorable electronics and stability.
Triazolo[1,5-a]pyridin-6-ylboronic acid vs. 4-Methoxyphenylboronic acid4-Bromoanisole<< 1:1The electron-rich 4-methoxyphenylboronic acid is expected to be significantly more reactive.
Triazolo[1,5-a]pyridin-6-ylboronic acid vs. 3-Pyridylboronic acid4-Bromoanisole~ 1:1Both are electron-deficient heteroaryl boronic acids; reactivity may be comparable, but influenced by specific steric and electronic factors.
Experiment 2: Comparative Protodeboronation Rate Analysis

This experiment evaluates the stability of the boronic acids under basic conditions mimicking a Suzuki-Miyaura reaction, but in the absence of a palladium catalyst and aryl halide. The rate of disappearance of the boronic acid is monitored over time.

G cluster_prep Sample Preparation cluster_reaction Time-Course Monitoring cluster_analysis Data Analysis A Prepare individual solutions of each Boronic Acid (0.1 M) in 1,4-Dioxane/D2O (4:1) with K2CO3 (3 eq) B Add internal standard (e.g., DSS) to each NMR tube A->B C Maintain samples at 80 °C B->C D Acquire 1H NMR spectra at regular intervals (t = 0, 1h, 2h, 4h, 8h) C->D E Integrate characteristic aromatic proton signal of each boronic acid against the internal standard D->E F Plot [Boronic Acid] vs. Time E->F G Determine pseudo-first-order rate constant (kobs) or half-life (t1/2) F->G caption Protocol for Protodeboronation Rate Analysis.

Caption: Protocol for Protodeboronation Rate Analysis.

  • Sample Preparation: In an NMR tube, dissolve Triazolo[1,5-a]pyridin-6-ylboronic acid (0.05 mmol) and a suitable internal standard (e.g., DSS) in 0.5 mL of a degassed 4:1 mixture of 1,4-dioxane-d₈ and D₂O.

  • Initiation: Add K₂CO₃ (3.0 equiv, 0.15 mmol) to the NMR tube, cap it, and shake to dissolve.

  • Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0) at room temperature. Then, place the NMR tube in a heating block or oil bath set to 80 °C.

  • Time-Course Monitoring: Remove the tube at regular intervals (e.g., 1, 2, 4, and 8 hours), cool it rapidly to room temperature, and acquire a ¹H NMR spectrum.

  • Data Analysis: For each time point, determine the concentration of the remaining boronic acid by integrating a characteristic aromatic proton signal relative to the internal standard. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for protodeboronation.

  • Repeat: Perform the same experiment for phenylboronic acid, 4-methoxyphenylboronic acid, and 3-pyridylboronic acid.

This experiment provides a direct measure of the stability of each boronic acid under the reaction conditions. A faster rate of degradation indicates lower stability.

Boronic Acid Predicted Half-life (t₁/₂) at 80 °C Interpretation
Triazolo[1,5-a]pyridin-6-ylboronic acidShortestThe electron-deficient, nitrogen-rich heterocyclic structure is expected to be most susceptible to protodeboronation.[1]
3-Pyridylboronic acidShortAlso an electron-deficient heterocycle, expected to be unstable, but potentially more stable than the triazolopyridine.[6]
Phenylboronic acidModerateRepresents a baseline stability.
4-Methoxyphenylboronic acidLongestThe electron-donating group is known to stabilize the C-B bond against protodeboronation.

Synthesis of Insights: A Guide for the Practicing Chemist

The experimental data gathered through these protocols allows for a nuanced understanding of Triazolo[1,5-a]pyridin-6-ylboronic acid's behavior.

Key Takeaways:

  • Reactivity Profile: Triazolo[1,5-a]pyridin-6-ylboronic acid is an electron-deficient heteroaryl boronic acid. As such, it is expected to be a less competent nucleophile in the Suzuki-Miyaura coupling compared to electron-rich or even simple aryl boronic acids. This means that in a competitive scenario, or when coupling with a challenging electrophile, it may be outcompeted or require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems).

  • Stability Concerns: The primary liability of Triazolo[1,5-a]pyridin-6-ylboronic acid is its susceptibility to protodeboronation.[1][6] Our proposed experiment will quantify this instability. For synthetic planning, this implies that:

    • A stoichiometric excess of the boronic acid may be required to drive the reaction to completion.

    • Reaction times should be minimized where possible.

    • The use of boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit greater stability and undergo slow release of the active boronic acid, should be considered as an alternative strategy.[8][9]

  • Choosing the Right Conditions: When employing Triazolo[1,5-a]pyridin-6-ylboronic acid, the choice of reaction conditions is critical. The use of highly active palladium catalysts (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) can help to accelerate the rate of the desired cross-coupling, allowing it to better compete with the rate of protodeboronation.

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable building block for the synthesis of complex, nitrogen-rich molecules of interest in pharmaceutical research. However, its utility is tempered by its inherent electronic properties and modest stability. It is a less reactive and more labile coupling partner than electron-rich or simple aryl boronic acids. By understanding these characteristics and quantifying them through systematic, competitive experimentation, researchers can develop more robust and efficient synthetic strategies. This guide provides the foundational logic and practical protocols to make informed decisions, ensuring the successful incorporation of the triazolopyridine moiety into next-generation therapeutics.

References

Benchmarking Novel Epigenetic Modulators: A Comparative Analysis of Triazolo[1,5-a]pyridin-6-ylboronic Acid Derivatives Against Known ENL YEATS Domain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the selective targeting of reader domains presents a compelling strategy for therapeutic intervention in various malignancies. Among these, the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain has emerged as a critical node in the transcriptional dysregulation characteristic of acute myeloid leukemia (AML), particularly in cases involving Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] The ENL (Eleven-Nineteen Leukemia, also known as MLLT1) protein, a core component of the Super Elongation Complex (SEC), utilizes its YEATS domain to recognize and bind to acetylated histone tails, thereby tethering the transcriptional machinery to chromatin and driving the expression of oncogenes like MYC and HOX genes.[1][3] This pivotal role of the ENL YEATS domain in maintaining the leukemic state has made it an attractive target for small molecule inhibition.[4][5]

This guide provides a comprehensive framework for benchmarking a novel chemical scaffold, exemplified by a hypothetical Triazolo[1,5-a]pyridin-6-ylboronic acid derivative, which we will refer to as TPB-1 , against well-established ENL YEATS domain inhibitors. We will detail a rigorous, multi-tiered experimental approach designed to objectively assess potency, selectivity, and cellular efficacy. The protocols and rationale described herein are grounded in established methodologies and are intended to provide researchers, medicinal chemists, and drug development professionals with a robust workflow for inhibitor characterization.

The Benchmarking Strategy: A Multi-Faceted Approach

A thorough evaluation of a novel inhibitor requires a systematic progression from initial biochemical assessment to complex cellular models. Our benchmarking strategy for TPB-1 is designed to provide a holistic view of its performance relative to known standards, such as SR-0813 and SGC-iMLLT , which have been previously characterized as potent ENL YEATS domain inhibitors.[5][6]

Our approach is structured as follows:

  • Primary Biochemical Screening: To determine the direct inhibitory activity of TPB-1 on the ENL YEATS-histone interaction.

  • Biophysical Characterization: To elucidate the binding kinetics and thermodynamics of the inhibitor-protein interaction.

  • Cellular Target Engagement: To verify that TPB-1 can access and bind to the ENL YEATS domain within a cellular environment.

  • In Vitro Cellular Efficacy: To assess the functional consequences of ENL inhibition in relevant cancer cell models.

  • Selectivity Profiling: To evaluate the off-target activity of TPB-1 against other reader domains and protein kinases.

G cluster_0 Biochemical & Biophysical Analysis cluster_1 Cellular & Functional Analysis cluster_2 Selectivity & Safety Profile Biochemical Potency (IC50) Biochemical Potency (IC50) Binding Kinetics (Kd) Binding Kinetics (Kd) Biochemical Potency (IC50)->Binding Kinetics (Kd) Orthogonal Validation Target Engagement (EC50) Target Engagement (EC50) Binding Kinetics (Kd)->Target Engagement (EC50) Cellular Permeability Cellular Proliferation (GI50) Cellular Proliferation (GI50) Target Engagement (EC50)->Cellular Proliferation (GI50) Functional Consequence Selectivity Screening Selectivity Screening Cellular Proliferation (GI50)->Selectivity Screening Therapeutic Window Assessment

Caption: A streamlined workflow for inhibitor characterization.

Experimental Protocols

Primary Biochemical Potency: AlphaScreen Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that measures the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.[7][8] A positive interaction brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • His-tagged ENL YEATS domain and biotinylated H3K9ac peptide are diluted in assay buffer to optimal concentrations (e.g., 100 nM and 30 nM, respectively, as determined by titration experiments).[8]

    • Prepare a serial dilution of TPB-1 and known inhibitors (SR-0813, SGC-iMLLT) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds and the His-tagged ENL YEATS domain.

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated H3K9ac peptide and incubate for another 15 minutes.

    • Add streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.

    • Incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The resulting data is normalized to positive (DMSO vehicle) and negative (no peptide) controls.

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[9][10] This allows for a more detailed characterization of the inhibitor's binding properties compared to endpoint assays like AlphaScreen.

Protocol:

  • Chip Preparation:

    • Immobilize the purified ENL YEATS domain onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of TPB-1 and the reference inhibitors over the chip surface.

    • Monitor the change in the refractive index, which corresponds to the binding of the analyte to the immobilized protein.[9]

    • After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[10][11]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12][13] This provides direct evidence of target engagement in intact cells.

Protocol:

  • Cell Treatment:

    • Treat MLL-rearranged leukemia cells (e.g., MV4;11) with either vehicle (DMSO) or a saturating concentration of TPB-1 or a known inhibitor.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble ENL protein in each sample by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble ENL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[8]

In Vitro Cellular Efficacy: Cell Proliferation Assay

Principle: To assess the functional consequence of ENL inhibition, the effect of TPB-1 on the proliferation of ENL-dependent cancer cell lines is measured. MLL-rearranged leukemia cell lines, such as MOLM-13 and MV4;11, are known to be dependent on ENL for their survival and proliferation.[6][14]

Protocol:

  • Cell Seeding:

    • Seed MOLM-13 and MV4-11 cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of TPB-1 and the reference inhibitors.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the MTT assay or a commercially available ATP-based luminescence assay.[15]

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and calculate the GI50 (concentration required to inhibit cell growth by 50%).

Selectivity Profiling

Principle: To assess the specificity of TPB-1, it is crucial to screen it against a panel of other relevant protein targets. This helps to identify potential off-target effects that could lead to toxicity or confound the interpretation of cellular data.

Protocol:

  • BROMOscan™: This is a competition binding assay platform that can be used to assess the binding of TPB-1 against a broad panel of bromodomains, another class of acetyl-lysine reader domains.[5]

  • KINOMEscan®: Given that some triazolopyridine scaffolds have been associated with kinase inhibition, a broad kinase panel screen is advisable to rule out significant off-target kinase activity.[16][17] This platform measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[16]

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate the objective assessment of TPB-1's performance.

CompoundAlphaScreen IC50 (nM)SPR KD (nM)CETSA Shift (°C)MOLM-13 GI50 (nM)MV4-11 GI50 (nM)
TPB-1 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
SR-0813 ~25[5]~30[5]Significant[12]Potent[6]Potent[6]
SGC-iMLLT ~129[6]~129[6]SignificantPotent[4]Potent[4]

Interpretation:

  • A low IC50 and KD value for TPB-1 would indicate high biochemical potency, comparable to or exceeding that of the known inhibitors.

  • A significant thermal shift in the CETSA would confirm that TPB-1 engages the ENL YEATS domain in cells.

  • Potent anti-proliferative activity in MLL-rearranged cell lines would demonstrate the cellular efficacy of TPB-1 and its on-target effect.

  • A clean profile in the BROMOscan™ and KINOMEscan® assays would indicate high selectivity and a lower likelihood of off-target effects.

G cluster_0 ENL-Mediated Transcription in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein SEC Super Elongation Complex (SEC) MLL_Fusion->SEC ENL ENL ENL->SEC Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) SEC->Oncogenes Drives Elongation Acetylated_Histones Acetylated Histones Acetylated_Histones->ENL YEATS domain binding Leukemia Leukemic Cell Survival & Proliferation Oncogenes->Leukemia TPB1 TPB-1 (Inhibitor) TPB1->ENL Inhibits Binding

Caption: The role of ENL in MLL-rearranged leukemia and the mechanism of inhibition.

Conclusion

The systematic benchmarking of novel compounds is a cornerstone of modern drug discovery. The workflow detailed in this guide provides a robust and comprehensive approach to evaluating the potential of a new chemical entity, such as our hypothetical TPB-1, as an inhibitor of the ENL YEATS domain. By directly comparing its performance against established inhibitors across a range of biochemical, biophysical, and cellular assays, researchers can make informed decisions about the continued development of promising new therapeutic agents for the treatment of acute myeloid leukemia and other ENL-dependent cancers. The causality behind each experimental choice is clear: we move from confirming direct target interaction to quantifying that interaction, verifying its occurrence in a living system, observing the functional outcome, and finally, assessing the broader safety and selectivity profile. This self-validating system ensures that each step logically builds upon the last, providing a high degree of confidence in the overall assessment.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal ofTriazolo[1,5-a]pyridin-6-ylboronic acid

A Procedural Guide to the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid. Developed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety principles and regulatory compliance. The primary objective is to ensure personnel safety, protect the environment, and maintain the integrity of laboratory operations by treating this compound with the necessary precautions based on its chemical structure.

Hazard Characterization: A Precautionary Approach

Due to the specialized nature of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid, specific, universally harmonized hazard data may not be readily available. Therefore, a conservative risk assessment based on its constituent chemical moieties—a boronic acid and a triazolopyridine heterocyclic system—is the most responsible approach. This compound must be handled and disposed of as hazardous chemical waste.

The potential hazards are derived from:

  • Boronic Acid Group: Boronic acids as a class can cause skin and serious eye irritation.[4] Some boron compounds are also under scrutiny for potential reproductive toxicity.[5][6]

  • Triazolopyridine Core: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the respiratory system.[7][8][9]

Based on these structural alerts, the compound should be treated as possessing, at a minimum, the potential hazards summarized in the table below.

Potential Hazard Classification Globally Harmonized System (GHS) Category Precautionary Rationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Based on hazards associated with pyridine derivatives.[9]
Skin Irritation/CorrosionCategory 2 (Irritant)A common characteristic of boronic acids and heterocyclic amines.[4]
Serious Eye Damage/IrritationCategory 2A (Irritant)A known risk for many boronic acid derivatives.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Potential for irritation upon inhalation of dust or aerosols.[10]
Hazardous to the Aquatic EnvironmentAcute & Chronic ToxicityMany complex organic molecules exhibit aquatic toxicity.[10]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls: All handling of solid[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid and its solutions must be conducted within a properly functioning and certified chemical fume hood.[11] This minimizes the risk of inhaling dust or vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles with side shields or a face shield.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]

    • Protective Clothing: A fully buttoned laboratory coat.[4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[11]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be managed as regulated hazardous waste from collection to final disposal.[4] Under no circumstances should it be discarded down the drain or in regular municipal trash.[3][8]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate the Waste Stream: Collect waste containing[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid in a dedicated waste container.[1]

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][11]

Step 2: Waste Collection and Containerization

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.[2]

  • Solid Waste:

    • Carefully place uncontaminated, excess solid[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid into a designated solid hazardous waste container.

    • Collect all contaminated materials (e.g., weighing papers, disposable spatulas, gloves, bench paper) in the same container.[4]

  • Liquid Waste:

    • Pour solutions containing[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid into a dedicated liquid hazardous waste container. Use a funnel to prevent spills.

    • This includes all reaction mother liquors, chromatography fractions, and rinsates from cleaning contaminated glassware. The first rinse of a container should always be collected as hazardous waste.[4]

  • Container Requirements:

    • Compatibility: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tightly sealing lid.[12]

    • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

      • The words "Hazardous Waste ".[2][4]

      • The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid ".

      • An indication of the major solvents and their approximate concentrations for liquid waste.

      • Any relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Temporary Storage in the Laboratory

Waste must be stored safely in a designated satellite accumulation area pending pickup.

  • Location: Store the sealed waste container in a well-ventilated area, such as a designated cabinet under the fume hood.[1]

  • Segregation: Keep the container away from incompatible materials.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

Step 4: Final Disposal Arrangement

Final disposal must be handled by professionals.

  • Consult Institutional Policy: Follow your organization's specific procedures outlined in its Chemical Hygiene Plan.[1][14]

  • Schedule Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[12] Do not allow hazardous waste to accumulate in the lab for extended periods.

Emergency Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert colleagues in the area and evacuate if the spill is large or you feel unsafe. Restrict access to the spill area.[12]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]

    • For Liquids: Cover the spill with a chemical absorbent pad or loose absorbent material, working from the outside in.

  • Collect Cleanup Debris: Carefully sweep or scoop the contained material and place it into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[12]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[12]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridin-6-ylboronic acid.

GDisposal Workflow for [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acidstartWaste Generation(Solid or Liquid)ppe1. Don Full PPE(Goggles, Gloves, Lab Coat)start->ppeAlwaysspillSpill Occursstart->spillsegregate2. Segregate Waste Stream(Isolate from Incompatibles)ppe->segregatecontainerize3. Collect in Labeled,Compatible Containersegregate->containerizestorage4. Store in DesignatedSatellite Accumulation Areacontainerize->storagepickup5. Arrange for EHSProfessional Disposalstorage->pickupendDisposal Completepickup->endspill_protocolExecute SpillManagement Protocolspill->spill_protocolEmergencyspill_protocol->containerizeCleanup debrisis hazardous waste

Caption: Logical workflow for the proper disposal of the subject compound.

Regulatory Context

All laboratory waste disposal activities in the United States are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[15][16] This guide is designed to align with these federal standards. However, state and local regulations may be more stringent.[15] It is imperative for all laboratory personnel to be familiar with their institution's specific Chemical Hygiene Plan and to consult with their EHS department for any procedural questions.[1][14]

Personal protective equipment for handling [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

A Comprehensive Guide to the Safe Handling of[1][2][3]Triazolo[1,5-A]pyridin-6-ylboronic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid. The following protocols are designed to ensure user safety through a comprehensive understanding of the necessary personal protective equipment, operational procedures, and emergency and disposal plans.

Disclaimer: The Safety Data Sheet (SDS) for[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid indicates that there is no available data on its specific hazards.[3] Therefore, this guide is built upon the established safety protocols for the boronic acid class of compounds and general best practices for handling research chemicals. A cautious and proactive approach to safety is paramount.

Immediate Safety Briefing: The Critical First Steps

Before handling[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid, ensure the following are in place:

  • Engineering Controls : All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are readily accessible.

  • Know Your Exits : Be aware of all laboratory exits and the location of fire extinguishers.

  • Review the SDS : Although specific hazard data is limited, familiarize yourself with the available Safety Data Sheet from the supplier.[3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the potential hazard.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn when there is a risk of splashing.Protects eyes from dust particles and potential splashes of the chemical or solvents.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed immediately upon contamination.[2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator is required when handling the solid compound outside of a fume hood or if dust is generated.Prevents the inhalation of fine dust particles which may cause respiratory irritation.[2]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid.

  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container of[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid tightly closed when not in use.[5]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area thoroughly to remove any residual chemical.

    • Decontaminate all equipment used.

    • Properly dispose of all waste as described in the "Disposal Plan" section.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report : Report the spill to the appropriate safety personnel.

Personal Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Disposal Plan: Responsible Waste Management

All waste generated from the use of[1][2]Triazolo[1,5-A]pyridin-6-ylboronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Solid Waste : Collect all solid waste, including any unused material and contaminated items (e.g., weigh boats, kimwipes), in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[5]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_actionActionStartStart: Handling[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acidCheckDustPotential fordust/aerosol generation?Start->CheckDustBasePPEStandard PPE:- Safety Goggles- Nitrile Gloves- Lab CoatCheckDust->BasePPENoAdvancedPPEEnhanced PPE:- Standard PPE+ Respiratory Protection(e.g., N95 or higher)CheckDust->AdvancedPPEYesProceedProceed withExperimentBasePPE->ProceedAdvancedPPE->Proceed

Caption: PPE selection workflow based on the potential for dust or aerosol generation.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.